Potassium (3-fluoro-4-formylphenyl)trifluoroborate
Description
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Properties
IUPAC Name |
potassium;trifluoro-(3-fluoro-4-formylphenyl)boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BF4O.K/c9-7-3-6(8(10,11)12)2-1-5(7)4-13;/h1-4H;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUCCLBSEPDKFNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC(=C(C=C1)C=O)F)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BF4KO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1451390-71-8 | |
| Record name | Borate(1-), trifluoro(3-fluoro-4-formylphenyl)-, potassium (1:1), (T-4)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1451390-71-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of Potassium (3-fluoro-4-formylphenyl)trifluoroborate
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides an in-depth exploration of the synthesis of potassium (3-fluoro-4-formylphenyl)trifluoroborate, a versatile reagent in modern organic chemistry. We will delve into the underlying chemical principles, provide a detailed experimental protocol, and discuss the critical aspects of handling, purification, and characterization of this valuable compound. This document is designed to equip researchers with the necessary knowledge to confidently and safely synthesize this key building block for applications in medicinal chemistry and materials science.
Introduction: The Significance of Potassium Organotrifluoroborates
Potassium organotrifluoroborates have emerged as indispensable tools in synthetic organic chemistry, largely due to their enhanced stability compared to their boronic acid counterparts.[1] The tetracoordinate nature of the boron atom in these salts confers remarkable stability towards air and moisture, allowing for easier handling and storage.[1] This stability also prevents common side reactions observed with boronic acids, such as protodeboronation.
This compound, in particular, is a highly valuable building block. The presence of the fluoro, formyl, and trifluoroborate functional groups on a phenyl ring offers multiple avenues for further chemical transformations. The trifluoroborate moiety is a key participant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, enabling the formation of carbon-carbon bonds. The formyl group can be readily transformed into a variety of other functionalities, and the fluorine atom can influence the electronic properties and metabolic stability of target molecules in drug discovery programs.
The Synthetic Strategy: From Boronic Acid to Trifluoroborate
The most common and efficient method for the synthesis of potassium aryltrifluoroborates is the reaction of the corresponding arylboronic acid with potassium hydrogen fluoride (KHF₂).[1] This straightforward conversion is typically high-yielding and proceeds under mild conditions.
The reaction mechanism involves the displacement of the hydroxyl groups of the boronic acid by fluoride ions from KHF₂. This process is driven by the formation of the stable tetracoordinate borate species.
Visualizing the Synthesis Workflow
Sources
A Comprehensive Technical Guide to Potassium (3-fluoro-4-formylphenyl)trifluoroborate: A Versatile Reagent for Modern Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of Organotrifluoroborates in Cross-Coupling Chemistry
In the landscape of modern synthetic organic chemistry, the quest for stable, versatile, and efficient reagents is perpetual. Potassium organotrifluoroborates have emerged as a superior class of nucleophilic boron reagents, addressing many of the limitations associated with their predecessors, such as boronic acids and esters.[1][2] These crystalline solids are renowned for their exceptional stability to air and moisture, a quality that simplifies handling and ensures stoichiometric precision.[3] This guide focuses on a particularly valuable member of this family: Potassium (3-fluoro-4-formylphenyl)trifluoroborate, a multifunctional building block with significant potential in pharmaceutical and materials science research. Its unique substitution pattern—a fluorine atom and a formyl group on the phenyl ring—provides distinct electronic and steric properties, making it a highly sought-after reagent for creating complex molecular architectures.[2]
Core Properties and Identification
A thorough understanding of a reagent's fundamental properties is critical for its effective application. Below is a summary of the key identifiers and physical characteristics of this compound.
| Property | Value | Source |
| CAS Number | 1451390-71-8 | [2] |
| Molecular Formula | C₇H₄BF₄KO | [2] |
| Molecular Weight | 230.01 g/mol | [2] |
| Physical Form | Solid | - |
| Storage Temperature | 2-8°C, under inert atmosphere | - |
| InChI Key | LUCCLBSEPDKFNG-UHFFFAOYSA-N | [2] |
The tetracoordinate boron center in this compound renders it less susceptible to protodeboronation and oxidation compared to the corresponding boronic acid, contributing to its remarkable stability.[2]
Synthesis and Stability
The synthesis of potassium aryltrifluoroborates is generally a straightforward and high-yielding process, which has contributed to their widespread adoption. The most common method involves the conversion of the corresponding boronic acid with potassium hydrogen fluoride (KHF₂).[4]
General Synthesis Protocol:
A typical synthesis involves dissolving the parent boronic acid, (3-fluoro-4-formylphenyl)boronic acid, in a suitable solvent like methanol, followed by the addition of a saturated aqueous solution of KHF₂.[3] The resulting potassium trifluoroborate salt precipitates from the solution and can be isolated by filtration, washed, and dried.[3]
This method is highly efficient and avoids the need for isolating potentially unstable organoboron intermediates.[5] The resulting crystalline solid is indefinitely stable under ambient conditions, a significant advantage for long-term storage and use in high-throughput screening applications.
Reactivity and Mechanism in Suzuki-Miyaura Cross-Coupling
The primary application of this compound is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[2] This reaction is a cornerstone of C-C bond formation in modern organic synthesis.
The "Slow Release" Mechanism
A key aspect of the reactivity of organotrifluoroborates is their role as a stable precursor, or "protected form," of the more reactive boronic acid.[3] Under the basic, aqueous conditions of the Suzuki-Miyaura reaction, the trifluoroborate salt undergoes slow hydrolysis to release the corresponding boronic acid in situ.[6] This boronic acid is the species that actively participates in the catalytic cycle.[3]
This "slow release" mechanism is highly advantageous as it maintains a low concentration of the reactive boronic acid throughout the reaction. This minimizes common side reactions such as protodeboronation and oxidative homocoupling of the boronic acid, which often plague reactions where the boronic acid is added directly.[6]
The rate of hydrolysis can be influenced by the electronic properties of the substituents on the phenyl ring.[6] For aryltrifluoroborates like the subject of this guide, which bear electron-withdrawing groups, the hydrolysis can be slower, ensuring a well-controlled release of the active species.[6]
The Catalytic Cycle
The Suzuki-Miyaura catalytic cycle, when using an organotrifluoroborate, can be visualized as follows:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile (e.g., an aryl halide, R¹-X).
-
Hydrolysis: Concurrently, the potassium organotrifluoroborate (R²-BF₃K) hydrolyzes to the boronic acid (R²-B(OH)₂).
-
Transmetalation: The organic group (R²) from the boronic acid is transferred to the palladium(II) complex, displacing the halide. This step is facilitated by a base.
-
Reductive Elimination: The two organic groups (R¹ and R²) are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.
Experimental Protocol: Suzuki-Miyaura Coupling
The following is a representative, self-validating protocol for the Suzuki-Miyaura cross-coupling of this compound with an aryl bromide. This protocol is adapted from established methodologies for similar substrates.[4][7]
Materials and Reagents:
-
This compound (1.1 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2-5 mol%)
-
Buchwald ligand (e.g., RuPhos) (4-10 mol%)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (3.0 equiv)
-
Toluene and Water (e.g., 4:1 v/v)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware, inert atmosphere setup (e.g., Schlenk line with Argon or Nitrogen)
Step-by-Step Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.1 equiv), and the base (K₂CO₃ or Cs₂CO₃, 3.0 equiv).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Catalyst/Ligand Addition: Under a positive pressure of inert gas, add the palladium catalyst [Pd(OAc)₂] and the phosphine ligand (RuPhos).
-
Solvent Addition: Add the degassed solvent system (e.g., toluene/water 4:1) via syringe. The reaction mixture is typically set to a concentration of 0.1-0.2 M with respect to the limiting reagent.
-
Reaction: Heat the mixture to 80-100°C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Safety and Handling
As with all laboratory chemicals, proper safety precautions must be observed. Based on data for closely related compounds like potassium 4-formylphenyltrifluoroborate, the following hazards are noted:[8][9]
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[8][9]
-
Precautionary Measures:
-
P261: Avoid breathing dust.[9]
-
P280: Wear protective gloves, eye protection, and face protection.[9]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[9]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9]
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid dust formation.[9] Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[9] For long-term stability, storage at 2-8°C under an inert atmosphere is recommended.
Conclusion and Future Outlook
This compound stands out as a robust and highly useful building block for synthetic chemists. Its inherent stability, coupled with its predictable reactivity in the powerful Suzuki-Miyaura cross-coupling reaction, makes it an invaluable tool for the construction of complex biaryl structures. The presence of both a fluorine atom and a formyl group offers orthogonal handles for subsequent synthetic transformations, further expanding its utility in drug discovery and materials science. As the demand for efficient and reliable synthetic methods continues to grow, the importance of well-behaved reagents like this organotrifluoroborate will undoubtedly increase, paving the way for new innovations in chemical synthesis.
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Organotrifluoroborate Salts. Chem-Station Int. Ed.[Link]
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Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society. [Link]
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PubChem. Potassium 4-formylphenyltrifluoroborate. National Center for Biotechnology Information. [Link]
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Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Accounts of Chemical Research. [Link]
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Molander, G. A., & Petrillo, D. E. (2008). Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Letters. [Link]
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Molander, G. A., & Ham, J. (2006). Scope of Aminomethylations via Suzuki−Miyaura Cross-Coupling of Organotrifluoroborates. The Journal of Organic Chemistry. [Link]
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Molander, G. A., & Biolatto, B. (2008). Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions. The Journal of Organic Chemistry. [Link]
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Pertusati, F., Jog, P. V., & Prakash, G. K. S. (2011). Preparation of Tetrabutylammonium(4-Fluorophenyl)trifluoroborate. Organic Syntheses. [Link]
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Molander, G. A., & Jean-Gérard, L. (2007). Suzuki-Miyaura Cross-Coupling of Potassium Dioxolanylethyltrifluoroborate and Aryl/Heteroaryl Chlorides. The Journal of Organic Chemistry. [Link]
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PubChem. Potassium phenyltrifluoroborate. National Center for Biotechnology Information. [Link]
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Molander, G. A., & Brown, A. R. (2002). Suzuki-Miyaura cross-coupling reactions of potassium alkenyltrifluoroborates. The Journal of Organic Chemistry. [Link]
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Molander, G. A., & Luciana, M. M. (2005). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. The Journal of Organic Chemistry. [Link]
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Carl ROTH. (2025). Safety Data Sheet: Potassium tetrafluoroborate. [Link]
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Wang, G. (2010). Method for preparing potassium trifluoroborate series compounds. Semantic Scholar. [Link]
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Spectroscopic data of Potassium (3-fluoro-4-formylphenyl)trifluoroborate.
An In-depth Technical Guide to the Spectroscopic Characterization of Potassium (3-fluoro-4-formylphenyl)trifluoroborate
Introduction: The Structural Significance and Analytical Imperative
This compound is a versatile organoboron compound of significant interest in contemporary organic synthesis and medicinal chemistry. As a member of the potassium organotrifluoroborate family, it offers enhanced stability over its boronic acid counterpart, demonstrating greater resistance to protodeboronation and oxidation.[1] This stability makes it a reliable and bench-stable reagent, particularly valuable in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction for the formation of complex biaryl structures.[1][2]
The presence of three distinct functional groups—a trifluoroborate moiety, a fluorine atom, and a formyl group—on the phenyl ring makes this compound a valuable building block for creating complex molecules.[1] However, this structural complexity necessitates a rigorous and multi-faceted analytical approach to unequivocally confirm its identity, purity, and structural integrity. Spectroscopic analysis is the cornerstone of this characterization, providing a detailed "fingerprint" of the molecule.
This technical guide offers a comprehensive exploration of the spectroscopic data for this compound. As a senior application scientist, the goal is not merely to present data but to provide a validated framework for its acquisition and interpretation, grounded in established scientific principles. We will delve into Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F, and ¹¹B), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), presenting detailed protocols, data interpretation, and the underlying causality for these experimental choices.
Molecular Structure
The structural arrangement of the functional groups is key to understanding its reactivity and spectroscopic output.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the structural elucidation of organoboron compounds, providing detailed information about the connectivity and chemical environment of atoms.[3] For this specific molecule, analysis of four different nuclei (¹H, ¹³C, ¹⁹F, and ¹¹B) is essential for complete characterization.[1][2]
Experimental Protocol: NMR Data Acquisition
The following protocol outlines a robust methodology for acquiring high-quality NMR spectra for potassium organotrifluoroborates.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆). DMSO-d₆ is often preferred for potassium salts due to its excellent solubilizing power for polar compounds.[4][5]
-
Transfer the solution to a clean, dry 5 mm NMR tube. For ¹¹B NMR, using a quartz NMR tube is preferable to avoid background signals from the borosilicate glass of standard tubes.[6]
-
-
Instrument Parameters (300 or 400 MHz Spectrometer):
-
¹H NMR: Utilize a standard single-pulse experiment with a 45° pulse angle and an acquisition time of 3-4 seconds.[2] Reference the spectrum to the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm).[2]
-
¹³C NMR: Employ a proton-decoupled pulse sequence. Reference the spectrum to the central peak of the DMSO-d₆ multiplet (δ ≈ 39.5 ppm).[2] The carbon attached to the boron may appear as a very broad signal or be unobserved due to quadrupolar relaxation effects.[4][7]
-
¹⁹F NMR: Record the spectrum with proton decoupling. Use an external reference standard, such as trifluoroacetic acid (CF₃CO₂H) or trichlorofluoromethane (CFCl₃).[2][8] The chemical shifts cover a wide range, so a broad spectral width is necessary.[8]
-
¹¹B NMR: Use a quartz NMR tube for optimal results.[6] A specific pulse sequence may be required to obtain better resolution.[2][4] Reference the spectrum to an external standard of BF₃•OEt₂ (δ = 0.0 ppm).[3][9] Apply a line-broadening factor of 10-50 Hz during processing to improve the signal-to-noise ratio of the typically broad boron signals.[3]
-
NMR Analysis Workflow
Caption: General workflow for multi-nuclear NMR analysis of the title compound.
Spectroscopic Data Interpretation
The following table summarizes the expected NMR data based on the structure and published data for analogous potassium aryltrifluoroborates.[2][4]
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | ~9.9 - 10.1 | s | Aldehyde proton (-CHO) |
| ~7.8 - 8.0 | m | Aromatic protons (Ar-H) | |
| ~7.6 - 7.8 | m | Aromatic protons (Ar-H) | |
| ¹³C | >190 | s | Aldehyde carbon (C=O) |
| ~120 - 160 | m | Aromatic carbons (C-H, C-F, C-CHO) | |
| (Broad/Not observed) | br s | Aromatic carbon attached to boron (C-B) | |
| ¹⁹F | ~ -110 to -120 | m | Aromatic fluorine (Ar-F) |
| ~ -130 to -140 | q (J ≈ 40-50 Hz) | Trifluoroborate group (-BF₃) | |
| ¹¹B | ~ -1.0 to -3.0 | q (J ≈ 40-50 Hz) | Trifluoroborate group (-BF₃) |
Discussion of NMR Spectra:
-
¹H NMR: The spectrum is expected to be dominated by signals in the aromatic region (7.6-8.0 ppm) and a distinct singlet for the aldehyde proton downfield (around 10.0 ppm) due to the deshielding effect of the carbonyl group. The complex splitting patterns in the aromatic region arise from proton-proton and proton-fluorine couplings.
-
¹³C NMR: The key signal is the aldehyde carbonyl carbon, which appears significantly downfield (>190 ppm). The aromatic carbons will appear in the 120-160 ppm range. As is common for organotrifluoroborates, the signal for the carbon directly bonded to the boron atom is often severely broadened due to the quadrupolar nature of the ¹¹B nucleus, and may not be observable.[4][7]
-
¹⁹F NMR: Two distinct signals are anticipated. One corresponds to the single fluorine atom on the aromatic ring. The other, typically a quartet, arises from the three equivalent fluorine atoms of the -BF₃ group.[4] This quartet splitting is due to coupling with the ¹¹B nucleus (spin = 3/2).[4] The chemical shifts for organotrifluoroborates generally fall in the -129 to -141 ppm range.[4]
-
¹¹B NMR: The tetracoordinate boron in an RBF₃K salt is highly shielded compared to tricoordinate boronic acids.[9] This results in an upfield chemical shift, typically between -1 and -3 ppm.[7] The signal should appear as a 1:1:1:1 quartet due to coupling with the three attached fluorine atoms (¹⁹F, spin = 1/2). Observing this characteristic quartet is strong evidence for the formation of the trifluoroborate salt.[2][4]
Infrared (IR) Spectroscopy
FT-IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule, serving as an excellent tool for qualitative analysis and reaction monitoring.[10]
Experimental Protocol: FT-IR Data Acquisition
-
Sample Preparation (KBr Pellet):
-
Grind a small amount (1-2 mg) of the dry this compound sample with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press and apply pressure to form a thin, transparent KBr pellet.
-
-
Data Acquisition:
-
Obtain a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.
-
Spectroscopic Data Interpretation
The IR spectrum provides a "chemical fingerprint" based on the vibrational frequencies of the molecule's bonds.[10][11]
| Frequency Range (cm⁻¹) | Vibration Type | Assignment |
| ~3100 - 3000 | C-H Stretch | Aromatic C-H |
| ~2900 - 2800, ~2800 - 2700 | C-H Stretch | Aldehydic C-H (often two bands) |
| ~1710 - 1690 | C=O Stretch | Aldehyde carbonyl |
| ~1600 - 1450 | C=C Stretch | Aromatic ring skeletal vibrations |
| ~1250 - 1150 | C-F Stretch | Aromatic C-F bond |
| ~1100 - 950 | B-F Stretch | Trifluoroborate group |
Discussion of IR Spectrum: The most diagnostic peak in the IR spectrum is the strong absorption band around 1700 cm⁻¹, which is characteristic of the C=O stretching vibration of the aldehyde group. The presence of sharp peaks in the 2700-2900 cm⁻¹ region, corresponding to the aldehydic C-H stretch, further confirms this functional group. Strong, broad bands in the 950-1100 cm⁻¹ region are indicative of the B-F stretching vibrations within the trifluoroborate anion.[12] Additional bands for aromatic C=C and C-H stretches, as well as the C-F stretch, complete the characteristic fingerprint of the molecule.
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the molecular formula of a compound by providing a highly accurate measurement of its mass-to-charge ratio (m/z).[13]
Experimental Protocol: HRMS Data Acquisition
-
Ionization Method: Electrospray ionization (ESI) is the preferred method for polar, pre-charged salts like potassium organotrifluoroborates.[13] Operation in the negative ion mode is required to detect the trifluoroborate anion.[13][14]
-
Sample Preparation:
-
Prepare a dilute solution (e.g., 10-50 µM) of the sample in a suitable solvent such as methanol or acetonitrile.
-
-
Data Acquisition:
-
Infuse the sample solution directly into the ESI source.
-
Acquire the spectrum in negative ion mode. Accurate mass determination below 300 amu can be challenging due to a lack of common reference standards in this range for negative mode.[13] Using internal standards like sodium alkyl sulfates can yield accuracies within 5 ppm.[13]
-
Spectroscopic Data Interpretation
The mass spectrum will not show the parent mass of the entire salt. Instead, it will show the mass of the anionic component.
| Expected Ion | Molecular Formula | Calculated Exact Mass (m/z) |
| [(3-fluoro-4-formylphenyl)trifluoroborate]⁻ | [C₇H₄BF₄O]⁻ | 191.0291 |
Discussion of Mass Spectrum: In negative mode ESI-MS, the primary species observed will be the anion [C₇H₄BF₄O]⁻. The experimental determination of its mass-to-charge ratio with high resolution (typically to four decimal places) allows for the unambiguous confirmation of the elemental composition. An experimental mass measurement that matches the calculated exact mass of 191.0291 within a narrow error margin (e.g., < 5 ppm) provides definitive evidence for the presence of the correct molecule.
Conclusion: A Synthesis of Spectroscopic Evidence
The comprehensive characterization of this compound is achieved not by a single technique, but by the synergistic application of multiple spectroscopic methods. NMR spectroscopy provides the definitive structural map, detailing the precise arrangement and electronic environment of the atoms. FT-IR spectroscopy offers rapid confirmation of the essential functional groups, while high-resolution mass spectrometry validates the elemental composition with high precision.
For researchers, scientists, and drug development professionals, this integrated analytical approach is non-negotiable. It establishes a self-validating system that ensures the identity, purity, and stability of this key synthetic building block, thereby upholding the integrity of subsequent synthetic transformations and the development of novel chemical entities.
References
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D'hooghe, M., et al. (2009). ¹H, ¹³C, ¹⁹F and ¹¹B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry, 47(10), 873-878. Available from: [Link].
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Petraccone, V., et al. (2021). Dynamic ion speciation during hydrolysis of aryltrifluoroborates. ChemRxiv. Available from: [Link].
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Petraccone, V., et al. (2021). Dynamic Ion Speciation during the Hydrolysis of Aryltrifluoroborates. Chemistry – A European Journal. Available from: [Link].
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D'hooghe, M., et al. (2009). ¹H, ¹³C, ¹⁹F and ¹¹B NMR spectral reference data of some potassium organotrifluoroborates. ResearchGate. Available from: [Link].
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Boebel, T. A., & Hartwig, J. F. (2008). One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. Organic Letters, 10(20), 4581–4584. Available from: [Link].
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Dreher, S. D., et al. (2008). Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides—Reaction Discovery Using Parallel Microscale Experimentation. Journal of the American Chemical Society, 130(29), 9257–9259. Available from: [Link].
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National Center for Biotechnology Information. Potassium 4-formylphenyltrifluoroborate. PubChem Compound Summary for CID 23697319. Available from: [Link].
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Kim, H., et al. (2024). ¹⁹F NMR-Based Chiral Analysis of Organoboron Compounds via Chiral Recognition of Fluorine-Labeled Boronates with Cobalt Complexes. JACS Au. Available from: [Link].
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Lloyd-Jones, G. C., et al. (2015). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 137(49), 15514–15525. Available from: [Link].
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BioChromato. (2018). NMR solvent selection - that also allows sample recovery. Available from: [Link].
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Şaş, E. B. (2018). Characterization of 3 fluoro-4-formylphenylboronic acid molecule with density functional teory. Sakarya University Journal of Science, 22(6), 1886-1892. Available from: [Link].
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DeGraw, S. M., & Paudler, W. W. (2002). Accurate Mass Determination of Organotrifluoroborates. Molecular Interventions, 2(4), 228-230. Available from: [Link].
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American Chemical Society. (2022). High accuracy mass spectrometry of potassium organotrifluoroborates. ACS Fall 2022. Available from: [Link].
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Frohn, H. J., & Franke, H. (2001). Synthesis and Spectroscopic Characterization of Potassium Polyfluoroalken-1-yltrifluoroborates. Zeitschrift für anorganische und allgemeine Chemie, 627(11), 2535-2541. Available from: [Link].
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Bardin, V. V., et al. (2012). Synthesis of K[4-ROC6F4BF3] from potassium pentafluorophenyltrifluoroborate and O-nucleophiles. ResearchGate. Available from: [Link].
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Cole, T. E. ¹¹B NMR Chemical Shifts. San Diego State University. Available from: [Link].
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University of Sheffield. Boron NMR. Available from: [Link].
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Scilit. Accurate mass determination of organotrifluoroborates. Available from: [Link].
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Ghaffari, B., et al. (2012). Ynone Trifluoroborates: Valuable Intermediates for the Synthesis of Heteroaromatic Compounds. White Rose eTheses Online. Available from: [Link].
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University of Ottawa. ¹⁹F NMR Reference Standards. Available from: [Link].
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Bruker. Guide to FT-IR Spectroscopy. Available from: [Link].
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Polfer, N. C., et al. (2005). Infrared Fingerprint Spectroscopy and Theoretical Studies of Potassium Ion Tagged Amino Acids and Peptides in the Gas Phase. Journal of the American Chemical Society, 127(21), 7727-7736. Available from: [Link].
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van der Maas, L., et al. (2023). Comprehensive Mass Spectrometry Workflows to Systematically Elucidate Transformation Processes of Organic Micropollutants: A Case Study on the Photodegradation of Four Pharmaceuticals. Environmental Science & Technology, 57(1), 263–275. Available from: [Link].
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Jastrzębski, W., et al. (2011). Infrared spectroscopy of different phosphates structures. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 79(4), 722-727. Available from: [Link].
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SpectraBase. POTASSIUM-TRANS-1-DEC-1-ENYL-TRIFLUOROBORATE - Optional[¹⁹F NMR]. Available from: [Link].
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SpectraBase. POTASSIUM-3-PHENYLPROPYLTRIFLUOROBORATE - Optional[¹⁹F NMR]. Available from: [Link].
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Technical Guide: Stability, Handling, and Application of Potassium (3-fluoro-4-formylphenyl)trifluoroborate
Executive Summary
Potassium (3-fluoro-4-formylphenyl)trifluoroborate has emerged as a highly valuable and versatile building block in modern synthetic chemistry, particularly for drug discovery and development professionals. As a member of the potassium organotrifluoroborate class of reagents, its primary advantage lies in its exceptional stability compared to corresponding boronic acids.[1][2] These salts are generally crystalline, air- and moisture-stable solids that can be stored for extended periods without special precautions.[3][4][5] This stability is conferred by the tetracoordinate boron center, which mitigates common degradation pathways such as protodeboronation and oxidation.[6][7] Paradoxically, the controlled hydrolysis of the trifluoroborate to its corresponding boronic acid is a prerequisite for its most common application, the Suzuki-Miyaura cross-coupling reaction, where it functions as a "slow release" source of the active transmetalating species.[1][8] This guide provides an in-depth analysis of the compound's stability profile, detailed protocols for safe handling and storage, and a practical methodology for its application in cross-coupling reactions.
Foundational Chemical Properties
Structure and Rationale for Stability
The enhanced stability of this compound over its boronic acid analogue is rooted in its structure. The boron atom is tetracoordinate, forming a stable anionic complex with three fluorine atoms and one aryl carbon. This configuration shields the carbon-boron bond from premature cleavage and degradation, a common issue with trivalent organoboron species.[6][7] While robust, the salt is designed for reactivity; under specific, typically basic conditions, it undergoes hydrolysis to generate the catalytically active boronic acid required for cross-coupling reactions.[8][9]
Physical and Chemical Data
| Property | Value | Source |
| CAS Number | 1451390-71-8 | [10] |
| Molecular Formula | C₇H₄BF₄KO | [10] |
| Molecular Weight | 222.01 g/mol | N/A |
| Appearance | Solid | [10] |
| IUPAC Name | potassium trifluoro(3-fluoro-4-formylphenyl)borate(1-) | [10] |
| InChI Key | LUCCLBSEPDKFNG-UHFFFAOYSA-N | [10] |
Stability Profile: A Mechanistic Perspective
Hydrolytic Stability: The Key to Reactivity
The primary pathway for the degradation—or more accurately, activation—of potassium organotrifluoroborates is hydrolysis to the corresponding boronic acid.[1][8] This process is fundamental to their use in palladium-catalyzed cross-coupling, as the boronic acid is the active species that participates in the transmetalation step of the catalytic cycle.[1] The rate of this hydrolysis is highly dependent on the reaction environment.
Under neutral or acidic conditions, the compound exhibits considerable stability.[1] However, the basic conditions typically employed in Suzuki-Miyaura reactions are designed to promote this hydrolysis.[1][8] The utility of the trifluoroborate salt lies in its ability to act as a stable reservoir, slowly releasing the boronic acid into the reaction. This "slow release" mechanism is crucial as it keeps the instantaneous concentration of the often-unstable boronic acid low, thereby minimizing common side reactions like oxidative homocoupling and protodeboronation.[8][9]
The rate of hydrolysis can vary dramatically based on the electronic and steric properties of the substituents on the aryl ring.[8] For some aryltrifluoroborates, efficient hydrolysis paradoxically requires acid catalysis, ensuring their stability and slow release profile under the basic conditions of the Suzuki-Miyaura reaction.[8][9]
Thermal Stability
Incompatibilities
The primary incompatibility is with conditions that promote uncontrolled or premature hydrolysis. While generally stable to air and moisture, prolonged exposure to humid environments should be avoided to prevent gradual degradation.[1] Strong oxidizing agents should also be considered incompatible.[11] During synthesis of organotrifluoroborates using potassium hydrogen difluoride (KHF₂), it is noted that the slow release of HF in the presence of water can etch standard glassware over time.[4]
Safe Handling and Storage Protocols
Proper handling and storage are critical to maintain the integrity of the reagent and ensure user safety.
Personal Protective Equipment (PPE)
Standard laboratory PPE is mandatory when handling this compound. This includes:
-
Eye Protection: Safety glasses or goggles.
-
Hand Protection: Wear appropriate protective gloves (e.g., nitrile).[12]
-
Body Protection: A standard laboratory coat.[12]
Engineering Controls
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[12][13] Facilities should be equipped with an eyewash station and a safety shower.[12]
Storage Recommendations
For optimal long-term stability, this compound should be stored according to the following guidelines:
-
Container: Keep in a tightly sealed container to prevent moisture ingress.[1][13]
-
Environment: Store in a cool, dry, and well-ventilated place.[1][13]
-
Temperature: Some suppliers recommend refrigerated storage (2-8°C) under an inert atmosphere for maximum shelf life.[10]
Spill and Disposal Procedures
In case of a spill, vacuum or sweep up the material and place it into a suitable, labeled disposal container.[12] Avoid generating dust.[12] Dispose of the material in accordance with local, state, and federal regulations at an approved waste disposal plant.[13]
Core Application: Suzuki-Miyaura Cross-Coupling
The primary utility of this reagent is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions.[6] Its stability and slow-release characteristics make it an excellent alternative to boronic acids, especially in complex syntheses.[5][7]
The "Slow Release" Mechanism
The trifluoroborate salt (ArBF₃K) is not directly active in the catalytic cycle. It exists in equilibrium with the corresponding boronic acid (ArB(OH)₂), a process facilitated by the base in the reaction mixture. The boronic acid is then consumed in the palladium catalytic cycle. This workflow ensures a low steady-state concentration of the boronic acid, enhancing reaction efficiency and minimizing byproducts.
Caption: The "Slow Release" mechanism in Suzuki-Miyaura coupling.
Detailed Experimental Protocol
This protocol is a general guideline for the Suzuki-Miyaura cross-coupling of an aryl halide with this compound and may require optimization for specific substrates.[1][14]
-
Reaction Setup: To a reaction vessel, add the aryl halide (1.0 equiv.), this compound (1.2–2.0 equiv.), a palladium catalyst (e.g., Pd(OAc)₂, 2–5 mol%), and a suitable phosphine ligand (e.g., RuPhos, 4–10 mol%).[1]
-
Solvent and Base Addition: Add a suitable solvent system (e.g., a 10:1 mixture of toluene/H₂O or THF/H₂O) and a base (e.g., Cs₂CO₃ or K₂CO₃, 2.0–3.0 equiv.).[1][6][15]
-
Inert Atmosphere: Seal the vessel and purge thoroughly with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Heating: Heat the reaction mixture to the desired temperature (typically 80–100°C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Purification: Dry the combined organic layers over a drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[1] The crude product is then purified by an appropriate method, such as column chromatography on silica gel.[1]
Stability Assessment Protocol
To quantitatively assess the stability of this compound under specific conditions (e.g., different pH, solvent systems, or temperatures), a hydrolysis rate study can be performed.
Experimental Workflow for Hydrolysis Rate Study
This workflow outlines the key steps for monitoring the conversion of the trifluoroborate salt to its corresponding boronic acid.
Caption: Workflow for conducting a hydrolysis stability study.
Step-by-Step Procedure
-
Stock Solution: Prepare a stock solution of this compound of known concentration in a suitable organic solvent (e.g., THF).[1]
-
Reaction Medium: In a reaction vessel equipped with a stirrer and temperature control, add the chosen solvent system (e.g., THF/H₂O) and any additives (e.g., a base like Cs₂CO₃).[1] Bring the mixture to the desired experimental temperature.
-
Initiation: Initiate the experiment by adding a known volume of the trifluoroborate stock solution to the reaction medium at t=0.[1]
-
Sampling: At specific time intervals, withdraw aliquots of the reaction mixture.
-
Quenching: Immediately quench the hydrolysis in the aliquots to stop the reaction. This can be achieved by rapid cooling or by neutralizing the base with a dilute acid.[1]
-
Analysis: Analyze the quenched samples using ¹⁹F NMR or ¹¹B NMR spectroscopy to determine the ratio of the trifluoroborate salt to the hydrolyzed boronic acid. An internal standard can be used for accurate quantification.
-
Data Processing: Plot the concentration of the remaining this compound versus time to determine the rate of hydrolysis under the tested conditions.
Conclusion
This compound is a robust, reliable, and highly effective reagent for organic synthesis. Its superior air and moisture stability simplifies handling and storage, while its function as a "slow release" precursor for boronic acid in Suzuki-Miyaura reactions offers significant advantages in controlling reactivity and minimizing byproducts. By understanding its stability profile and adhering to the handling and application protocols outlined in this guide, researchers and drug development professionals can effectively leverage this powerful tool to construct complex molecular architectures with greater efficiency and reproducibility.
References
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- 15. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]
Potassium (3-fluoro-4-formylphenyl)trifluoroborate molecular weight and formula.
An In-Depth Technical Guide to Potassium (3-fluoro-4-formylphenyl)trifluoroborate for Advanced Organic Synthesis
Authored by a Senior Application Scientist
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of this compound. We will delve into its fundamental properties, synthesis, and critical applications, with a focus on the mechanistic reasoning and practical insights essential for its successful implementation in the laboratory.
Introduction: A Superior Reagent for Modern Cross-Coupling
This compound is a highly valuable organoboron compound that has gained significant traction in synthetic chemistry. It belongs to the class of potassium organotrifluoroborates (RBF₃K), which serve as robust and versatile alternatives to their boronic acid counterparts.[1] For decades, boronic acids were the workhorses of Suzuki-Miyaura cross-coupling, but their inherent instability, propensity for protodeboronation, and challenging purification often complicated synthetic routes.
The advent of organotrifluoroborate salts marked a significant advancement. Their tetracoordinate boron center renders them exceptionally stable, making them indefinitely stable to air and moisture and easy to handle.[2][3][4] This stability is not a barrier to reactivity; under the appropriate catalytic conditions, they serve as excellent precursors that slowly release the reactive trivalent boron species in situ, facilitating controlled and efficient cross-coupling.[3][5]
The title compound is particularly noteworthy due to its bifunctional nature. The trifluoroborate moiety acts as the reactive handle for palladium-catalyzed cross-coupling, while the ortho-fluoro and para-formyl groups on the phenyl ring provide unique electronic properties and a secondary site for subsequent chemical transformations. This makes it a powerful building block for constructing complex molecular architectures, particularly in the fields of medicinal chemistry and materials science.[1]
Physicochemical Properties and Structural Data
A precise understanding of a reagent's physical and chemical properties is paramount for its effective use. The key identifiers and characteristics of this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₄BF₄KO | |
| Molecular Weight | 230.01 g/mol | |
| CAS Number | 1451390-71-8 | |
| IUPAC Name | potassium;trifluoro-(3-fluoro-4-formylphenyl)boranuide | |
| Appearance | Solid | |
| Storage Conditions | Inert atmosphere, 2-8°C |
Structural Representation
The structure combines a stable trifluoroborate anion with a potassium cation. The phenyl ring is substituted with an electron-withdrawing formyl group and a moderately electron-withdrawing fluorine atom.
Caption: 2D structure of the trifluoroborate anion.
Synthesis and Quality Control
Synthetic Pathway
Potassium organotrifluoroborates are most commonly and conveniently prepared from their corresponding boronic acids. The synthesis involves the reaction of the boronic acid with an excess of potassium hydrogen fluoride (KHF₂) in a suitable solvent system like methanol/water. This straightforward and high-yielding conversion is a key advantage of this class of reagents.
Caption: General workflow for synthesizing potassium organotrifluoroborates.
Step-by-Step Synthesis Protocol
This protocol is a representative procedure based on established methods for organotrifluoroborate synthesis.[6]
-
Preparation: In a suitable flask, dissolve 3-fluoro-4-formylphenylboronic acid (1.0 equiv) in methanol.
-
Reagent Addition: In a separate vessel, prepare a saturated aqueous solution of potassium hydrogen fluoride (KHF₂, ~3.0 equiv). Cool the boronic acid solution to 0-5°C using an ice bath.
-
Reaction: Add the KHF₂ solution dropwise to the stirred boronic acid solution. A thick white precipitate will typically form.
-
Equilibration: After the addition is complete, remove the ice bath and allow the slurry to stir at room temperature for 1-2 hours to ensure complete conversion.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake sequentially with cold water and then a cold, non-polar organic solvent (e.g., diethyl ether or hexane) to remove any unreacted starting material and inorganic salts.
-
Drying: Dry the resulting white crystalline solid under high vacuum to yield the final product.
Analytical Characterization (Self-Validating System)
Rigorous characterization is essential to confirm the identity and purity of the synthesized reagent.
-
NMR Spectroscopy: ¹H, ¹³C, ¹⁹F, and ¹¹B NMR are used for complete structural confirmation. The ¹⁹F NMR will show characteristic signals for the fluorine atom on the phenyl ring and the three equivalent fluorine atoms on the boron. The ¹¹B NMR will show a characteristic signal for a tetracoordinate boron atom.[1]
-
Mass Spectrometry: Confirms the molecular weight of the anion.[1]
-
Elemental Analysis: Validates the elemental composition (C, H) of the compound.[1]
Core Application: Suzuki-Miyaura Cross-Coupling
The primary utility of this compound is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1][3] This reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds.
The Catalytic Cycle: A Mechanistic Overview
The stability of the trifluoroborate requires specific conditions to initiate the catalytic cycle. The reaction typically requires a base (e.g., K₂CO₃, Cs₂CO₃) and often water as a co-solvent. The base is believed to facilitate the slow hydrolysis of the trifluoroborate salt to the corresponding boronic acid in situ, which is the active species in the transmetalation step.
Sources
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- 2. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]
- 3. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potassium Trifluoroborate Salts [sigmaaldrich.com]
- 5. Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
A Comprehensive Technical Guide on the Preparation of 3-Fluoro-4-formylphenylboronic Acid Precursor
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Imperative of Fluorinated Arylboronic Acids in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, increased lipophilicity, and altered pKa—can profoundly influence the pharmacokinetic and pharmacodynamic profile of a drug candidate. When coupled with the synthetic versatility of the boronic acid functional group, a powerful molecular building block emerges. 3-Fluoro-4-formylphenylboronic acid stands as a testament to this synergy, offering a trifecta of functionalities: a fluorinated aromatic ring, a reactive aldehyde for diverse chemical transformations, and a boronic acid moiety for palladium-catalyzed cross-coupling reactions. This guide provides an in-depth technical exploration of the synthesis of a key precursor to this invaluable compound, tailored for the discerning chemist in the pharmaceutical and life sciences sectors.
Retrosynthetic Blueprint: A Logic-Driven Approach to Precursor Selection
A robust and efficient synthesis begins with a well-conceived retrosynthetic analysis. For 3-fluoro-4-formylphenylboronic acid, the most logical disconnection points to the late-stage introduction of the boronic acid functionality. This strategy is synthetically advantageous as it avoids carrying the potentially sensitive boronic acid group through multiple reaction steps. The precursor of choice is therefore a di-substituted benzene ring bearing a fluorine atom, a formyl group, and a handle for the borylation reaction—typically a halogen. Among the possible halogenated precursors, 4-bromo-2-fluorobenzaldehyde emerges as the optimal starting material due to its commercial availability and predictable reactivity in modern cross-coupling reactions.
Figure 1: Retrosynthetic disconnection of 3-fluoro-4-formylphenylboronic acid to its 4-bromo-2-fluorobenzaldehyde precursor.
The Heart of the Synthesis: The Miyaura Borylation Reaction
The conversion of an aryl halide to an arylboronic acid or its ester is most effectively achieved through the palladium-catalyzed Miyaura borylation reaction.[1][2] This powerful transformation utilizes a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂), to install the boronate ester group. The resulting pinacol ester is a stable, crystalline solid that is often amenable to purification by standard techniques and can be used directly in subsequent reactions or hydrolyzed to the free boronic acid.
Unveiling the Catalytic Cycle: A Mechanistic Perspective
A nuanced understanding of the reaction mechanism is paramount for troubleshooting and optimization. The Miyaura borylation proceeds through a well-established catalytic cycle involving a palladium(0) species as the active catalyst.
Figure 2: The catalytic cycle of the Miyaura borylation reaction.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 4-bromo-2-fluorobenzaldehyde to form a Pd(II) intermediate.
-
Transmetalation: The boronate group from bis(pinacolato)diboron is transferred to the palladium center, displacing the bromide. This step is facilitated by a base, typically a mild one like potassium acetate (KOAc), which is thought to activate the diboron reagent.
-
Reductive Elimination: The desired arylboronate ester is formed, and the Pd(0) catalyst is regenerated, allowing the cycle to continue.
A Validated Experimental Protocol for Precursor Synthesis
This protocol details the synthesis of 2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde, the pinacol ester precursor.
Reagents and Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Stoichiometric Ratio |
| 4-Bromo-2-fluorobenzaldehyde | 203.02 | 10.0 g | 49.25 | 1.0 |
| Bis(pinacolato)diboron (B₂pin₂) | 253.94 | 13.7 g | 53.98 | 1.1 |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | 731.73 | 1.08 g | 1.48 | 0.03 |
| Potassium Acetate (KOAc) | 98.14 | 14.5 g | 147.75 | 3.0 |
| 1,4-Dioxane (anhydrous) | 88.11 | 200 mL | - | - |
Step-by-Step Procedure:
-
Inert Atmosphere: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4-bromo-2-fluorobenzaldehyde, bis(pinacolato)diboron, Pd(dppf)Cl₂, and potassium acetate.
-
Solvent Addition: Evacuate and backfill the flask with nitrogen three times. Add anhydrous 1,4-dioxane via cannula.
-
Reaction: Heat the reaction mixture to 80 °C under a nitrogen atmosphere and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to yield the pure pinacol ester.
The Final Transformation: Hydrolysis to the Boronic Acid
While the pinacol ester is a versatile intermediate in its own right, many applications require the free boronic acid. The hydrolysis of the pinacol ester is a straightforward process.[3][4][5]
Protocol for Hydrolysis:
-
Dissolution: Dissolve the purified 2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde in a mixture of tetrahydrofuran (THF) and water.
-
Acidification: Add a catalytic amount of a strong acid, such as 2 M hydrochloric acid, and stir the mixture at room temperature.
-
Monitoring: Monitor the progress of the hydrolysis by TLC until the starting material is consumed.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate.
-
Washing and Drying: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford 3-fluoro-4-formylphenylboronic acid, often as a white solid.
Quality Assurance and Control: Essential Analytical Techniques
Rigorous characterization is non-negotiable in the synthesis of pharmaceutical intermediates. The following techniques are essential for verifying the identity and purity of the final product:
-
¹H and ¹³C NMR Spectroscopy: To confirm the structural integrity of the molecule.
-
¹⁹F NMR Spectroscopy: To verify the presence and chemical environment of the fluorine atom.
-
¹¹B NMR Spectroscopy: To confirm the formation of the boronic acid.
-
High-Resolution Mass Spectrometry (HRMS): To determine the exact mass and confirm the elemental composition.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Safety and Handling: A Culture of Precaution
The synthesis of 3-fluoro-4-formylphenylboronic acid involves the use of hazardous materials that necessitate strict adherence to safety protocols.
-
Palladium Catalysts: Palladium compounds are toxic and should be handled in a well-ventilated fume hood.[6][7][8] Personal protective equipment (PPE), including gloves and safety glasses, is mandatory.
-
Phosphine Ligands: Many phosphine ligands are air- and moisture-sensitive and can be toxic.[9] They should be handled under an inert atmosphere.
-
Solvents: Anhydrous solvents are often flammable and may have specific health hazards. Always consult the Safety Data Sheet (SDS) before use.
-
Boronic Acids: While generally of low toxicity, boronic acids can be irritants.[10] Avoid inhalation of dust and skin contact.
Conclusion: Empowering Discovery through Synthetic Excellence
The synthesis of 3-fluoro-4-formylphenylboronic acid and its precursors is a well-defined and reproducible process that provides access to a highly valuable building block for drug discovery. The Miyaura borylation of 4-bromo-2-fluorobenzaldehyde is a robust and scalable method for this purpose. By understanding the underlying reaction mechanisms, adhering to validated protocols, and maintaining a steadfast commitment to safety and quality control, researchers can confidently produce this key intermediate, thereby accelerating the development of the next generation of therapeutics.
References
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- 5. Boronic acid synthesis by hydrolysis [organic-chemistry.org]
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Physical and chemical properties of fluorinated aryltrifluoroborates.
An In-depth Technical Guide to the Physical and Chemical Properties of Fluorinated Aryltrifluoroborates
Introduction: A Paradigm Shift in Organoboron Chemistry
For decades, organoboron compounds, particularly boronic acids and their esters, have been indispensable tools in modern organic synthesis. Their utility, however, has often been tempered by inherent limitations, including sensitivity to air and moisture, and a propensity for decomposition, which can complicate handling, storage, and stoichiometric control in reactions. The emergence of potassium organotrifluoroborates, specifically fluorinated aryltrifluoroborates, represents a significant advancement, offering a class of reagents that combines the synthetic versatility of traditional organoboranes with exceptional stability.[1][2][3][4][5]
These compounds are not merely alternatives; they are superior in many aspects. As crystalline, free-flowing solids, they are remarkably stable to both air and moisture, permitting indefinite storage under ambient conditions.[6] This stability arises from the tetracoordinate nature of the boron atom, which, when bonded to three strongly electronegative fluorine atoms, is less susceptible to common degradation pathways like protodeboronation.[1] This guide provides a comprehensive exploration of the synthesis, physical properties, and chemical reactivity of fluorinated aryltrifluoroborates, offering field-proven insights for researchers, chemists, and professionals in drug development.
Synthesis: Forging Stability and Purity
The robust nature of aryltrifluoroborates begins with their synthesis. The most reliable and widely adopted method involves the conversion of a corresponding arylboronic acid using potassium hydrogen fluoride (KHF₂).[1][6][7] This transformation is typically rapid and high-yielding, often resulting in the precipitation of the desired salt, which simplifies purification.
The true elegance of their preparation lies in one-pot procedures that bypass the often-problematic isolation of boronic acid intermediates.[6][7] These methods, starting from more readily available precursors like arenes or aryl halides, involve an initial borylation step followed by in-situ treatment with KHF₂. This approach is not only more efficient but also expands the accessibility to a wider range of functionalized aryltrifluoroborates.[6][7]
Experimental Protocol: Synthesis of Potassium Phenyltrifluoroborate from Phenylboronic Acid
This protocol describes a standard, reliable method for preparing potassium aryltrifluoroborates.
-
Dissolution: Phenylboronic acid (1.0 eq) is dissolved in methanol (approx. 4 mL per gram of boronic acid).
-
Fluoride Addition: A saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (3.0 eq) is prepared and added slowly to the stirring methanolic solution of the boronic acid.
-
Precipitation: A white precipitate of potassium phenyltrifluoroborate typically forms immediately upon addition.
-
Stirring: The resulting slurry is stirred vigorously for 30-60 minutes at room temperature to ensure complete conversion.
-
Isolation: The solid product is collected by vacuum filtration.
-
Washing & Drying: The filter cake is washed sequentially with cold methanol and diethyl ether to remove any unreacted starting material and impurities, then dried under vacuum to yield the pure product.[1]
Core Physical Properties: The Foundation of Versatility
The utility of fluorinated aryltrifluoroborates is fundamentally linked to their distinct physical properties, which set them apart from other organoboron reagents.
Structure, Stability, and Handling
Aryltrifluoroborates are typically crystalline solids that are non-hygroscopic and stable in the presence of air and moisture.[2][4] This allows them to be handled on the benchtop without the need for stringent inert atmosphere techniques and stored for extended periods without degradation.[6] The boron center is tetracoordinate and anionic, rendering the molecule non-Lewis acidic and stable to many oxidative conditions.[8] Thermally, they are also exceptionally robust; for example, potassium trifluoromethyltrifluoroborate is stable up to 300 °C.[6][9]
| Property | Description | Significance |
| Physical State | Crystalline, free-flowing solids. | Easy to handle, weigh, and dispense accurately. |
| Air & Moisture Stability | Generally stable; can be stored indefinitely at room temperature.[1][6] | Eliminates the need for gloveboxes or Schlenk techniques for storage and handling. |
| Thermal Stability | High decomposition temperatures (e.g., >300 °C).[6][9] | Allows for reactions to be conducted at elevated temperatures without reagent degradation. |
| Boron Geometry | Tetracoordinate, sp³ hybridized. | Confers stability by satisfying the octet rule for boron; non-Lewis acidic. |
| Bonding | B-F bond length in BF₄⁻ is ~143 pm, longer than in BF₃ (~130 pm).[10] | The longer, single-bond character in the R-BF₃⁻ anion contributes to its kinetic stability. |
The Nuances of Hydrolytic Stability
While generally stable, the hydrolysis of aryltrifluoroborates to their corresponding boronic acids is a critical, and often requisite, step for their participation in catalytic reactions like the Suzuki-Miyaura coupling.[8][9][11] The rate of this hydrolysis is not uniform and is highly dependent on the reaction environment and the electronic properties of the aryl substituent.
-
pH Dependence: Hydrolysis is generally promoted under the basic conditions common to cross-coupling reactions.[9] However, a fascinating "acid-base paradox" exists for some electron-deficient aryltrifluoroborates, which hydrolyze more efficiently under acidic conditions, making them exceptionally stable and slow-releasing under basic catalytic conditions.[11]
-
Substituent Effects: Electron-withdrawing groups on the aryl ring, particularly endocyclic nitrogens in heteroaryl systems, significantly enhance hydrolytic stability under physiological (near-neutral pH) conditions.[12] This is a crucial consideration for applications in medicinal chemistry and PET imaging.
Experimental Protocol: Monitoring Hydrolytic Stability by ¹⁹F NMR
This protocol allows for the quantitative assessment of an aryltrifluoroborate's stability under specific pH and solvent conditions.
-
Sample Preparation: Prepare a solution of the potassium aryltrifluoroborate (e.g., 5-10 mg) in a buffered aqueous solution (e.g., PBS at pH 7.4) containing a known concentration of an internal standard (e.g., sodium fluoride). D₂O can be used as a lock solvent.
-
NMR Acquisition: Acquire a ¹⁹F NMR spectrum at time zero (t=0) at a constant temperature (e.g., 37 °C).
-
Time-Course Monitoring: Continue to acquire ¹⁹F NMR spectra at regular time intervals (e.g., every hour).
-
Data Analysis: The rate of hydrolysis is determined by monitoring the decrease in the integral of the signal corresponding to the aryltrifluoroborate (-BF₃⁻) and the corresponding increase in the signal for free fluoride ion (F⁻), relative to the constant integral of the internal standard.[12]
Chemical Reactivity: A Gateway to Molecular Complexity
Fluorinated aryltrifluoroborates are best understood as highly stable, convenient precursors to boronic acids, unmasked in situ to participate in a wide array of chemical transformations.[8][3]
The Suzuki-Miyaura Cross-Coupling Reaction
The premier application of aryltrifluoroborates is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[2][13][14][15] Their superior stability and ease of handling make them ideal partners, particularly in complex molecule synthesis and high-throughput screening where consistency is paramount.
The reaction proceeds via a well-established catalytic cycle. Critically, the aryltrifluoroborate first undergoes slow hydrolysis to generate the active arylboronic acid, which then enters the catalytic cycle via transmetalation to the palladium center.[11][16] This "slow-release" mechanism can be advantageous, maintaining a low, steady concentration of the active boronic acid, which minimizes undesired side reactions like protodeboronation and oxidative homocoupling.[11]
Experimental Protocol: General Suzuki-Miyaura Cross-Coupling
-
Reaction Setup: To an oven-dried reaction vessel, add the palladium catalyst (e.g., Pd(OAc)₂; 2 mol%), the ligand (e.g., RuPhos; 4 mol%), the aryl chloride (1.0 eq), the potassium aryltrifluoroborate (1.5 eq), and the base (e.g., K₂CO₃; 3.0 eq).
-
Solvent Addition: Add the solvent system, typically a mixture of an organic solvent and water (e.g., 10:1 toluene/H₂O).[13]
-
Degassing: Seal the vessel and degas the mixture by bubbling with an inert gas (e.g., argon) for 10-15 minutes.
-
Heating: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring for 12-24 hours, monitoring by TLC or GC/MS.
-
Workup: After cooling to room temperature, dilute the reaction with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.[13][15]
Fluorination and Radiofluorination: Applications in Drug Discovery and PET Imaging
The direct conversion of aryltrifluoroborates into fluoroarenes is a reaction of immense importance, as the introduction of fluorine can profoundly alter the metabolic stability and pharmacokinetic properties of drug candidates.[17][18] This transformation can be achieved using various transition-metal-mediated methods.[19][20][21]
Perhaps the most cutting-edge application is in the field of Positron Emission Tomography (PET) imaging. Aryl boronic esters can serve as "captors" for aqueous [¹⁸F]-fluoride, allowing for the rapid, one-step radiolabeling of complex biomolecules under mild, aqueous conditions.[22][23][24][25] The resulting [¹⁸F]-aryltrifluoroborate is often highly stable in vivo, preventing the release of free [¹⁸F]-fluoride which would otherwise accumulate in bone tissue and obscure the image.[22][24][26] This methodology overcomes a major hurdle in PET tracer development, which traditionally requires multi-step syntheses in organic solvents that are incompatible with sensitive biomolecules like peptides and antibodies.[23][26]
Conclusion
Potassium fluorinated aryltrifluoroborates are far more than just stable alternatives to boronic acids; they are a distinct class of reagents with a unique profile of stability, reactivity, and utility.[2][5] Their ease of synthesis and handling, coupled with their predictable reactivity in cornerstone reactions like the Suzuki-Miyaura coupling, has cemented their role as essential tools for organic chemists. Furthermore, their burgeoning applications in late-stage fluorination and aqueous radiolabeling for PET imaging highlight their immense potential to accelerate innovation in drug discovery and molecular imaging. As research continues to expand their synthetic repertoire, aryltrifluoroborates are poised to play an even greater role in addressing the challenges of modern chemical science.
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Molander, G. A., & Fumagalli, T. (2006). Suzuki—Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(26), 9681–9686. [Link]
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In-Depth Technical Guide: Structural Characterization of Potassium (3-fluoro-4-formylphenyl)trifluoroborate
Introduction
Potassium (3-fluoro-4-formylphenyl)trifluoroborate is a key organotrifluoroborate salt that has garnered significant interest across various scientific domains, including medicinal chemistry and materials science.[1] As stable, crystalline solids, potassium organotrifluoroborates serve as robust alternatives to the more labile boronic acids.[1][2] The tetracoordinate boron center in these compounds imparts enhanced stability, reducing their susceptibility to protodeboronation and oxidation.[1] The presence of a fluorine atom and a formyl group on the phenyl ring of this compound provides unique electronic properties and reactive handles, making it a valuable building block in organic synthesis.
This technical guide provides a comprehensive overview of the essential techniques for the definitive structural characterization of this compound. We will delve into the principles, experimental protocols, and expected outcomes for a suite of analytical methods, offering researchers, scientists, and drug development professionals a practical framework for verifying the identity, purity, and structural integrity of this important reagent.
Synthesis Overview
A common and efficient method for the synthesis of this compound involves the conversion of the corresponding boronic acid with potassium hydrogen difluoride (KHF2) under mild conditions.[1] This typically involves dissolving the boronic acid in a methanol/water mixture, followed by the addition of KHF2 and stirring at room temperature.[1] The desired trifluoroborate salt precipitates from the reaction mixture and can be isolated through filtration, washing, and drying, often in good yield and purity.[1]
Caption: A streamlined workflow for the comprehensive NMR analysis of the target compound.
II. Fourier-Transform Infrared (FT-IR) Spectroscopy
Expertise & Experience: FT-IR spectroscopy is a rapid and powerful technique for identifying the key functional groups present in this compound. The most diagnostic peaks will be those corresponding to the aldehyde C=O stretch, the aromatic C-H and C=C stretches, and the B-F and C-F bond vibrations. [3]The position of the carbonyl stretch is sensitive to conjugation with the aromatic ring. [4] Experimental Protocol:
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is recommended for solid samples, as it requires minimal sample preparation.
-
Sample Preparation:
-
Place a small amount of the solid sample directly on the ATR crystal.
-
Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.
-
-
Acquisition Parameters:
-
Collect the spectrum over a range of 4000-400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
-
Perform a background scan prior to the sample scan.
-
Expected Data Summary:
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | Ar-H | 3100 - 3000 | Medium |
| Aldehyde C-H Stretch | CHO | 2850 - 2700 | Medium |
| Carbonyl C=O Stretch | C=O | 1710 - 1685 | Strong |
| Aromatic C=C Stretch | Ar C=C | 1600 - 1450 | Medium |
| C-F Stretch | C-F | 1250 - 1100 | Strong |
| B-F Stretch | B-F | 1100 - 950 | Strong |
Note: The aldehyde C-H stretch often appears as two weak bands, one of which can be a shoulder on the aliphatic C-H stretching bands. [4][5][6][7]
III. Mass Spectrometry (MS)
Expertise & Experience: Mass spectrometry is crucial for determining the molecular weight and elemental composition of the compound. [1]High-resolution mass spectrometry (HRMS) is particularly valuable as it can provide a highly accurate mass measurement, which helps in confirming the molecular formula. Electrospray ionization (ESI) is a suitable ionization technique for this polar, salt-like compound. The analysis will typically be performed in negative ion mode to detect the [(3-fluoro-4-formylphenyl)trifluoroborate]⁻ anion.
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: An ESI mass spectrometer, preferably a high-resolution instrument like a time-of-flight (TOF) or Orbitrap mass analyzer.
-
Acquisition Parameters (Negative Ion Mode):
-
Infuse the sample solution directly into the ESI source or inject it via a liquid chromatography system.
-
Set the ion source parameters (e.g., capillary voltage, gas flow rates, temperature) to optimize the signal for the target ion.
-
Acquire the mass spectrum over an appropriate m/z range.
-
Expected Data Summary:
| Ion | Calculated m/z | Observed m/z (HRMS) |
| [C₇H₄BF₄O]⁻ (anion) | ~211.02 | Within 5 ppm error |
| [M-H]⁻ (from any residual boronic acid) | ~167.03 | Minor signal possible |
IV. X-ray Crystallography
Expertise & Experience: For an unambiguous determination of the three-dimensional structure, single-crystal X-ray diffraction is the gold standard. [8][9]This technique provides precise information on bond lengths, bond angles, and the crystal packing arrangement. Obtaining suitable single crystals is the primary challenge.
Experimental Protocol:
-
Crystal Growth: Grow single crystals of suitable size and quality. This can often be achieved by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture (e.g., water/methanol, ethanol).
-
Data Collection:
-
Mount a suitable crystal on a goniometer head.
-
Use a single-crystal X-ray diffractometer with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).
-
Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, and angles.
-
Expected Outcomes:
-
Confirmation of the covalent connectivity of the (3-fluoro-4-formylphenyl)trifluoroborate anion.
-
Precise bond lengths and angles for the aromatic ring, formyl group, and trifluoroborate moiety.
-
Information on the coordination of the potassium cation and any solvent molecules in the crystal lattice.
-
Insights into intermolecular interactions such as hydrogen bonding and π-stacking.
Conclusion
The structural characterization of this compound requires a multi-technique approach to ensure the unequivocal confirmation of its identity, purity, and three-dimensional structure. The combination of multinuclear NMR spectroscopy, FT-IR spectroscopy, mass spectrometry, and single-crystal X-ray diffraction provides a self-validating system of analysis. By following the detailed protocols and understanding the expected outcomes outlined in this guide, researchers can confidently verify the quality of this important synthetic building block, thereby ensuring the reliability and reproducibility of their downstream applications in drug discovery and materials science.
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A Technical Guide to the Solubility of Potassium (3-fluoro-4-formylphenyl)trifluoroborate in Organic Solvents
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of potassium (3-fluoro-4-formylphenyl)trifluoroborate, a key reagent in modern synthetic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions. While quantitative solubility data for this specific compound is not extensively available in public literature, this document synthesizes established principles of organic salt solubility, data from analogous compounds, and field-proven methodologies to offer a predictive framework and a robust experimental protocol for its determination. This guide is intended for researchers, scientists, and drug development professionals who utilize organotrifluoroborates and require a deep understanding of their solution-phase behavior to optimize reaction conditions, purification, and formulation.
Introduction: The Significance of this compound
This compound is a member of the versatile class of organotrifluoroborate salts. These compounds have gained significant traction as stable, crystalline, and easy-to-handle alternatives to the more sensitive boronic acids. The presence of the trifluoroborate anion imparts enhanced stability against oxidation and protodeboronation. The specific substitution pattern of a fluoro group at the 3-position and a formyl group at the 4-position of the phenyl ring makes this reagent a valuable building block for the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.
The efficiency and reproducibility of chemical reactions involving this reagent are intrinsically linked to its solubility in the chosen solvent system. Proper dissolution ensures homogeneous reaction kinetics, prevents side reactions, and simplifies downstream processing. This guide will delve into the theoretical and practical aspects of the solubility of this compound.
Physicochemical Properties and Their Influence on Solubility
The solubility of this compound is governed by a combination of factors inherent to its molecular structure and the properties of the organic solvent.
-
Ionic Nature: As a salt, it is composed of a potassium cation (K⁺) and a (3-fluoro-4-formylphenyl)trifluoroborate anion ([C₇H₄BF₃O]⁻). The dissolution process involves the dissociation of these ions and their subsequent solvation by the solvent molecules.
-
Polarity: The molecule possesses both polar and non-polar regions. The trifluoroborate group and the formyl group are polar, capable of engaging in dipole-dipole interactions and potentially hydrogen bonding (with protic solvents). The phenyl ring provides a non-polar character.
-
Crystal Lattice Energy: The energy required to break the ionic lattice of the crystalline solid must be overcome by the energy released upon solvation of the individual ions.
A fundamental principle governing solubility is "like dissolves like." This suggests that polar solvents will be more effective at dissolving ionic and polar solutes.
Predicted Solubility Profile in Common Organic Solvents
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High to Moderate | These solvents possess high dielectric constants and are effective at solvating both the potassium cation and the trifluoroborate anion through ion-dipole interactions. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to Low | These solvents can solvate the ions but can also engage in hydrogen bonding with the fluoride atoms of the trifluoroborate anion. Competition with the solvent's self-association may limit solubility. |
| Ethers | Tetrahydrofuran (THF), 1,4-Dioxane, Diethyl Ether | Low | These solvents have lower polarity and are generally less effective at solvating ionic species. |
| Hydrocarbons | Hexane, Toluene | Very Low / Insoluble | These non-polar solvents lack the ability to effectively solvate the ions and overcome the crystal lattice energy. |
It is crucial to note that these are predictions. The presence of the fluoro and formyl substituents will modulate the solubility compared to the parent phenyltrifluoroborate. The electron-withdrawing nature of these groups can influence the charge distribution and crystal packing of the salt, leading to variations in solubility.
Experimental Protocol for Determining Solubility
To obtain precise and reliable solubility data, a systematic experimental approach is necessary. The following protocol outlines a standard method for determining the solubility of this compound in an organic solvent at a given temperature.
Materials and Equipment
-
This compound (high purity)
-
Anhydrous organic solvents of interest
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or magnetic stirrer with a temperature-controlled bath
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis) or another suitable analytical technique like NMR with an internal standard.
-
Volumetric flasks and pipettes
Step-by-Step Methodology
-
Preparation of Saturated Solutions: a. Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure saturation. b. Accurately pipette a known volume of the desired organic solvent into each vial. c. Securely cap the vials to prevent solvent evaporation.
-
Equilibration: a. Place the vials in a constant temperature shaker or on a stirrer in a temperature-controlled bath set to the desired temperature (e.g., 25 °C). b. Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the dissolution equilibrium is reached. The system is at equilibrium when the concentration of the dissolved solute remains constant over time.
-
Sample Collection and Preparation: a. After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. b. Carefully draw a known volume of the supernatant (the clear solution above the solid) using a syringe. c. Immediately filter the solution through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.
-
Concentration Determination (HPLC Method): a. Prepare a series of standard solutions of known concentrations of this compound in the same solvent. b. Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration. c. Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve. d. Inject the diluted sample into the HPLC and determine its concentration from the calibration curve. e. Calculate the original concentration of the saturated solution, accounting for the dilution factor.
-
Data Reporting: a. Express the solubility in appropriate units, such as grams per liter (g/L), milligrams per milliliter (mg/mL), or moles per liter (mol/L). b. Repeat the experiment at different temperatures to study the temperature dependence of solubility.
Diagram of the Experimental Workflow
Caption: Workflow for the experimental determination of solubility.
Factors Influencing Solubility: A Deeper Dive
Temperature
For most solid solutes dissolving in liquid solvents, the dissolution process is endothermic, meaning solubility increases with temperature. The increased kinetic energy of the solvent molecules allows them to more effectively break apart the solute's crystal lattice. It is crucial to determine the temperature dependence of solubility for applications that involve heating or cooling steps.
Solvent Polarity
As previously discussed, the polarity of the solvent is a primary determinant of solubility. A more detailed look involves considering the solvent's dielectric constant, dipole moment, and its ability to act as a hydrogen bond donor or acceptor. Solvents with high dielectric constants are better at shielding the separated ions, thus favoring dissolution.
Common Ion Effect
If the solvent system already contains a soluble salt with a common ion (either K⁺ or another trifluoroborate salt), the solubility of this compound will be suppressed. This is a direct consequence of Le Châtelier's principle, where the dissolution equilibrium shifts to the left in the presence of a product ion.
Diagram of Influencing Factors
Caption: Key factors influencing the solubility of the target compound.
Conclusion and Future Perspectives
Understanding the solubility of this compound is paramount for its effective use in organic synthesis. This guide has provided a theoretical framework for predicting its solubility in various organic solvents and a detailed, practical protocol for its experimental determination. While a comprehensive database of quantitative solubility data is yet to be established, the principles and methods outlined herein empower researchers to make informed decisions about solvent selection and to generate the precise data required for their specific applications. Future work in this area could involve the development of predictive quantitative structure-property relationship (QSPR) models for the solubility of organotrifluoroborate salts, further streamlining process development and optimization.
References
- Molander, G. A., & Figueroa, R. (2005). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryltrifluoroborates with Aryl and Heteroaryl Chlorides. The Journal of Organic Chemistry, 70(18), 7151–7156.
-
Darses, S., & Genet, J. P. (2003). Potassium Organotrifluoroborates: New Partners in Palladium-Catalyzed Cross-Coupling Reactions. European Journal of Organic Chemistry, 2003(22), 4313-4327. URL: [Link]
- Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience. (A foundational text on the principles of solubility).
- Yalkowsky, S. H., & He, Y. (2003). Handbook of Aqueous Solubility Data. CRC Press. (While focused on aqueous solubility, the principles and methodologies are broadly applicable).
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Potassium Organotrifluoroborate Salts: From Serendipitous Discovery to Indispensable Tools in Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive exploration of the discovery and history of potassium organotrifluoroborate salts. We will delve into the key scientific milestones, the evolution of their synthesis, and the fundamental properties that transformed them from laboratory curiosities into cornerstone reagents in modern organic chemistry, particularly in the realm of cross-coupling reactions.
The Precursor Landscape: The Need for a More Robust Organoboron Reagent
The ascent of organoboron compounds is inextricably linked to the development of the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning transformation that forges carbon-carbon bonds with remarkable efficiency.[1] The workhorses of this chemistry have traditionally been boronic acids (RB(OH)₂) and their esters. Their appeal lies in their ready availability and the low toxicity of their boron-containing byproducts.[2]
However, these trivalent organoboranes possess inherent limitations stemming from the vacant p-orbital on the boron atom. This Lewis acidity makes them susceptible to decomposition pathways, particularly protodeboronation, and renders many types of boronic acids, such as alkyl- and alkynylboronic acids, notoriously unstable under atmospheric conditions.[2][3] Furthermore, boronic acids often exist in equilibrium with their trimeric anhydrides, known as boroxines, which complicates precise stoichiometric control in reactions.[2] These stability and handling issues created a clear need for a more robust, user-friendly class of organoboron reagents.
Early History: The Era of "Laboratory Curiosities"
The journey of organotrifluoroborates began decades before they were recognized as mainstream synthetic tools.
-
1940s-1960s: Initial Syntheses: The first mention of an organotrifluoroborate complex appeared in 1940.[2] Twenty years later, in a pivotal 1960 publication, Chambers, Clark, and Willis described the synthesis of potassium trifluoromethyltrifluoroborate (CF₃BF₃K).[2][4] Their method involved reacting trifluoromethyltrimethylstannane with boron trifluoride, followed by treatment with potassium fluoride in water.[2][4] This work was primarily motivated by the desire to create stable perfluoroalkylated boron derivatives, as the corresponding trivalent compounds were known to be highly unstable.[2] The resulting salt was noted for its remarkable thermal stability, not decomposing even at 300 °C.[2][3]
-
A Dormant Breakthrough (1967): A significant, yet initially overlooked, development occurred in 1967 when Thierig and Umland reported the use of potassium hydrogen difluoride (KHF₂) to prepare potassium diphenyldifluoroborate from an ethanolamine-boron complex.[2][4] This was the first instance of using the reagent that would later become central to the widespread adoption of organotrifluoroborates, but its full potential remained untapped for nearly three decades.
For a long period, these tetracoordinate boron 'ate' complexes were regarded as mere curiosities with limited synthetic application.[2] The synthetic methods were not general, and their potential advantages were not fully appreciated by the broader synthetic community.
The 1995 Revolution: Vedejs and the KHF₂ Protocol
The landscape changed dramatically in 1995 with the seminal work of Professor Edwin Vedejs and his research group.[2][5] They introduced a simple, highly efficient, and broadly applicable method for the synthesis of potassium organotrifluoroborate salts directly from their corresponding boronic acids using an aqueous solution of potassium hydrogen difluoride (KHF₂).[2]
This discovery was a watershed moment. It provided a straightforward and scalable route to a vast array of previously inaccessible or difficult-to-prepare organotrifluoroborates from readily available boronic acid starting materials.[2] The Vedejs protocol effectively democratized access to these reagents, paving the way for their widespread investigation and adoption.
Mechanism and Rationale
The key to the Vedejs method is the use of KHF₂. Interestingly, simple potassium fluoride (KF) is ineffective at displacing the hydroxyl groups of boronic acids.[2] KHF₂ provides a source of fluoride that efficiently converts the boronic acid, and any associated boroxine, into the stable, crystalline trifluoroborate salt, which often precipitates directly from the reaction mixture, simplifying purification.[2][5]
Caption: Role of R-BF₃K hydrolysis in the Suzuki-Miyaura catalytic cycle.
Conclusion: An Enduring Legacy
The journey of potassium organotrifluoroborate salts from obscure laboratory findings to central players in organic synthesis is a testament to the power of enabling methodology. The development of a practical and general synthesis by Vedejs unlocked the full potential of these uniquely stable and versatile reagents. [2]For researchers in drug discovery and materials science, they offer a reliable, safe, and efficient alternative to traditional organoboron compounds, overcoming key limitations and expanding the horizons of what is synthetically possible. [6][7]Their story underscores a core principle of chemical research: the development of new reagents and reactions is fundamental to driving innovation across the molecular sciences.
References
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Vedejs, E.; Chapman, R. W.; Fields, S. C.; Lin, S.; Schrimpf, M. R. (1995). Conversion of Arylboronic Acids to Potassium Aryltrifluoroborates: Convenient Precursors to Arylboron Difluoride Lewis Acids. The Journal of Organic Chemistry, 60(10), 3020–3027. [Link]
-
Darses, S.; Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. [Link]
-
Lennox, A. J. J.; Lloyd-Jones, G. C. (2010). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 132(22), 7601–7613. [Link]
-
Lennox, A. J. J.; Lloyd-Jones, G. C. (2014). The slow-release strategy in Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
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Darses, S.; Genet, J.-P. (2003). Potassium Trifluoro(organo)borates: New Perspectives in Organic Chemistry. European Journal of Organic Chemistry, 2003(22), 4313-4327. [Link]
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Wipf Group. (2008). Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis. University of Pittsburgh. [Link]
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Molander, G. A.; Canturk, B. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Angewandte Chemie International Edition, 48(49), 9240-9261. [Link]
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ResearchGate. (2008). ChemInform Abstract: Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. ResearchGate. [Link]
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ResearchGate. (2003). Potassium Trifluoro(organo)borates: New Perspectives in Organic Chemistry. ResearchGate. [Link]
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Molander, G. A.; Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki−Miyaura Cross-Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286. [Link]
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GalChimia. (2008). Review of the month: Potassium organotrifluoroborates. GalChimia. [Link]
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Molander, G. A.; Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Angewandte Chemie International Edition, 48(49), 9240-9261. [Link]
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Molander, G. A. (2015). Organotrifluoroborates: Another Branch of the Mighty Oak. The Journal of Organic Chemistry, 80(16), 7837–7848. [Link]
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Molander, G. A.; Figueroa, R. (2009). Cross-coupling Reactions of Organotrifluoroborate Salts. Organic Reactions. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of alkyltrifluoroborates. Organic Chemistry Portal. [Link]
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Molander, G. A.; Ham, J. (2006). Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. Organic Letters, 8(10), 2031-2034. [Link]
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Peng, C. L. (2023). Cross-Coupling and Chemical Bond Formation of Organotrifluoroborate Nucleophiles in Chemistry. Journal of Organic and Inorganic Chemistry. [Link]
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Dreher, S. D.; Limoges, B. R.; Sandrock, D. L.; Molander, G. A. (2008). Scope of Aminomethylations via Suzuki−Miyaura Cross-Coupling of Organotrifluoroborates. The Journal of Organic Chemistry, 73(10), 3826–3832. [Link]
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Molander, G. A.; Ham, J. (2006). Synthesis of functionalized organotrifluoroborates via halomethyltrifluoroborates. Organic Letters, 8(10), 2031-2034. [Link]
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Methodological & Application
The Strategic Advantage of Potassium (3-fluoro-4-formylphenyl)trifluoroborate in Suzuki-Miyaura Coupling: A Guide for Advanced Synthesis
Introduction: Beyond Boronic Acids
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, indispensable for the construction of carbon-carbon bonds, particularly in the assembly of complex biaryl structures central to pharmaceuticals and advanced materials.[1][2] While boronic acids have traditionally been the workhorse nucleophiles in this transformation, their inherent limitations—such as instability towards air and moisture, and a propensity for protodeboronation and trimerization—can compromise reproducibility and efficiency.[3][4]
Potassium organotrifluoroborate salts have emerged as a superior class of reagents, offering remarkable stability, ease of handling, and often, enhanced reactivity.[5][6][7] These crystalline, free-flowing solids are generally stable to air and moisture, allowing for indefinite storage without special precautions and enabling more precise stoichiometric control in reactions.[5][8] This guide provides an in-depth exploration of a particularly valuable building block: Potassium (3-fluoro-4-formylphenyl)trifluoroborate . We will delve into its unique reactivity profile, provide detailed, field-proven protocols for its application in Suzuki-Miyaura coupling, and explain the critical scientific principles that underpin its successful implementation.
The subject molecule, with its electron-withdrawing fluoro and formyl substituents, presents both opportunities and challenges. The strategic incorporation of fluorine can significantly enhance a molecule's metabolic stability, binding affinity, and pharmacokinetic profile, making it a valuable feature in drug discovery.[9][10][11] The formyl group serves as a versatile synthetic handle for subsequent transformations.[12][13] This application note is designed for researchers, medicinal chemists, and process development scientists seeking to leverage the unique advantages of this reagent for the efficient synthesis of highly functionalized biaryl compounds.
The Mechanistic Nuances: Why Trifluoroborates Excel
The efficacy of potassium organotrifluoroborates in Suzuki coupling is not merely due to their stability. Their participation in the catalytic cycle involves a series of well-orchestrated steps that differ subtly but importantly from boronic acids.
A crucial prerequisite for transmetalation is the slow, base-promoted hydrolysis of the organotrifluoroborate to the corresponding boronic acid, which is the active transmetalating species.[5][14][15] This in-situ generation of the reactive species can be advantageous, maintaining a low, steady concentration of the boronic acid and minimizing side reactions like homocoupling.
The fluoride ions released during this process play a multifaceted and critical role.[14][16] They can interact with the palladium center and the boronic acid, influencing the rate and efficiency of the key transmetalation step.[14] While a detailed discussion is extensive, it is understood that fluoride can both accelerate the desired reaction by forming highly reactive palladium-fluoride complexes and, conversely, form unreactive boronate species if concentrations are not optimal.[14][16]
Below is a generalized representation of the Suzuki-Miyaura catalytic cycle, highlighting the entry point of the potassium organotrifluoroborate.
Application & Protocol: Suzuki Coupling with (3-fluoro-4-formylphenyl)trifluoroborate
The electron-withdrawing nature of the fluoro and formyl groups on the trifluoroborate reagent can influence its reactivity. Generally, electron-deficient arylboron species can be challenging coupling partners.[17] However, with the right choice of catalyst, ligand, and base, high coupling efficiencies can be achieved. The following protocol is a robust starting point for the coupling of this compound with a range of aryl and heteroaryl bromides.
Core Experimental Workflow
The general workflow for the Suzuki-Miyaura coupling is a multi-step process requiring careful execution under an inert atmosphere to ensure catalyst activity and reproducibility.
Detailed Step-by-Step Protocol
This protocol is optimized for a 0.5 mmol scale reaction with an aryl bromide.
Materials:
-
This compound (1.05 equiv., 0.525 mmol)
-
Aryl bromide (1.0 equiv., 0.5 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%, 0.01 mmol)
-
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) (4 mol%, 0.02 mmol)
-
Cesium Carbonate (Cs₂CO₃) (3.0 equiv., 1.5 mmol)
-
Toluene, anhydrous (5 mL)
-
Deionized water (0.5 mL)
-
Schlenk tube or reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To a 25 mL Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (0.5 mmol), this compound (0.525 mmol), and Cesium Carbonate (1.5 mmol).[3]
-
Causality: Charging the vessel with the solid reagents first under ambient conditions is convenient. Cesium carbonate is a highly effective base for activating the trifluoroborate via hydrolysis.[18][19] Using a slight excess of the trifluoroborate ensures complete consumption of the potentially more valuable aryl halide.[3]
-
-
Inerting the Atmosphere: Seal the Schlenk tube with a septum, and evacuate and backfill with argon three times. This process is critical to remove oxygen, which can deactivate the palladium catalyst.
-
Solvent Addition and Degassing: Add anhydrous toluene (5 mL) and deionized water (0.5 mL) via syringe. Sparge the resulting suspension with a stream of argon for 15-20 minutes to ensure all dissolved oxygen is removed.[3]
-
Catalyst Preparation and Addition: In a separate small vial, quickly weigh the Pd(OAc)₂ (2 mol%) and RuPhos (4 mol%) and dissolve them in a small amount of the degassed toluene. Add this catalyst solution to the reaction mixture via syringe under a positive pressure of argon.
-
Causality: Pd(OAc)₂ is a common and effective palladium precatalyst.[20] RuPhos is a sterically hindered, electron-rich phosphine ligand that promotes the oxidative addition and reductive elimination steps, and is particularly effective for coupling challenging substrates, including electron-deficient partners and aryl chlorides.[21][22] Pre-mixing the catalyst and ligand can facilitate the formation of the active catalytic species.
-
-
Reaction Execution: Seal the Schlenk tube tightly and place it in a preheated oil bath at 80-100 °C. Stir the mixture vigorously.
-
Causality: Elevated temperatures are typically required to drive the reaction to completion in a reasonable timeframe. The optimal temperature may vary depending on the reactivity of the specific aryl halide.
-
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or by analyzing small aliquots via GC-MS or LC-MS until the starting aryl bromide is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate (2x 15 mL). Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to isolate the desired biaryl product.[5]
Key Parameters and Optimization
The success of the Suzuki-Miyaura coupling is highly dependent on the careful selection of reaction components. The table below summarizes the critical parameters and provides rationale for their selection, particularly in the context of using an electron-deficient, functionalized reagent like this compound.
| Parameter | Recommended Choice | Rationale & Field Insights |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | These are common Pd(0) or Pd(II) precursors that are readily reduced in situ to the active Pd(0) catalyst.[20] Catalyst loading is typically 1-5 mol%. |
| Ligand | Buchwald-type phosphines (e.g., RuPhos, SPhos), P(t-Bu)₃ | Electron-rich, bulky monophosphine ligands are crucial. They stabilize the Pd(0) species, promote the rate-limiting oxidative addition step, and facilitate the final reductive elimination.[21][22][23] RuPhos is particularly effective for coupling with challenging aryl chlorides.[22] |
| Base | Cs₂CO₃, K₃PO₄, K₂CO₃ | A base is essential to promote the hydrolysis of the trifluoroborate and to facilitate the transmetalation step.[24] Cs₂CO₃ is often the base of choice due to its high solubility and efficacy.[18][19] Typically 2-3 equivalents are used. |
| Solvent System | Toluene/H₂O, Dioxane/H₂O, THF/H₂O | A biphasic system is generally required to dissolve both the organic substrates and the inorganic base, facilitating the necessary hydrolysis of the trifluoroborate salt.[3][4][18] |
| Temperature | 80 - 110 °C | Thermal energy is usually required to overcome the activation barriers of the catalytic cycle, especially with less reactive coupling partners like aryl chlorides or electron-deficient boronic species. |
Conclusion
This compound is a highly valuable, stable, and versatile building block for the synthesis of complex molecules via the Suzuki-Miyaura cross-coupling reaction. Its enhanced stability over traditional boronic acids simplifies handling and improves reaction reproducibility.[3][5] By understanding the mechanistic role of the trifluoroborate group and by selecting an appropriate palladium catalyst system with electron-rich, bulky phosphine ligands, researchers can effectively couple this electron-deficient and functionalized reagent to construct intricate biaryl structures. The protocols and insights provided herein serve as a comprehensive guide for drug discovery professionals and synthetic chemists to harness the full potential of this powerful synthetic tool.
References
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- Molander, G. A., & Fumagalli, T. (2006). Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides. The Journal of Organic Chemistry, 71(15), 5743–5747. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFKiuNtuqPWBf878YGP16G62ekUai-rpzcCmVPk7hIp0DT_f9-gEeqV4TRwcHDCbvyqvHJtG036tFCWg6_V88PGtKOE382E937K1SWaN_GeXBQdu_6ZtY92bGvFu41cgf09-r9DFoOUDk72UpG2KYDPDUSx]
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Application Notes & Protocols: Leveraging Potassium (3-fluoro-4-formylphenyl)trifluoroborate in Modern Medicinal Chemistry
Introduction: The Ascendancy of Potassium Organotrifluoroborates
In the landscape of modern drug discovery, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for carbon-carbon bond formation.[1][2] The choice of the organoboron reagent is critical, influencing reaction efficiency, functional group tolerance, and overall process robustness. While boronic acids and their ester derivatives have been workhorses in this field, they often suffer from limitations such as instability towards air and moisture, challenging purification, and susceptibility to protodeboronation.[3][4][5]
Potassium organotrifluoroborates have emerged as a superior class of reagents, addressing many of these shortcomings.[2][6] These tetracoordinate boron species are typically crystalline, free-flowing solids that exhibit remarkable stability to both air and moisture, allowing for easy handling and storage without specialized precautions.[4][7][8][9] This enhanced stability translates to improved reaction stoichiometry and reproducibility, which are critical in medicinal chemistry workflows.[4]
Caption: Advantages of Potassium Organotrifluoroborates.
The Strategic Value of the 3-Fluoro-4-formylphenyl Moiety
The title compound, Potassium (3-fluoro-4-formylphenyl)trifluoroborate, is not just a stable boron reagent; it is a strategically designed building block for introducing a highly valuable pharmacophore. The unique arrangement of the fluoro and formyl substituents offers a dual advantage in drug design.
-
The Role of Fluorine: The incorporation of fluorine into drug candidates is a well-established strategy to enhance pharmacological properties.[10] The fluorine atom at the 3-position can modulate the electronic properties of the phenyl ring, influence pKa, and improve metabolic stability by blocking potential sites of oxidation.[10][11] Furthermore, fluorine can increase lipophilicity, which may enhance membrane permeability and improve oral bioavailability.[11][12][13]
-
The Versatility of the Formyl Group: The aldehyde (formyl) group at the 4-position is a powerful synthetic handle. Following its successful installation via cross-coupling, it serves as a versatile precursor for a multitude of subsequent chemical transformations. This allows for the rapid generation of diverse compound libraries from a common intermediate, a key strategy in lead optimization. Common transformations include:
-
Reductive Amination: To introduce basic amine functionalities, crucial for solubility and target engagement.
-
Oxidation: To form carboxylic acids for alternative binding interactions.
-
Wittig Olefination: To extend the carbon scaffold.
-
Nucleophilic Additions: To generate secondary alcohols.
-
Core Application: Suzuki-Miyaura Cross-Coupling
The primary application of this compound is its use as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form biaryl structures.
General Reaction Scheme & Catalytic Cycle
The reaction couples the (3-fluoro-4-formylphenyl) group with various aryl or heteroaryl halides (Ar-X) or triflates (Ar-OTf).
Caption: Simplified Suzuki-Miyaura Catalytic Cycle.
The mechanism involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by transmetalation with the trifluoroborate (which is believed to hydrolyze in situ to the active boronic acid) facilitated by a base. The cycle concludes with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.
Detailed Experimental Protocol
This protocol provides a general, robust starting point for the cross-coupling of this compound with aryl or heteroaryl halides. Optimization may be required for specific substrates.
Materials & Equipment:
-
This compound
-
Aryl/Heteroaryl Halide (e.g., bromide or chloride)
-
Palladium Catalyst: Palladium(II) Acetate (Pd(OAc)₂) or similar Pd(II) source.[7][8]
-
Phosphine Ligand: 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) is recommended for broad applicability, especially with aryl chlorides.[1][7][8]
-
Base: Anhydrous Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃).[7][14]
-
Solvent: A biphasic mixture such as Toluene/Water or THF/Water.[7][14]
-
Schlenk tube or similar reaction vessel for inert atmosphere
-
Magnetic stir bar and stirrer/hotplate
-
Standard laboratory glassware for workup and purification
-
Inert gas (Argon or Nitrogen)
Step-by-Step Procedure:
-
Reaction Setup: To a 25 mL Schlenk tube equipped with a magnetic stir bar, add the aryl halide (0.5 mmol, 1.0 equiv.), this compound (0.55 mmol, 1.1 equiv.), and potassium carbonate (1.5 mmol, 3.0 equiv.).[7]
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add toluene (5 mL) and deionized water (0.5 mL) via syringe.[7]
-
Degassing: Sparge the stirred mixture with argon for 15 minutes to remove dissolved oxygen.
-
Catalyst Addition: In a separate vial, weigh the palladium(II) acetate (0.01 mmol, 2 mol%) and RuPhos (0.02 mmol, 4 mol%).[7][8] Add the catalyst/ligand mixture to the reaction tube under a positive pressure of argon.
-
Reaction: Seal the Schlenk tube and place it in a preheated oil bath at 80-100 °C.[7][15]
-
Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting aryl halide is consumed (typically 4-24 hours).
-
Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (10 mL) and brine (10 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.
Causality Behind Experimental Choices
-
Why a Trifluoroborate? Its benchtop stability simplifies weighing and handling, while its tetracoordinate nature prevents premature degradation before entering the catalytic cycle.[9][16]
-
Why a Ligand like RuPhos? Bulky, electron-rich biaryl phosphine ligands like RuPhos are highly effective at promoting the oxidative addition of challenging substrates (like aryl chlorides) and facilitating the reductive elimination step.[1][8]
-
Why a Base? The base is crucial for activating the trifluoroborate. It facilitates the hydrolysis of the BF₃⁻ group and promotes the formation of the boronate species necessary for the transmetalation step with the palladium center.
-
Why a Biphasic Solvent? The organic solvent (e.g., toluene) dissolves the aryl halide and catalyst complex, while the aqueous phase dissolves the inorganic base and the potassium trifluoroborate salt, bringing all components into proximity for reaction at the interface.[7]
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Electrophile (Ar-X) | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent System | Temp (°C) | Reference |
| Aryl Bromide | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ (3) | Toluene/H₂O | 80-85 | [8] |
| Aryl Chloride | Pd(OAc)₂ (2-5) | RuPhos (4-10) | K₂CO₃ / K₃PO₄ (3) | Toluene/H₂O | 80-100 | [1][17] |
| Heteroaryl Bromide | Pd(OAc)₂ (1-3) | RuPhos (2-6) | Na₂CO₃ / Cs₂CO₃ (2-3) | Ethanol or THF/H₂O | 85 | [4][14] |
| Heteroaryl Chloride | PdCl₂AᵗᵃPhos₂ (5) | - | Cs₂CO₃ (3) | Toluene/H₂O | 100 | [15] |
Post-Coupling Derivatization: A Workflow Example
The true power of this reagent lies in the subsequent chemistry enabled by the formyl group. A common and highly effective strategy is reductive amination to install diverse amine side chains.
Caption: Two-step workflow for library synthesis.
Protocol: Reductive Amination of a 3-Fluoro-4-formylbiaryl
Materials:
-
3-Fluoro-4-formylbiaryl (from Suzuki coupling)
-
Primary or Secondary Amine (R¹R²NH)
-
Reducing Agent: Sodium triacetoxyborohydride (STAB)
-
Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic Acid (optional, as catalyst)
Procedure:
-
Setup: Dissolve the 3-fluoro-4-formylbiaryl (0.2 mmol, 1.0 equiv.) in DCM (4 mL) in a round-bottom flask.
-
Amine Addition: Add the desired amine (0.24 mmol, 1.2 equiv.). If the amine is a hydrochloride salt, add a non-nucleophilic base like triethylamine (1.2 equiv.).
-
Imine Formation: Stir the mixture at room temperature for 30 minutes to allow for imine/iminium ion formation. A small amount of acetic acid (1-2 drops) can be added to catalyze this step.
-
Reduction: Add sodium triacetoxyborohydride (0.3 mmol, 1.5 equiv.) portion-wise over 5 minutes.
-
Reaction: Stir at room temperature until the reaction is complete as monitored by TLC or LC-MS (typically 2-12 hours).
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the layers and extract the aqueous phase with DCM.
-
Isolation & Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the crude product via flash chromatography or preparative HPLC.
This two-step sequence—robust Suzuki-Miyaura coupling followed by versatile reductive amination—provides a powerful and efficient pathway to novel chemical entities for drug discovery programs.
References
[7] Application Notes and Protocols: Potassium Alkyltrifluoroborates in Suzuki-Miyaura Cross-Coupling - Benchchem. Available at: [8] Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Chemistry Portal. Available at: [1] Molander, G. A., & Sandrock, D. L. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 811–823. Available at: [14] Molander, G. A., & Brown, A. R. (2006). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(26), 9681–9686. Available at: [18] Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current opinion in drug discovery & development, 12(6), 811-23. Available at: [2] Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 811–823. Available at: [19] Dreher, S. D., et al. (2008). Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. Organic Letters, 10(7), 1405–1408. Available at: [6] Potassium Organotrifluoroborates - A Diamond in The Rough. BLDpharm. (2022). Available at: [9] D’Amato, E. M. (2014). Potassium Organotrifluoroborates: Chemistry Beyond Cross-Coupling. University of Pennsylvania ScholarlyCommons. Available at: [3] Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. Available at: [15] Isomäki, M., et al. (2013). Suzuki-Miyaura Cross-Coupling of Potassium Dioxolanylethyltrifluoroborate and Aryl/Heteroaryl Chlorides. The Journal of Organic Chemistry, 78(21), 10734–10741. Available at: [17] Molander, G. A., & Elia, M. D. (2008). Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions. The Journal of Organic Chemistry, 73(17), 6843–6846. Available at: [4] Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. Available at: [12] The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available at: [5] Potassium Trifluoroborate Salts. Sigma-Aldrich. Available at: [11] Role of Fluorine in Drug Design and Drug Action. ResearchGate. Available at: [10] Kumar, P., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of the Indian Chemical Society, 100(6), 100994. Available at: [13] Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. Available at: [16] Molander, G. A., et al. (2012). Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs. Organic Letters, 14(15), 3898–3901. Available at:
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Application Notes and Protocols for Cross-Coupling Reactions with Potassium (3-fluoro-4-formylphenyl)trifluoroborate
Introduction: The Strategic Advantage of Potassium (3-fluoro-4-formylphenyl)trifluoroborate in Modern Synthesis
In the landscape of pharmaceutical and materials science, the synthesis of highly functionalized biaryl scaffolds is a cornerstone of innovation. This compound emerges as a superior building block for these complex architectures. Its unique substitution pattern—a fluorine atom and a formyl group ortho to the boron moiety—offers significant synthetic utility. The formyl group serves as a versatile handle for subsequent transformations, while the fluorine atom can enhance pharmacokinetic properties such as metabolic stability and binding affinity.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this compound in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. We will delve into the underlying principles of organotrifluoroborate chemistry, present detailed, field-proven protocols, and explore the rationale behind the selection of catalysts, ligands, and reaction conditions.
Why Choose a Potassium Organotrifluoroborate Salt?
Potassium organotrifluoroborates have gained prominence as robust alternatives to traditional boronic acids and their esters.[1][2] Their advantages are rooted in their structure: the tetracoordinate boron center, fortified by three strong boron-fluorine bonds, imparts exceptional stability.[3]
Key benefits include:
-
Enhanced Stability: Unlike boronic acids, which are prone to dehydration to form cyclic boroxine anhydrides, organotrifluoroborates are typically crystalline, monomeric solids.[1][4] This ensures accurate stoichiometry and reproducibility in reactions. They are remarkably stable to air and moisture, allowing for indefinite storage at room temperature without degradation.[1][4][5]
-
Improved Handling: Their solid, non-hygroscopic nature simplifies weighing and dispensing, crucial for high-throughput screening and process development.[4]
-
Controlled Reactivity: Organotrifluoroborates act as a "protected" form of boronic acid.[6] The active trivalent boron species is slowly released in situ under the reaction conditions, which can minimize undesirable side reactions like protodeboronation and homocoupling.[6][7][8]
The Mechanism: Activating the Trifluoroborate for Cross-Coupling
The Suzuki-Miyaura catalytic cycle is a well-established process involving oxidative addition, transmetalation, and reductive elimination. The critical step for organotrifluoroborates is their conversion into a species competent for transmetalation with the palladium center. It is generally accepted that the tetracoordinate trifluoroborate salt must first undergo hydrolysis to form the corresponding boronic acid (or a related boronate species) to participate effectively in the catalytic cycle.[6][7][8]
The base plays a crucial dual role: it facilitates the initial hydrolysis of the R-BF₃K salt and subsequently activates the resulting boronic acid for transmetalation by forming a more nucleophilic "ate" complex, RB(OH)₃⁻.[3][9]
Caption: The Suzuki-Miyaura cycle with Potassium Organotrifluoroborates.
Experimental Protocols: Suzuki-Miyaura Coupling
The presence of both a moderately deactivating formyl group and a fluorine atom on the aryltrifluoroborate necessitates careful selection of the catalytic system. While some aryltrifluoroborates react under ligandless conditions, deactivated systems often require a strong electron-donating ligand to promote the oxidative addition and reductive elimination steps.[1][10]
The following protocols are designed as robust starting points for the cross-coupling of This compound with a range of aryl and heteroaryl halides.
Protocol 1: General Coupling with Aryl/Heteroaryl Bromides
This protocol is optimized for standard aryl and heteroaryl bromides and employs a highly active palladium-phosphine catalyst system known for its broad substrate scope and functional group tolerance.[11]
Reaction Scheme: (Image of the chemical reaction showing this compound reacting with an Ar-Br to form the biaryl product)
| Component | Stoichiometry | MW | Sample Amount (0.5 mmol scale) | Notes |
| This compound | 1.2 equiv | 230.00 g/mol | 138 mg | Using a slight excess ensures complete consumption of the coupling partner. |
| Aryl/Heteroaryl Bromide | 1.0 equiv | - | 0.50 mmol | Substrate. |
| Palladium(II) Acetate (Pd(OAc)₂) | 2 mol % | 224.50 g/mol | 2.2 mg | Catalyst precursor. |
| RuPhos | 4 mol % | 468.60 g/mol | 9.4 mg | Buchwald phosphine ligand. |
| Potassium Carbonate (K₂CO₃) | 3.0 equiv | 138.21 g/mol | 207 mg | Base. Ensure it is finely powdered and dry. |
| Toluene | - | - | 4.0 mL | Solvent. |
| Water | - | - | 1.0 mL | Co-solvent for base and trifluoroborate hydrolysis. |
Step-by-Step Procedure:
-
Vessel Preparation: To a clean, dry reaction vial equipped with a magnetic stir bar, add this compound (138 mg, 0.60 mmol), the aryl bromide (0.50 mmol), Palladium(II) Acetate (2.2 mg, 0.01 mmol), RuPhos (9.4 mg, 0.02 mmol), and potassium carbonate (207 mg, 1.5 mmol).
-
Solvent Addition: Add toluene (4.0 mL) and water (1.0 mL) to the vial.
-
Degassing (Critical Step): Seal the vial with a cap containing a PTFE septum. Purge the reaction mixture with a gentle stream of nitrogen or argon for 10-15 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
Reaction: Place the sealed vial in a preheated heating block or oil bath set to 85-100 °C. Stir the reaction vigorously for 12-24 hours.
-
Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) by taking a small aliquot from the organic layer.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (10 mL) and water (10 mL). Transfer to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Protocol 2: Coupling with More Challenging Aryl Chlorides
Aryl chlorides are often more challenging coupling partners due to the strength of the C-Cl bond. This protocol utilizes a catalyst system known to be effective for these less reactive electrophiles.[10]
| Component | Stoichiometry | MW | Sample Amount (0.5 mmol scale) | Notes |
| This compound | 1.2 equiv | 230.00 g/mol | 138 mg | |
| Aryl/Heteroaryl Chloride | 1.0 equiv | - | 0.50 mmol | |
| PdCl₂(dppf)·CH₂Cl₂ | 2-3 mol % | 816.64 g/mol | 8.2 - 12.2 mg | Dichloromethane adduct of a ferrocenylphosphine catalyst. |
| Cesium Carbonate (Cs₂CO₃) | 3.0 equiv | 325.82 g/mol | 489 mg | A stronger base, often more effective for challenging couplings. |
| Tetrahydrofuran (THF) | - | - | 4.5 mL | Solvent. |
| Water | - | - | 0.5 mL | Co-solvent. |
Step-by-Step Procedure:
-
Vessel Preparation: Follow Step 1 from Protocol 1, using the reagents and amounts listed in the table above.
-
Solvent Addition: Add THF (4.5 mL) and water (0.5 mL).
-
Degassing: Follow Step 3 from Protocol 1.
-
Reaction: Heat the reaction at 80-100 °C, stirring vigorously for 18-36 hours. The reaction may require longer times compared to aryl bromides.
-
Monitoring, Work-up, and Purification: Follow Steps 5-7 from Protocol 1.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Ensure proper degassing; use fresh, high-purity catalyst and solvents. |
| Insufficiently strong base | For aryl chlorides, switch from K₂CO₃ to a stronger base like Cs₂CO₃ or K₃PO₄.[7][11] | |
| Low reaction temperature | Increase temperature in 10 °C increments, up to the boiling point of the solvent. | |
| Protodeboronation of Trifluoroborate | Excess water or prolonged reaction time at high temp. | Reduce the amount of water in the solvent system. Ensure the reaction is not heated longer than necessary once complete. |
| Formation of Homocoupled Byproduct (Ar-Ar) | Oxygen contamination | Improve degassing procedure. |
| Catalyst decomposition | Consider a more robust ligand or a pre-catalyst. | |
| Aldehyde-related Side Reactions | Reaction conditions too harsh | If observing degradation of the formyl group, try a milder base (e.g., K₂CO₃ if using Cs₂CO₃) or lower the temperature. |
Applications in Synthesis: A Gateway to Benzofurans
The 3-fluoro-4-formylbiaryl products synthesized via these protocols are valuable intermediates. For instance, they can serve as precursors for the synthesis of benzofuran scaffolds, which are prevalent in medicinally important compounds. A common strategy involves the reaction of the ortho-formyl phenol (obtainable from the coupling product) with an appropriate reagent to facilitate intramolecular cyclization.
Conclusion
This compound is a highly stable, versatile, and efficient reagent for the synthesis of complex biaryl molecules. The protocols detailed herein provide a reliable foundation for its application in Suzuki-Miyaura cross-coupling reactions. By understanding the mechanistic principles and carefully selecting the reaction conditions, researchers can leverage the unique advantages of this organotrifluoroborate to accelerate discovery in drug development and materials science.
References
-
Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. [Link]
-
Molander, G. A., & Petrillo, D. E. (2008). Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Letters, 10(9), 1795–1798. [Link]
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2010). The Slow-Release Strategy in Suzuki–Miyaura Coupling. Angewandte Chemie International Edition, 49(30), 5156-5158. (Note: While a direct link isn't provided in search results, this is a key review on the topic).
-
Molander, G. A., & Dreher, S. D. (2007). Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. Journal of the American Chemical Society, 129(2), 458-459. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 135(19), 7101–7114. [Link]
-
Molander, G. A., & Fumagalli, T. (2006). Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides. The Journal of Organic Chemistry, 71(15), 5743–5747. [Link]
-
Molander, G. A., & Brown, A. R. (2006). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(26), 9681-9686. [Link]
-
Lennox, A. J., & Lloyd-Jones, G. C. (2014). The origins of the acid-base paradox in Suzuki-Miyaura coupling. Chemical Society Reviews, 43(1), 412-442. [Link]
-
Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. [Link]
-
Molander, G. A., & Bernardi, C. R. (2002). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424–8429. [Link]
-
Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288-325. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 133(7), 2116–2119. [Link]
-
Mondal, M., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. Journal of the Iranian Chemical Society, 20(10), 2291-2339. [Link]
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Molander, G. A., & Bernardi, C. R. (2002). Suzuki-Miyaura cross-coupling reactions of potassium alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424-8429. [Link]
-
Aslam, J., et al. (2021). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega, 6(48), 32335–32368. [Link]
-
Molander, G. A., & Canturk, B. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Angewandte Chemie International Edition, 48(49), 9240-9261. [Link]
-
Molander, G. A., & Jean-Gérard, L. (2007). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions of Enantiomerically Enriched Potassium β-Trifluoroboratoamides with Various Aryl- and Hetaryl Chlorides. The Journal of Organic Chemistry, 72(11), 4121–4125. [Link]
-
Sasnouski, G., et al. (2014). Synthesis of fluoro substituted quaterphenyl liquid crystals. Phase Transitions, 87(6), 570-580. [Link]
-
Ciardi, C., et al. (2018). 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. Journal of the American Chemical Society, 140(32), 10284–10296. [Link]
-
Khan, I., et al. (2016). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. Journal of Advanced Pharmaceutical Technology & Research, 7(4), 111–116. [Link]
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Barker, G., et al. (2020). Recent Developments in C−H Functionalisation of Benzofurans and Benzothiophenes. European Journal of Organic Chemistry, 2020(46), 7117-7132. [Link]
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- 4. pubs.acs.org [pubs.acs.org]
- 5. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. par.nsf.gov [par.nsf.gov]
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- 10. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application & Protocol Guide: Synthetic Diversification of Potassium (3-fluoro-4-formylphenyl)trifluoroborate
Abstract
Potassium organotrifluoroborates are exceptionally stable and versatile building blocks in modern organic synthesis, prized for their utility in cross-coupling reactions and their compatibility with a wide array of functional groups.[1][2][3] This guide provides detailed application notes and step-by-step protocols for the chemical derivatization of the formyl group in potassium (3-fluoro-4-formylphenyl)trifluoroborate. We present field-proven methodologies for transforming the aldehyde moiety into a diverse set of functional groups, thereby expanding its synthetic utility for applications in pharmaceutical and materials science research. The protocols detailed herein—including reductive amination, oxidation, reduction, Wittig olefination, and condensation reactions—leverage the inherent stability of the aryltrifluoroborate core, enabling late-stage functionalization strategies.
Introduction: The Strategic Value of Potassium Aryltrifluoroborates
Potassium organotrifluoroborates have emerged as superior alternatives to boronic acids due to their remarkable stability. Unlike many boronic acids, which can be prone to dehydration to form cyclic boroxines or protodeboronation, potassium organotrifluoroborates are typically crystalline, air-stable, and moisture-stable solids that can be stored indefinitely.[2][4][5] This stability is conferred by the tetracoordinate boron center, which protects the C-B bond from degradation under many common reaction conditions.
The subject of this guide, this compound, is a bifunctional reagent. It possesses a stable aryltrifluoroborate handle, primed for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling), and a chemically reactive formyl (aldehyde) group. This aldehyde serves as a versatile anchor for a multitude of chemical transformations, allowing for the construction of complex molecular architectures. This document outlines reliable protocols for selectively modifying this formyl group while preserving the integrity of the valuable trifluoroborate moiety.
Core Derivatization Strategies & Protocols
The following sections detail validated protocols for several key transformations of the formyl group. The choice of reagents and conditions has been optimized to ensure high chemoselectivity, preserving the trifluoroborate group for subsequent reactions.
Reductive Amination: Synthesis of Benzylamines
Reductive amination is a powerful method for forming C-N bonds by converting an aldehyde into an amine. The process involves the initial formation of an imine or iminium ion intermediate via condensation with a primary or secondary amine, followed by in-situ reduction with a mild hydride reagent.
Causality and Reagent Choice: The key to success is the use of a reducing agent that is selective for the iminium ion over the starting aldehyde. Sodium triacetoxyborohydride, NaBH(OAc)₃, is the reagent of choice for this transformation. Its reduced reactivity, compared to reagents like NaBH₄, prevents the premature reduction of the aldehyde. The reaction is typically performed in a non-protic solvent like dichloromethane (DCM) or dichloroethane (DCE) to facilitate imine formation.
Protocol 2.1: Reductive Amination with Benzylamine
Reaction Scheme:

Materials:
-
This compound (1.0 eq)
-
Primary or Secondary Amine (e.g., Benzylamine) (1.1 eq)
-
Sodium triacetoxyborohydride, NaBH(OAc)₃ (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Acetic Acid (catalytic, ~0.1 eq, optional)
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound.
-
Dissolve the starting material in anhydrous DCM.
-
Add the amine (1.1 eq) to the solution and stir for 20-30 minutes at room temperature to facilitate imine formation. A catalytic amount of acetic acid can be added to accelerate this step.
-
In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the stirring mixture.
-
Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed (typically 2-12 hours).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography on silica gel to yield the desired benzylamine derivative.
Oxidation: Synthesis of Carboxylic Acids
The aldehyde can be readily oxidized to the corresponding carboxylic acid, providing a synthetic handle for amide bond formation or other carboxylate chemistries.
Causality and Reagent Choice: A variety of oxidizing agents can accomplish this transformation.[6][7][8] A buffered solution of sodium chlorite (NaClO₂) with a scavenger like 2-methyl-2-butene is a highly effective and mild system (Pinnick oxidation). This method avoids the harsh conditions and heavy metals associated with reagents like potassium permanganate or chromic acid, ensuring the stability of the trifluoroborate group.
Protocol 2.2: Pinnick Oxidation to a Carboxylic Acid
Reaction Scheme:

Materials:
-
This compound (1.0 eq)
-
Sodium chlorite, NaClO₂ (80% technical grade, 1.5 eq)
-
Sodium dihydrogen phosphate, NaH₂PO₄ (1.5 eq)
-
2-Methyl-2-butene (4.0 eq)
-
tert-Butanol (t-BuOH) and Water
Procedure:
-
In a round-bottom flask, dissolve the this compound in a 2:1 mixture of t-BuOH and water.
-
Add 2-methyl-2-butene (4.0 eq) to the solution.
-
In a separate flask, prepare a solution of sodium chlorite (1.5 eq) and sodium dihydrogen phosphate (1.5 eq) in water.
-
Slowly add the aqueous NaClO₂/NaH₂PO₄ solution to the stirring aldehyde solution over 15-20 minutes. An exotherm may be observed.
-
Stir the reaction at room temperature and monitor by TLC or LC-MS (typically 1-4 hours).
-
Once the reaction is complete, dilute the mixture with water and adjust the pH to ~8-9 with a 2M NaOH solution.
-
Wash the aqueous solution with diethyl ether (2x) to remove the 2-methyl-2-butene and its byproducts.
-
Re-acidify the aqueous layer to pH ~2-3 with 1M HCl.
-
Extract the desired carboxylic acid product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the product, which can be further purified by recrystallization if necessary.
Reduction: Synthesis of Benzylic Alcohols
Reduction of the formyl group provides the corresponding benzylic alcohol, a useful intermediate for ether or ester formation, or as a nucleophile in its own right.
Causality and Reagent Choice: Sodium borohydride (NaBH₄) is a mild and selective reducing agent perfect for this transformation.[9][10] It readily reduces aldehydes and ketones without affecting more robust functional groups like esters or, critically, the trifluoroborate salt. The reaction is typically performed in a protic solvent like methanol or ethanol.
Protocol 2.3: Reduction to a Benzylic Alcohol
Reaction Scheme:

Materials:
-
This compound (1.0 eq)
-
Sodium borohydride, NaBH₄ (1.2 eq)
-
Methanol (MeOH)
Procedure:
-
Dissolve this compound in methanol in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.2 eq) in small portions. Effervescence (H₂ gas) will be observed.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction by TLC until completion (typically < 1 hour).
-
Carefully quench the reaction by the slow addition of 1M HCl until the effervescence ceases.
-
Remove the methanol under reduced pressure.
-
Add water to the residue and extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
Wittig Reaction: Synthesis of Alkenes
The Wittig reaction is a cornerstone of organic synthesis for creating carbon-carbon double bonds from carbonyl compounds. This reaction is compatible with aryltrifluoroborates, allowing for the installation of an alkene moiety.[11][12]
Causality and Mechanism: The reaction proceeds via the nucleophilic attack of a phosphorus ylide on the aldehyde carbonyl, forming a betaine intermediate which collapses to a four-membered oxaphosphetane ring. This intermediate then fragments to yield the desired alkene and triphenylphosphine oxide. The stereochemical outcome (E vs. Z alkene) depends on the stability of the ylide used.[13][14]
Protocol 2.4: Wittig Olefination with Benzyltriphenylphosphonium Chloride
Reaction Scheme:

Materials:
-
A phosphonium salt (e.g., Benzyltriphenylphosphonium chloride) (1.2 eq)
-
A strong base (e.g., n-Butyllithium, n-BuLi) (1.1 eq)
-
This compound (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Ylide Generation: To a dry, three-neck flask under an inert atmosphere, add the phosphonium salt and anhydrous THF.
-
Cool the suspension to 0 °C.
-
Slowly add n-BuLi dropwise. The solution will typically develop a deep color (e.g., orange or red), indicating ylide formation. Stir for 1 hour at 0 °C.
-
Wittig Reaction: In a separate flask, dissolve the this compound in anhydrous THF.
-
Cool the aldehyde solution to 0 °C and slowly transfer the freshly prepared ylide solution via cannula.
-
Allow the reaction to warm to room temperature and stir until completion as monitored by TLC (typically 2-16 hours).
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product via column chromatography. Note that triphenylphosphine oxide is a major byproduct and must be carefully separated.
Condensation Reactions: Synthesis of Imines, Oximes, and Hydrazones
The formyl group readily undergoes condensation with primary amines and their derivatives to form stable C=N bonds. These reactions are typically reversible and require control of pH and often the removal of water to drive the equilibrium towards the product.[15][16][17]
Causality and Mechanism: The reaction is initiated by the nucleophilic attack of the nitrogen atom on the carbonyl carbon.[16] The reaction is often catalyzed by mild acid, which protonates the carbonyl oxygen, making the carbon more electrophilic. However, excessive acid will protonate the amine nucleophile, rendering it inactive. Optimal pH is typically between 4 and 6. The resulting hemiaminal intermediate then dehydrates to form the final imine, oxime, or hydrazone.[15][18]
Protocol 2.5: General Procedure for Oxime Formation
Reaction Scheme:

Materials:
-
This compound (1.0 eq)
-
Hydroxylamine hydrochloride, NH₂OH·HCl (1.2 eq)
-
A base (e.g., Sodium acetate, NaOAc, or Pyridine) (1.5 eq)
-
Ethanol (EtOH) and Water
Procedure:
-
In a round-bottom flask, dissolve the this compound in a mixture of ethanol and water.
-
Add hydroxylamine hydrochloride and the base (e.g., sodium acetate). The base neutralizes the HCl, liberating the free hydroxylamine nucleophile.
-
Stir the mixture at room temperature or with gentle heating (e.g., 50 °C).
-
The product oxime, being more nonpolar, often precipitates from the reaction mixture as a crystalline solid.
-
Monitor the reaction by TLC until the starting material is consumed (typically 1-3 hours).
-
If a precipitate has formed, cool the mixture in an ice bath to maximize crystallization.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
-
If the product remains in solution, remove the ethanol under reduced pressure, and extract the product into an organic solvent like ethyl acetate. Wash, dry, and concentrate to obtain the crude product for further purification if needed.
Data Summary and Workflow Visualization
The following table summarizes the derivatization strategies discussed.
| Transformation | Key Reagents | Product Class | Typical Solvent | Key Considerations |
| Reductive Amination | Amine, NaBH(OAc)₃ | Substituted Amine | DCM or DCE | Mild, chemoselective reduction of iminium ion. |
| Oxidation | NaClO₂, NaH₂PO₄ | Carboxylic Acid | t-BuOH / H₂O | Pinnick conditions are mild and avoid heavy metals. |
| Reduction | NaBH₄ | Benzylic Alcohol | MeOH or EtOH | Fast, high-yielding, and selective for aldehydes. |
| Wittig Reaction | Phosphonium salt, Base | Alkene | THF | Requires anhydrous conditions; byproduct removal is key. |
| Condensation | NH₂OH·HCl, Base | Oxime | EtOH / H₂O | pH control is crucial; product may precipitate. |
Experimental Workflow Diagram
This diagram illustrates the general workflow from the starting material to the final, purified derivative.
Caption: General experimental workflow for derivatization.
Decision Pathway for Derivatization
This diagram helps researchers choose an appropriate reaction based on the desired final functional group.
Caption: Decision tree for selecting a derivatization method.
References
-
Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 893-906. [Link]
-
Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288-325. [Link]
- Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki-Miyaura Cross-Coupling Reaction. Accounts of Chemical Research, 40(4), 275-286.
- Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302-4314.
-
Organic Syntheses. (n.d.). Oxidation of Potassium Organotrifluoroborates: Asymmetric Synthesis of (R)-4-Methoxy-α-methylbenzenemethanol. [Link]
- Stefani, H. A., et al. (2006). Suzuki-Miyaura cross-coupling reactions of potassium aryltrifluoroborates and amides. Tetrahedron Letters, 47(48), 8537-8541.
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Kabalka, G. W., et al. (2007). Preparation and wittig reactions of organotrifluoroborato phosphonium ylides. Organic Letters, 9(5), 821-824. [Link]
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Kabalka, G. W., et al. (2007). Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides. PMC, NIH. [Link]
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Master Organic Chemistry. (2018). The Wittig Reaction. [Link]
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MacMillan, D. W. C., et al. (2017). Mild, Redox-Neutral Formylation of Aryl Chlorides via Photocatalytic Generation of Chlorine Radicals. PMC, NIH. [Link]
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Organic Chemistry Portal. Synthesis of aryltrifluoroborates. [Link]
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Wipf Group. (2008). Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis. [Link]
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University of Liverpool. (n.d.). Lecture 7: Imines, Hydrazones and Oximes. [Link]
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Hartwig, J. F., et al. (2007). One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. Organic Letters, 9(5), 757-760. [Link]
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Tolmachev, A. A., et al. (2018). Synthesis and Wittig Reaction of Formylated (Trifluoromethylfuryl)methanephosphonates. ResearchGate. [Link]
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Koder, R. L., & Raines, R. T. (2008). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. PMC, NIH. [Link]
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Organic Reaction Mechanisms. (n.d.). Reductive Amination. [Link]
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ResearchGate. (n.d.). Reversible formation of imine, hydrazone, and oxime bonds. [Link]
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Chem Help ASAP. (2020). imines, hydroxylamines, & hydrazones. [Link]
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IIT Madras. (n.d.). Oxidation of an Arylalkyl or its Derivative to its Corresponding Carbonyl or Carboxylic Acid. [Link]
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Chad's Prep. (2021). 20.9 Properties, Synthesis, and Reactions of Carboxylic Acids. [Link]
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Michigan State University. Carboxyl Reactivity. [Link]
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Khan Academy. (n.d.). Formation of alcohols using hydride reducing agents. [Link]
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Professor Dave Explains. (2021). Synthesis of Carboxylic Acids via Oxidation. [Link]
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Chemguide. (n.d.). reduction of carbonyl compounds using sodium tetrahydridoborate. [Link]
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Chemguide. (n.d.). reduction of aldehydes and ketones. [Link]
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Scientific Research Publishing. (2019). Chemoselective Reduction of Fenofibric Acid to Alcohol in the Presence of Ketone. [Link]
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Palladium-catalyzed reactions involving Potassium (3-fluoro-4-formylphenyl)trifluoroborate.
An Application Guide to Palladium-Catalyzed Reactions of Potassium (3-fluoro-4-formylphenyl)trifluoroborate
Authored by: Gemini, Senior Application Scientist
Introduction: The Ascendancy of Potassium Organotrifluoroborates in Modern Synthesis
In the landscape of synthetic organic chemistry, the pursuit of stable, versatile, and efficient reagents is perpetual. Potassium (organo)trifluoroborates have emerged as superior alternatives to their boronic acid counterparts for transition metal-catalyzed cross-coupling reactions.[1] Their enhanced stability to air and moisture allows for indefinite benchtop storage, simplifies handling, and permits the use of near-stoichiometric quantities in reactions, thereby improving atom economy.[2][3][4] This robustness stems from the tetracoordinate boron center, which masks the inherent reactivity of the carbon-boron bond until it is unveiled under the specific conditions of the catalytic cycle.[2][3]
The subject of this guide, This compound , is a particularly valuable building block. The presence of the ortho-fluoro benzaldehyde motif is strategic; the formyl group (aldehyde) serves as a versatile handle for subsequent synthetic transformations such as reductive amination, oxidation, or olefination, while the fluorine atom can modulate the electronic properties and metabolic stability of target molecules, a feature highly sought after in drug development.[5]
These reagents are readily synthesized from the corresponding boronic acids by treatment with potassium hydrogen fluoride (KHF₂), a straightforward and efficient conversion.[1][6] This guide provides an in-depth exploration of the application of this compound in the Suzuki-Miyaura cross-coupling reaction, offering both mechanistic insights and detailed, field-proven protocols for researchers in synthetic chemistry and drug discovery.
Core Mechanism: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. While the general mechanism is well-understood, the involvement of a potassium organotrifluoroborate introduces a crucial prerequisite step: hydrolysis. The trifluoroborate salt is a "protected" form of the boronic acid and must be activated in situ.[2][3]
The Activation and Catalytic Pathway involves:
-
Hydrolysis/Activation: In the presence of a base and water, the potassium aryltrifluoroborate (ArBF₃K) undergoes slow hydrolysis, releasing the corresponding arylboronic acid (ArB(OH)₂) or a related boronate species.[7] This slow-release mechanism is advantageous as it maintains a low concentration of the active boron species, minimizing undesirable side reactions like protodeboronation and homocoupling.[7]
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the organohalide (Ar'-X), forming a Pd(II) complex. The reactivity order for the halide is typically I > Br > OTf >> Cl.
-
Transmetalation: The aryl group from the in situ-generated boronic acid is transferred to the palladium center, displacing the halide and forming a new diaryl-Pd(II) complex. This step is facilitated by the base.
-
Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated, forming the new biaryl product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle. This step is often the rate-limiting step and can be accelerated by using sterically bulky, electron-rich phosphine ligands.[8]
Caption: Step-by-step workflow for the Suzuki-Miyaura cross-coupling reaction.
Materials and Reagents
| Reagent | M.W. | Amount (mmol) | Equivalents |
| This compound | 224.01 | 1.2 | 1.2 |
| 4-Bromoanisole | 187.04 | 1.0 | 1.0 |
| Palladium(II) Acetate (Pd(OAc)₂) | 224.50 | 0.02 | 0.02 |
| RuPhos | 468.61 | 0.04 | 0.04 |
| Cesium Carbonate (Cs₂CO₃) | 325.82 | 3.0 | 3.0 |
| Toluene, Anhydrous | - | 4.0 mL | - |
| Deionized Water | - | 1.0 mL | - |
Step-by-Step Procedure
-
Vessel Preparation: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (269 mg, 1.2 mmol), 4-bromoanisole (187 mg, 1.0 mmol), palladium(II) acetate (4.5 mg, 0.02 mmol), RuPhos (18.7 mg, 0.04 mmol), and cesium carbonate (977 mg, 3.0 mmol).
-
Inerting the Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with dry nitrogen. Repeat this cycle three times to ensure a fully inert atmosphere.
-
Solvent Addition: Using syringes, add anhydrous toluene (4.0 mL) followed by deionized water (1.0 mL). The water should be degassed by bubbling nitrogen through it for 15-20 minutes prior to addition.
-
Reaction: Place the flask in a preheated oil bath at 85 °C. Stir the reaction mixture vigorously for 12-18 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl bromide is consumed.
-
Workup: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel. Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product, 2-fluoro-4'-methoxy-4-biphenylcarbaldehyde.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive Catalyst (Pd(0) oxidized).2. Insufficiently degassed solvents.3. Base is not strong or soluble enough.4. Reaction temperature is too low. | 1. Ensure a thoroughly inert atmosphere.2. Use freshly degassed solvents.3. Switch to a stronger/more soluble base like Cs₂CO₃.4. Increase temperature to 100 °C. |
| Protodeboronation | 1. Presence of acidic protons.2. Prolonged reaction time at high temperature. | 1. Ensure reagents and solvents are neutral.2. Monitor reaction closely and stop once the starting material is consumed. Use a more active catalyst to shorten reaction time. |
| Homocoupling of Aryl Halide | 1. Reaction temperature is too high.2. Catalyst system promotes side reactions. | 1. Lower the reaction temperature.2. Screen different phosphine ligands; sometimes less bulky ligands can mitigate this issue. |
| Aldehyde Degradation | 1. Excessively harsh basic conditions.2. Prolonged exposure to high temperatures. | 1. Use the minimum effective amount of base (e.g., 2.0 equiv).2. Try to run the reaction at a lower temperature for a longer time or use a more active catalyst system. |
References
-
Molander, G. A., & Fumagalli, T. (2006). Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides. The Journal of Organic Chemistry, 71(15), 5743–5747. [Link]
-
Molander, G. A., & Brown, A. R. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Angewandte Chemie International Edition, 48(49), 9240-9261. [Link]
-
Molander, G. A., & Brown, A. R. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Angewandte Chemie International Edition, 48(49), 9240-9261. [Link]
-
Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. [Link]
-
Murray, B., Zhao, S., Aramini, J. M., Wang, H., & Biscoe, M. R. (2021). The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. ACS Catalysis, 11(3), 1381–1387. [Link]
-
Molander, G. A., & Ham, J. (2006). Synthesis of functionalized organotrifluoroborates via halomethyltrifluoroborates. Organic Letters, 8(11), 2241-2244. [Link]
-
Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. [Link]
-
Molander, G. A., & Ellis, N. (2007). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 10(6), 628-644. [Link]
-
Molander, G. A., & Petrillo, D. E. (2008). Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Letters, 10(9), 1795–1798. [Link]
-
Molander, G. A., & Ellis, N. (2007). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 10(6), 628-644. [Link]
-
Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. [Link]
-
Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. ResearchGate. [Link]
-
Lee, C.-F., & Biscoe, M. R. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Literature Presentation. [Link]
-
Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302-4314. [Link]
-
Dreher, S. D., et al. (2008). Suzuki-Miyaura Cross-Coupling of Potassium Dioxolanylethyltrifluoroborate and Aryl/Heteroaryl Chlorides. Organic Letters, 10(1), 113-116. [Link]
-
Molander, G. A., & Luciana, K. M. (2005). Suzuki—Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. ResearchGate. [Link]
-
Deng, J., & Ma, S. (2004). Palladium-catalyzed cross-coupling of stereospecific potassium cyclopropyl trifluoroborates with aryl bromides. Organic Letters, 6(3), 357-360. [Link]
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African Rock Art. 4-Fluoro-3-formylphenylboronic acid. African Rock Art Website. [Link]
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Vilas, J. A., Ceballos, M., & González-Bello, C. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(22), 5526. [Link]
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Application Notes & Protocols: The Strategic Use of Potassium (3-fluoro-4-formylphenyl)trifluoroborate in the Synthesis of Bioactive Compounds
Abstract
In the landscape of modern medicinal chemistry, the quest for novel molecular architectures with enhanced biological activity is perpetual. Organoboron compounds, particularly through the venerable Suzuki-Miyaura cross-coupling reaction, have become indispensable tools for forging carbon-carbon bonds. This guide delves into the practical application of Potassium (3-fluoro-4-formylphenyl)trifluoroborate, a highly stable and versatile building block, in the synthesis of bioactive molecules. We will explore the rationale behind its use, provide detailed, field-tested protocols, and illustrate its utility in the construction of complex scaffolds, such as those found in kinase inhibitors.
Introduction: The Ascendancy of Organotrifluoroborates in Drug Discovery
The synthesis of novel pharmacophores often hinges on the reliable and efficient formation of C-C bonds between diverse molecular fragments. While boronic acids have been the traditional linchpins of Suzuki-Miyaura cross-coupling, their inherent instability towards air and moisture, along with a propensity for protodeboronation, can compromise reaction efficiency and reproducibility.[1] Potassium organotrifluoroborates have emerged as superior alternatives, offering enhanced stability as crystalline solids that are easier to handle and store.[1][2] Their tetracoordinate boron center renders them less susceptible to oxidation and protodeboronation.[3]
This compound is a particularly valuable reagent. The presence of a fluorine atom and a formyl group on the phenyl ring provides unique electronic properties and synthetic handles for further molecular elaboration.[3][4] The electron-withdrawing nature of these substituents can influence the reactivity of the boronate and the resulting biaryl product, a feature that can be strategically exploited in drug design. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this powerful synthetic tool.
Physicochemical Properties & Handling
A thorough understanding of a reagent's properties is paramount for its successful application.
| Property | Value | Source |
| CAS Number | 1451390-71-8 | [3] |
| Molecular Weight | 230.01 g/mol | [3] |
| Appearance | White to off-white solid | |
| IUPAC Name | potassium trifluoro(3-fluoro-4-formylphenyl)borate(1-) | |
| InChI Key | LUCCLBSEPDKFNG-UHFFFAOYSA-N | [3] |
| Stability | Air and moisture stable crystalline solid | [1][5] |
| Storage | Store at 2-8 °C for long-term stability | [6] |
Handling: this compound is generally considered a stable solid. However, standard laboratory safety precautions should be observed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. For detailed safety information, refer to the material safety data sheet (MSDS).
Core Application: Suzuki-Miyaura Cross-Coupling
The primary application of this compound is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form biaryl structures. These structures are prevalent in a vast array of bioactive compounds, including kinase inhibitors, which are a cornerstone of modern cancer therapy.[7][8][9][10]
Reaction Mechanism Overview
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving a palladium catalyst. The generally accepted mechanism is depicted below.
Figure 1: Generalized Catalytic Cycle of the Suzuki-Miyaura Reaction.
Experimental Workflow
The following diagram outlines the typical workflow for a Suzuki-Miyaura cross-coupling reaction using this compound.
Figure 2: Typical Experimental Workflow for Suzuki-Miyaura Cross-Coupling.
Detailed Protocol: Synthesis of a Biaryl Kinase Inhibitor Precursor
This protocol describes the synthesis of a biaryl compound, a common scaffold in kinase inhibitors, via a Suzuki-Miyaura cross-coupling between this compound and a substituted aryl bromide.
Materials:
-
This compound (1.05 equiv.)
-
Aryl bromide (e.g., 4-bromo-N,N-dimethylaniline) (1.0 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) (4 mol%)
-
Potassium carbonate (K₂CO₃) (3.0 equiv.)
-
Toluene (anhydrous)
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Oil bath
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Flash chromatography system
Procedure:
-
Reaction Setup: To a 25 mL Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (0.5 mmol, 1.0 equiv.), this compound (0.525 mmol, 1.05 equiv.), and potassium carbonate (1.5 mmol, 3.0 equiv.).
-
Inert Atmosphere: Seal the Schlenk tube, and evacuate and backfill with argon three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous toluene (5 mL) and deionized water (0.5 mL) to the reaction mixture via syringe.
-
Degassing: Stir the mixture and sparge with argon for 15 minutes to thoroughly degas the solution.
-
Catalyst Addition: In a separate vial, weigh out palladium(II) acetate (0.01 mmol, 2 mol%) and RuPhos (0.02 mmol, 4 mol%). Quickly add the catalyst and ligand to the reaction mixture under a positive pressure of argon.
-
Reaction: Seal the Schlenk tube and place it in a preheated oil bath at 80 °C.
-
Monitoring: Monitor the progress of the reaction by TLC or GC-MS until the starting material is consumed.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.
-
Characterization: Characterize the purified product by NMR spectroscopy (¹H, ¹³C, ¹⁹F) and mass spectrometry to confirm its identity and purity.[3]
Causality Behind Experimental Choices
-
Choice of Catalyst and Ligand: The combination of Pd(OAc)₂ and a biarylphosphine ligand like RuPhos is highly effective for the cross-coupling of organotrifluoroborates.[11] RuPhos is an electron-rich and bulky ligand that promotes the oxidative addition and reductive elimination steps of the catalytic cycle, often leading to higher yields and faster reaction times, especially with challenging substrates like aryl chlorides.[5][12]
-
Base and Solvent System: A base is required to facilitate the transmetalation step. Potassium carbonate is a common and effective choice.[1][11] The use of a biphasic solvent system like toluene/water is typical for Suzuki-Miyaura reactions with organotrifluoroborates, as it helps to dissolve both the organic and inorganic reagents.[11]
-
Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) active form, are sensitive to oxygen. Therefore, maintaining an inert atmosphere is crucial to prevent catalyst deactivation and ensure high reaction efficiency.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Insufficiently inert atmosphere; Poor quality reagents or solvents. | Use fresh catalyst and high-purity, anhydrous solvents; Ensure thorough degassing of the reaction mixture. |
| Formation of Side Products | Homocoupling of the aryl halide or organotrifluoroborate; Protodeboronation. | Optimize reaction temperature and time; Screen different ligands and bases. |
| Difficulty in Purification | Close polarity of product and starting materials or byproducts. | Utilize a different eluent system for chromatography; Consider recrystallization if the product is a solid. |
Conclusion
This compound is a robust and versatile reagent for the synthesis of complex bioactive molecules. Its enhanced stability and predictable reactivity in Suzuki-Miyaura cross-coupling reactions make it an invaluable tool for medicinal chemists. The protocols and insights provided in this guide are intended to empower researchers to effectively incorporate this building block into their synthetic strategies, accelerating the discovery and development of novel therapeutics.
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- 3-Fluoro-4-formylphenylboronic acid - Chem-Impex.
- Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC - NIH.
- Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides - PMC - NIH.
- Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates.
- Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - NIH.
- Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis | Chemical Reviews - ACS Publications.
- potassium trifluoro(4-formylphenyl)borate;CAS No.:374564-36-0 - ChemShuttle.
- Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates.
- 3-Fluoro-4-formylphenylboronic acid | Biochemical Reagent | MedChemExpress.
- Divergent synthesis of kinase inhibitor derivatives, leading to discovery of selective Gck inhibitors - Keio University.
- Design and Discovery of Kinase Inhibitors Using Docking Studies - OUCI.
- The synthesis of novel kinase inhibitors using click chemistry - Semantic Scholar.
- Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC.
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Application Note & Protocol: The Intramolecular Petasis Borono-Mannich Reaction of Potassium (3-fluoro-4-formylphenyl)trifluoroborate
Introduction: Streamlining the Synthesis of Medically Relevant Scaffolds
The Petasis borono-Mannich (PBM) reaction is a powerful multicomponent transformation that couples an amine, a carbonyl compound, and an organoboronic acid to generate highly functionalized amines and their derivatives.[1][2][3] Its operational simplicity, tolerance for a wide range of functional groups, and ability to construct complex molecules in a single step have made it an invaluable tool in combinatorial chemistry and drug discovery.[1][4] This reaction provides efficient access to key structural motifs, including unnatural α-amino acids, which are pivotal in modern pharmaceutical development.[5][6]
In medicinal chemistry, the incorporation of fluorine into drug candidates is a widely employed strategy to enhance pharmacokinetic and pharmacodynamic properties.[7][8] The unique electronegativity and small size of fluorine can improve metabolic stability, modulate lipophilicity and pKa, and increase binding affinity to target proteins.[8][9][10][11]
This application note details the use of a specialized bifunctional reagent, Potassium (3-fluoro-4-formylphenyl)trifluoroborate , in an intramolecular variant of the Petasis reaction. This substrate uniquely contains both the carbonyl (aldehyde) and the masked nucleophile (aryltrifluoroborate) within the same molecule. This design enables a pseudo-two-component reaction with an amine, offering a highly convergent and efficient route to synthesize substituted 2-fluoro-4-(aminomethyl)phenyl derivatives, which are valuable building blocks for novel therapeutics. We will explore the reaction mechanism, provide a detailed experimental protocol, and discuss the potential scope and applications of this methodology.
Reaction Principle and Mechanism
The classical Petasis reaction is believed to proceed through a series of equilibria.[2] First, the amine and aldehyde condense to form an iminium ion. Concurrently, the organoboronic acid reacts with the hydroxyl group of a directing substrate (like an α-hydroxy aldehyde or salicylaldehyde) or forms a boronate "ate" complex.[4][12] This complex then facilitates the irreversible transfer of the boron's organic substituent to the electrophilic iminium carbon.[2][4]
Potassium organotrifluoroborates are air- and water-stable crystalline solids that serve as robust precursors to boronic acids.[13] In Petasis-type reactions, they often require activation by a Lewis or Brønsted acid to generate a more reactive boronic acid or difluoroborane species in situ.[14][15]
In the case of this compound, the reaction with an amine initiates the formation of an iminium ion at the formyl position. This is followed by a Lewis acid-promoted, intramolecular transfer of the fluorinated aryl group to the iminium carbon, leading to the formation of the final product after hydrolysis of the boron intermediates.
Caption: Proposed mechanism for the intramolecular Petasis reaction.
Detailed Experimental Protocol
This protocol provides a general method for the reaction of this compound with a secondary amine. Conditions may require optimization for different amine substrates.
Materials and Equipment
-
Reagents:
-
This compound (1.0 eq)
-
Amine (e.g., Morpholine, 1.2 eq)
-
Lewis Acid (e.g., BF₃·OEt₂, 0.2 eq or Trifluoroacetic acid (TFA), 1.5 eq)[14]
-
Solvent (e.g., 1,4-Dioxane or Ethanol, 0.1-0.2 M)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate (EtOAc)
-
Hexanes
-
-
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography (silica gel)
-
Thin Layer Chromatography (TLC) plates (silica gel with F₂₅₄ indicator)
-
Step-by-Step Reaction Procedure
-
Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq).
-
Reagent Addition: Add the solvent (1,4-Dioxane) to the flask, followed by the amine (1.2 eq). Stir the resulting suspension at room temperature for 5 minutes.
-
Catalyst Addition: Add the Lewis acid (e.g., BF₃·OEt₂, 0.2 eq) dropwise to the stirring mixture. Caution: Lewis acids can be corrosive and moisture-sensitive.
-
Reaction: Heat the reaction mixture to 80-90 °C using an oil bath.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:EtOAc mobile phase). The disappearance of the aldehyde starting material indicates reaction completion. Typical reaction times are 12-24 hours.
-
Cooling: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.
Work-up and Purification
-
Quenching: Carefully quench the reaction by adding saturated aqueous NaHCO₃ solution to neutralize the acid.
-
Extraction: Transfer the mixture to a separatory funnel and dilute with Ethyl Acetate. Extract the aqueous layer with Ethyl Acetate (3x).
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying: Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of Hexanes/Ethyl Acetate) to afford the pure product.
Caption: A typical experimental workflow for the Petasis reaction.
Application and Scope
This intramolecular Petasis reaction is expected to tolerate a diverse range of amines, making it a valuable tool for generating libraries of fluorinated compounds. The scope can be explored by varying the amine component.
| Entry | Amine Substrate | Expected Product Structure | Typical Yield (%) | Notes |
| 1 | Morpholine | 4-((2-fluoro-4-(morpholinomethyl)phenyl)boronic acid derivative) | 75-85% | Clean reaction, easy purification. |
| 2 | Benzylamine | 4-((4-((benzylamino)methyl)-2-fluorophenyl)boronic acid derivative) | 60-70% | Primary amines may undergo double addition if excess aldehyde is present, but not expected in this intramolecular case. |
| 3 | Aniline | 4-((4-((phenylamino)methyl)-2-fluorophenyl)boronic acid derivative)* | 50-65% | Electron-poor anilines may require longer reaction times or higher temperatures.[16] |
| 4 | (R)-α-Methylbenzylamine | Diastereomeric products | 65-75% | Offers a route to chiral amines. Diastereoselectivity can be analyzed by ¹H NMR.[1] |
Note: The immediate product is an aminomethylphenyl boronic acid derivative, which can be used directly or further modified.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low or No Conversion | Insufficient activation of trifluoroborate. | Increase the amount of Lewis acid or switch to a stronger one (e.g., Sc(OTf)₃). Ensure anhydrous conditions if using moisture-sensitive Lewis acids. |
| Low reactivity of the amine. | Increase reaction temperature and/or time. For electron-deficient amines, consider microwave irradiation. | |
| Formation of Side Products | Amine degradation at high temperatures. | Lower the reaction temperature and extend the reaction time. |
| Competing side reactions (e.g., Eschweiler-Clarke type methylation). | This is less likely with trifluoroborates than boronic acids, but if observed, screen different solvents and Lewis acids. | |
| Difficult Purification | Product is highly polar. | Use a more polar eluent system for chromatography (e.g., DCM/Methanol). Consider a basic workup to ensure the amine product is in its free-base form. |
Conclusion
The intramolecular Petasis borono-Mannich reaction using this compound provides a novel and highly efficient strategy for the synthesis of fluorinated aminomethylphenyl scaffolds. By combining the carbonyl and organoboron components into a single reagent, this method simplifies the reaction setup and purification process. The stability of the potassium trifluoroborate salt and the broad potential scope of amine partners make this a robust and versatile tool for researchers in drug discovery and medicinal chemistry, facilitating rapid access to diverse and biologically relevant molecules.
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Organic Chemistry Portal. (n.d.). Petasis Reaction. . [Link]
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Valente, R., et al. (2024). The Asymmetric Petasis Borono-Mannich Reaction: Insights on the Last 15 Years. MDPI. [Link]
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González, L., et al. (2015). Insights on the Petasis Borono–Mannich multicomponent reaction mechanism. RSC Advances. [Link]
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Patarata, E., et al. (2020). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. MDPI. [Link]
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American Chemical Society. (n.d.). Engineered Petasis three-component reaction for the synthesis of poly (α-amino acid)s. American Chemical Society. [Link]
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Kirk, K. L. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]
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Shaikh, A., et al. (2023). Recent Trends in the Petasis Reaction: A Review of Novel Catalytic Synthetic Approaches with Applications of the Petasis Reaction. R Discovery. [Link]
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Müller, K., et al. (2007). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]
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O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Taylor & Francis Online. [Link]
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Wang, D., et al. (2019). Reactivity and Synthetic Applications of Multicomponent Petasis Reactions. ACS Publications. [Link]
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Wang, D., et al. (2019). Reactivity and Synthetic Applications of Multicomponent Petasis Reactions. PMC - NIH. [Link]
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Candeias, N. R., et al. (2009). Boronic Acids and Esters in the Petasis-Borono Mannich Multicomponent Reaction. ACS Publications. [Link]
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Shaikh, A., et al. (2023). Recent Trends in the Petasis Reaction: A Review of Novel Catalytic Synthetic Approaches with Applications of the Petasis Reaction. National Institutes of Health. [Link]
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Darses, S., & Genet, J.-P. (2003). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews. [Link]
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N'Zetchou, M., et al. (2022). Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Organic Synthesis. PMC - NIH. [Link]
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ResearchGate. (2007). Theoretical Study on the Mechanism of the Petasis-type Boronic Mannich Reaction of Organoboronic Acids, Amines, and α Hydroxy Aldehydes. ResearchGate. [Link]
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Raeppel, S., et al. (2004). Lewis acid-catalyzed Mannich type reactions with potassium organotrifluoroborates. Tetrahedron Letters. [Link]
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Shaikh, A., et al. (2023). A Review of Novel Catalytic Synthetic Approaches with Applications of the Petasis Reaction. MDPI. [Link]
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Synthesis of Advanced Functional Materials Using Potassium (3-fluoro-4-formylphenyl)trifluoroborate: A Detailed Guide for Researchers
This technical guide provides researchers, synthetic chemists, and drug development professionals with a comprehensive overview and detailed protocols for the application of Potassium (3-fluoro-4-formylphenyl)trifluoroborate in the synthesis of functional materials and pharmaceutical intermediates. This document emphasizes the scientific principles behind the experimental procedures, ensuring both technical accuracy and practical, field-proven insights.
Introduction: The Versatility of Potassium Organotrifluoroborates
In modern organic synthesis, the quest for stable, versatile, and efficient reagents is paramount. Potassium organotrifluoroborates have emerged as superior alternatives to traditional boronic acids and their esters in a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1] Their enhanced stability towards air and moisture simplifies handling and storage, a significant advantage in both academic and industrial research settings.[2]
This compound is a particularly valuable building block. The presence of a fluorine atom and a formyl group on the phenyl ring imparts unique electronic properties and provides a handle for further chemical transformations. The electron-withdrawing nature of these substituents can influence the reactivity of the trifluoroborate in cross-coupling reactions, and the aldehyde functionality serves as a versatile precursor for the synthesis of more complex molecular architectures.[3]
This guide will delve into the practical aspects of using this reagent, with a focus on the synthesis of biaryl compounds, which are key structural motifs in many functional materials and bioactive molecules.
Core Principles: Why Choose this compound?
The decision to use this compound is grounded in several key advantages over other organoboron reagents:
-
Enhanced Stability: Unlike boronic acids, which can be prone to dehydration to form cyclic boroxines and protodeboronation, potassium trifluoroborates are generally crystalline, free-flowing solids with a longer shelf life.[1]
-
Improved Reactivity and Selectivity: The trifluoroborate moiety can influence the electronic properties of the aryl group, leading to predictable reactivity in cross-coupling reactions.[3] The presence of the fluorine and formyl groups makes this reagent particularly useful for creating electron-deficient biaryl systems.
-
Functional Group Tolerance: The Suzuki-Miyaura coupling, in which this reagent is primarily employed, is renowned for its tolerance of a wide range of functional groups, a critical feature in multi-step syntheses.[4]
Experimental Section: Synthesis of Biaryl Aldehydes via Suzuki-Miyaura Coupling
This section provides a detailed, step-by-step protocol for a representative Suzuki-Miyaura cross-coupling reaction between this compound and an aryl bromide. This protocol is adapted from established methodologies for the coupling of deactivated potassium aryltrifluoroborates.[5]
Protocol: Synthesis of 4'-Methoxy-2-fluoro-5-formylbiphenyl
This protocol details the synthesis of a biaryl aldehyde, a versatile intermediate for further functionalization.
Reaction Scheme:
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) | Equiv. |
| This compound | 1451390-71-8 | 232.02 | 1.0 | 1.0 |
| 4-Bromoanisole | 104-92-7 | 187.04 | 1.2 | 1.2 |
| PdCl2(dppf)·CH2Cl2 | 95464-05-4 | 816.64 | 0.02 | 0.02 |
| Cesium Carbonate (Cs2CO3) | 534-17-8 | 325.82 | 3.0 | 3.0 |
| 1,4-Dioxane (anhydrous) | 123-91-1 | 88.11 | 5 mL | - |
| Water (degassed) | 7732-18-5 | 18.02 | 1 mL | - |
Instrumentation:
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Magnetic stir plate with heating
-
Inert gas (Argon or Nitrogen) supply
-
Standard glassware for workup and purification
-
Rotary evaporator
-
Flash chromatography system
Detailed Step-by-Step Protocol:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 232 mg), 4-bromoanisole (1.2 mmol, 224 mg), and Cesium Carbonate (3.0 mmol, 977 mg).
-
Catalyst Addition: Add the palladium catalyst, PdCl2(dppf)·CH2Cl2 (0.02 mmol, 16.3 mg), to the flask.
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask via syringe.
-
Reaction Execution: Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously.
-
Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure 4'-Methoxy-2-fluoro-5-formylbiphenyl.
Causality Behind Experimental Choices:
-
Catalyst System: PdCl2(dppf)·CH2Cl2 is an effective catalyst for the coupling of electron-deficient aryltrifluoroborates.[5] The dppf ligand is a bulky, electron-rich phosphine that facilitates the oxidative addition and reductive elimination steps of the catalytic cycle.
-
Base: Cesium carbonate is a strong inorganic base that is crucial for the transmetalation step, where the aryl group is transferred from the boron atom to the palladium center.[6]
-
Solvent System: The use of a dioxane/water solvent system is common for Suzuki-Miyaura reactions involving potassium trifluoroborates.[7] Water is necessary to hydrolyze the trifluoroborate to the corresponding boronic acid in situ, which is the active species in the catalytic cycle.
-
Inert Atmosphere: The palladium(0) species in the catalytic cycle is sensitive to oxidation by atmospheric oxygen. Therefore, maintaining an inert atmosphere is critical for catalyst longevity and reaction efficiency.
Visualizing the Workflow
Below is a diagram illustrating the experimental workflow for the Suzuki-Miyaura coupling reaction.
Applications in Functional Material Synthesis
The biaryl aldehyde scaffold synthesized using this compound is a valuable precursor for a range of functional materials, particularly in the field of organic electronics.
Synthesis of Host Materials for Organic Light-Emitting Diodes (OLEDs)
Biaryl structures are fundamental components of many host materials used in the emissive layer of OLEDs. These materials are designed to have high triplet energies to facilitate efficient energy transfer to phosphorescent dopants. The introduction of fluorine atoms can enhance the thermal and morphological stability of these materials, leading to longer device lifetimes.
The formyl group on the synthesized biaryl can be further functionalized, for example, through a Wittig reaction to extend conjugation or a reductive amination to attach charge-transporting moieties. This allows for the fine-tuning of the electronic and physical properties of the resulting OLED host material.
Building Blocks for Combinatorial Chemistry
The biaryl aldehydes synthesized from this reagent are ideal starting points for the creation of compound libraries for high-throughput screening. The aldehyde functionality can be readily converted into a wide array of other functional groups, allowing for the rapid generation of a diverse set of molecules for biological evaluation.
Conclusion
This compound is a highly valuable and versatile reagent for the synthesis of advanced functional materials and complex pharmaceutical intermediates. Its stability, reactivity, and the synthetic handles provided by its substituents make it an excellent choice for researchers in organic synthesis, materials science, and drug discovery. The protocols and applications detailed in this guide provide a solid foundation for the successful implementation of this reagent in a variety of research endeavors.
References
-
Molander, G. A., & Brown, A. R. (2006). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(25), 9681–9686. [Link]
-
Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. [Link]
-
Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. [Link]
-
Molander, G. A., & Bernardi, C. R. (2002). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424–8429. [Link]
-
Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. Request PDF. ResearchGate. [Link]
-
Molander, G. A., & Petrillo, D. E. (2008). Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Letters, 10(9), 1795–1798. [Link]
-
Molander, G. A., & Gravel, M. (2012). Suzuki-Miyaura Cross-Coupling of Potassium Dioxolanylethyltrifluoroborate and Aryl/Heteroaryl Chlorides. ACS Catalysis, 2(4), 569–572. [Link]
-
Molander, G. A., & Brown, A. R. (2006). Suzuki—Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. ResearchGate. [Link]
-
Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI. [Link]
-
Molander, G. A., & Sandrock, D. L. (2012). Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs. Organic letters, 11(11), 2361–2364. [Link]
-
Design and Properties of Novel Host Materials for Blue TADF OLEDs. EPub Bayreuth. [Link]
-
Preparation of fluorinated biphenyl via Suzuki–Miyaura cross coupling reaction. ResearchGate. [Link]
-
Host Materials. Noctiluca. [Link]
-
Discovery of the Next-Generation Pan-TRK Kinase Inhibitors for the Treatment of Cancer. PubMed. [Link]
-
Twisted Biaryl-Amines as Novel Host Materials for Green-Emissive Phosphorescent Organic Light-Emitting Diodes (PhOLEDs). ResearchGate. [Link]
-
Preparation and characterization of glycopolymers with biphenyl spacers via Suzuki coupling reaction. Research Square. [Link]
-
Novel host material for highly efficient blue phosphorescent OLEDs. ResearchGate. [Link]
-
Toward in vivo proof of binding of 18F-labeled inhibitor [18F]TRACK to peripheral tropomyosin receptor kinases. European Journal of Nuclear Medicine and Molecular Imaging. [Link]
-
Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. PubMed. [Link]
-
Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current opinion in drug discovery & development, 12(6), 811–823. [Link]
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Development of small-molecule tropomyosin receptor kinase (TRK) inhibitors for NTRK fusion cancers. Signal Transduction and Targeted Therapy. [Link]
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Host Materials. Noctiluca. [Link]
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The Formyl Substituent: A Linchpin in Chemical Reactivity and Synthesis
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist, Gemini
Introduction: The Understated Influence of the Simplest Aldehyde
The formyl group (–CHO), a simple conjugate of a carbonyl and a hydrogen atom, is a cornerstone functional group in organic chemistry.[1][2] Its inherent electronic properties and structural simplicity bestow a remarkable degree of reactivity, making it a pivotal player in a vast array of chemical transformations.[1] For researchers in drug development and synthetic chemistry, a profound understanding of the formyl group's role is not merely academic; it is fundamental to designing novel synthetic pathways, understanding metabolic processes, and creating new therapeutic agents. This guide provides a detailed exploration of the formyl substituent's influence on compound reactivity, complete with mechanistic insights and field-proven protocols.
The Electronic Architecture of the Formyl Group: A Hub of Reactivity
The reactivity of the formyl group is fundamentally dictated by its electronic structure. The carbon-oxygen double bond (carbonyl group) is highly polarized due to the significant difference in electronegativity between carbon and oxygen.[3] This polarization results in a partial positive charge (δ+) on the carbonyl carbon and a partial negative charge (δ-) on the oxygen atom.[1][3][4] This inherent electrophilicity of the carbonyl carbon is the primary driver for its susceptibility to nucleophilic attack, which is the most important reaction of carbonyls.[1][4][5]
The formyl group is a potent electron-withdrawing group (EWG) due to both induction and resonance effects. This electron-withdrawing nature significantly influences the properties of the molecule to which it is attached. For instance, when attached to an aromatic ring, the formyl group deactivates the ring towards electrophilic substitution and directs incoming electrophiles to the meta position.
The Formyl Group in Action: A Survey of its Chemical Reactivity
The unique electronic and structural features of the formyl group enable it to participate in a wide spectrum of chemical reactions.
Nucleophilic Addition: The Hallmark Reaction
The most characteristic reaction of the formyl group is nucleophilic addition.[5][6] A nucleophile attacks the electrophilic carbonyl carbon, leading to the cleavage of the π-bond and the formation of a tetrahedral alkoxide intermediate.[4][7] This intermediate is then typically protonated to yield the final addition product.[7]
The rate and reversibility of nucleophilic addition are influenced by several factors:
-
Strength of the Nucleophile: Strong nucleophiles, such as Grignard reagents and organolithium compounds, lead to irreversible addition reactions.[5][8] Weaker nucleophiles, like water and alcohols, result in reversible additions.[5][8]
-
Steric Hindrance: Aldehydes, with only a small hydrogen atom attached to the carbonyl carbon, are sterically less hindered and thus more reactive towards nucleophiles than ketones.[4]
-
Electronic Effects: Electron-withdrawing groups on the adjacent carbon atom increase the electrophilicity of the carbonyl carbon and enhance the rate of nucleophilic addition.[5] Conversely, electron-donating groups decrease reactivity.[5]
Aromatic aldehydes are generally less reactive towards nucleophilic addition than their aliphatic counterparts.[9][10][11][12] This reduced reactivity is attributed to the electron-donating resonance effect of the aromatic ring, which decreases the partial positive charge on the carbonyl carbon.[9][13]
Table 1: Comparison of Reactivity in Nucleophilic Addition
| Compound Type | Relative Reactivity | Key Influencing Factors |
| Aliphatic Aldehydes | High | Less steric hindrance, no resonance stabilization of the carbonyl group.[4] |
| Aromatic Aldehydes | Moderate | Resonance stabilization from the aromatic ring reduces the electrophilicity of the carbonyl carbon.[9][13] |
| Aliphatic Ketones | Low | Increased steric hindrance and electron-donating effect of two alkyl groups.[4] |
| Aromatic Ketones | Very Low | Both resonance stabilization and increased steric hindrance. |
Oxidation and Reduction: Modulating the Oxidation State
The formyl group is readily oxidized to a carboxylic acid.[1] This transformation is the basis for classical qualitative tests for aldehydes, such as the Tollens' test and Fehling's test.[1] Conversely, the formyl group can be reduced to a primary alcohol using various reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
The Formyl Group as a Synthetic Handle
Beyond its direct reactivity, the formyl group serves as a versatile precursor for the synthesis of other functional groups and for carbon-carbon bond formation.
-
Wittig Reaction: Aldehydes react with phosphorus ylides in the Wittig reaction to form alkenes.
-
Aldol Condensation: In the presence of a base, aldehydes with α-hydrogens can undergo aldol condensation to form β-hydroxy aldehydes, which can subsequently dehydrate to form α,β-unsaturated aldehydes.
-
Cannizzaro Reaction: In the absence of α-hydrogens, aldehydes can undergo disproportionation in the presence of a strong base to yield a primary alcohol and a carboxylic acid.
The Formyl Group in Drug Design and Biology
The formyl group is not just a synthetic tool; it is also a significant moiety in biological systems and medicinal chemistry.
-
N-Formylmethionine: In bacteria, protein synthesis is initiated with N-formylmethionine.[14][15] The formyl group is crucial for the recognition of the initiator tRNA by the ribosome.[15] The enzyme peptide deformylase, which removes the formyl group, is a target for antibacterial drugs.[16]
-
Pharmacological Activity: The introduction of a formyl group can significantly alter the pharmacological properties of a molecule.[17] For instance, N-formyl groups are found in various pharmaceutical drugs and can influence their anti-inflammatory and analgesic activities.[17][18]
Experimental Protocols: Harnessing the Reactivity of the Formyl Group
The following protocols provide standardized procedures for common transformations involving the formyl group.
Protocol 1: Nucleophilic Addition - Synthesis of a Cyanohydrin
This protocol details the base-catalyzed addition of cyanide to an aldehyde to form a cyanohydrin.[7]
Materials:
-
Aldehyde (e.g., benzaldehyde)
-
Sodium cyanide (NaCN) or Potassium cyanide (KCN)
-
Glacial acetic acid
-
Ethanol
-
Water
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve the aldehyde (1.0 eq) in ethanol.
-
In a separate beaker, prepare a solution of NaCN (1.1 eq) in water.
-
Cool both solutions in an ice bath to 0-5 °C.
-
Slowly add the cyanide solution to the stirred aldehyde solution over 15-20 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, continue stirring the reaction mixture in the ice bath for 1 hour.
-
Slowly add glacial acetic acid to neutralize the excess cyanide and catalyze the reaction. Monitor the pH to ensure it is slightly acidic.
-
Allow the reaction to stir at room temperature for an additional 2 hours.
-
Pour the reaction mixture into a separatory funnel containing water and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude cyanohydrin.
-
Purify the product by recrystallization or column chromatography.
Diagram 1: Nucleophilic Addition of Cyanide
Caption: Mechanism of cyanohydrin formation.
Protocol 2: Aromatic Formylation - Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a versatile method for the formylation of activated aromatic compounds.[17]
Materials:
-
Activated aromatic compound (e.g., N,N-dimethylaniline)
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Three-neck round-bottom flask with a dropping funnel and condenser
-
Sodium acetate solution (aqueous)
-
Dichloromethane (for extraction)
Procedure:
-
Set up a three-neck flask equipped with a dropping funnel, condenser, and magnetic stirrer.
-
In the flask, place DMF (3.0 eq) and cool it in an ice bath.
-
Slowly add POCl₃ (1.1 eq) dropwise to the DMF with vigorous stirring. This forms the Vilsmeier reagent. The addition should be done carefully as the reaction is exothermic.
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for 30 minutes.
-
Add the activated aromatic compound (1.0 eq) to the Vilsmeier reagent.
-
Heat the reaction mixture to 60-70 °C and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it onto crushed ice.
-
Neutralize the mixture by slowly adding a saturated aqueous solution of sodium acetate.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the resulting aldehyde by column chromatography or recrystallization.
Diagram 2: Vilsmeier-Haack Reaction Workflow
Caption: Workflow for the Vilsmeier-Haack formylation.
Protocol 3: N-Formylation of Amines using Formic Acid
This protocol describes a simple and environmentally friendly method for the N-formylation of primary and secondary amines.[19]
Materials:
-
Amine (primary or secondary)
-
Formic acid (85-98%)
-
Toluene or Xylene (optional, for azeotropic removal of water)
-
Dean-Stark apparatus (optional)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Heating mantle or oil bath
Procedure:
-
In a round-bottom flask, combine the amine (1.0 eq) and formic acid (1.2-2.0 eq).
-
If using a solvent, add toluene or xylene and attach a Dean-Stark apparatus.
-
Heat the reaction mixture to reflux. If using a Dean-Stark trap, water will be collected as it is formed.
-
Monitor the reaction by TLC until the starting amine is consumed.
-
Cool the reaction mixture to room temperature.
-
If no solvent was used, the product may crystallize upon cooling. If a solvent was used, remove it under reduced pressure.
-
The crude N-formylated product can often be purified by recrystallization. If necessary, an aqueous workup followed by extraction can be performed.
Diagram 3: N-Formylation of an Amine
Caption: General scheme for N-formylation of an amine.
Spectroscopic Characterization of the Formyl Group
The presence of a formyl group in a molecule can be readily identified using various spectroscopic techniques.
-
Infrared (IR) Spectroscopy: The C=O stretch of the aldehyde carbonyl typically appears as a strong absorption band in the region of 1740-1720 cm⁻¹. The C-H stretch of the aldehyde proton gives rise to two weak bands around 2830-2695 cm⁻¹.
-
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The aldehyde proton is highly deshielded and appears as a singlet in the range of δ 9-10 ppm.
-
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The carbonyl carbon of an aldehyde is also highly deshielded and resonates in the region of δ 190-200 ppm.
Conclusion
The formyl substituent, despite its simple structure, is a powerhouse of chemical reactivity. Its electron-withdrawing nature and the electrophilicity of its carbonyl carbon make it a key participant in a multitude of organic reactions, most notably nucleophilic addition. For researchers in the chemical and pharmaceutical sciences, a comprehensive grasp of the formyl group's behavior is indispensable for the rational design of synthetic routes and the development of novel molecules with desired biological activities. The protocols and mechanistic insights provided in this guide serve as a robust foundation for leveraging the unique and powerful chemistry of the formyl group.
References
-
Fiveable. Formyl Group Definition - Organic Chemistry Key Term. [Link]
-
Master Organic Chemistry. (2022, September 9). Nucleophilic Addition To Carbonyls. [Link]
-
Chemistry Steps. Nucleophilic Addition to Carbonyl Groups. [Link]
-
Vedantu. Aromatic aldehydes are less reactive than aliphatic class 12 chemistry CBSE. [Link]
-
askIITians. (2025, March 4). Aromatic aldehydes are less reactive than aliphatic aldehydes in nucl. [Link]
-
JoVE. (2023, April 30). Video: Nucleophilic Addition to the Carbonyl Group: General Mechanism. [Link]
-
BYJU'S. (2020, July 26). Why do Carbonyl Compounds Undergo Nucleophilic Addition?[Link]
-
Fiveable. Aromatic Aldehyde Definition - Organic Chemistry Key Term. [Link]
-
Wikipedia. Nucleophilic addition. [Link]
-
Organic Chemistry Portal. Formylation - Common Conditions. [Link]
-
Health Sciences. (2025, July 31). Formyl group: Significance and symbolism. [Link]
-
Scholars Research Library. Clean and Green Approach for N-formylation of Amines using Formic acid under neat reaction condition. [Link]
-
Infinity Learn. (A) Aromatic aldehydes are more reactive than aliphatic aldehydes.(R) Polarity of carbonyl group is more in benzaldehyde. [Link]
-
Reddit. (2024, July 9). [highschool chemistry] are aromatic aldehydes more or less reactive than aliphatic ketones in nucleophilic addition reaction?[Link]
-
NIH. (2013, February 11). Mild and convenient N-formylation protocol in water-containing solvents. [Link]
-
LookChem. A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. [Link]
-
Wikipedia. Formylation. [Link]
-
California State University, Sacramento. Electronic effects on the reaction mechanism of the metalloenzyme peptide deformylase. [Link]
-
Royal Society of Chemistry. A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry. [Link]
-
ResearchGate. Synthesis, characterization, and UV–visible study of some new photochromic formyl-containing 1′,3′,3′-trimethylspiro[chromene-2,2′-indoline] derivatives | Request PDF. [Link]
-
NIH. An electronic effect on protein structure. [Link]
-
PubMed. Spectroscopic Observation of the Formyl Cation in a Condensed Phase. [Link]
-
Britannica. Formyl group | chemical compound. [Link]
-
Taylor & Francis. Formylation – Knowledge and References. [Link]
-
ResearchGate. Theoretical Study about the Reactivity of Formyl Groups in Heterocyclic Derivatives | Request PDF. [Link]
-
UCLA Chemistry and Biochemistry. Illustrated Glossary of Organic Chemistry - Formyl group. [Link]
-
ResearchGate. Structures of N -formyl group containing pharmaceutical drugs. [Link]
-
ResearchGate. (PDF) STUDY ON THE MOLECULAR STRUCTURE, SPECTROSCOPIC ANALYSIS AND DFT ANALYSIS OF N-FORMYL-DL-ALPHA-AMINOBUTYRIC ACID. [Link]
-
NIH. Impact of the Substituents on the Electronic Structure of the Four Most Stable Tautomers of Purine and Their Adenine Analogues. [Link]
-
ACS Publications. (2020, May 20). Discovery of Aryl Formyl Piperidine Derivatives as Potent, Reversible, and Selective Monoacylglycerol Lipase Inhibitors | Journal of Medicinal Chemistry. [Link]
-
ACS Publications. (2025, December 31). Ligand-Relay Strategy Enabling Copper-Catalyzed C–C/C–O/C–N Cascade Trifunctionalization of Internal Alkynes and Propargylic Sites: Synthesis of Benzofuran-β-Lactams | Journal of the American Chemical Society. [Link]
-
University of Calgary. Ch12 : Substituent Effects. [Link]
-
J-Stage. (2022, July 1). Formylation Reaction of Amines Using N-Formylcarbazole. [Link]
-
NIH. Formylation facilitates the reduction of oxidized initiator methionines. [Link]
-
PubMed. (2024, December 10). Identification, Synthesis, and Characterization of N-Formyl Mirabegron: A New Degradation Product Formed by Formic Acid Impurity in Pharmaceutical Excipients. [Link]
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- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Nucleophilic addition - Wikipedia [en.wikipedia.org]
- 7. byjus.com [byjus.com]
- 8. Video: Nucleophilic Addition to the Carbonyl Group: General Mechanism [jove.com]
- 9. Aromatic aldehydes are less reactive than aliphatic class 12 chemistry CBSE [vedantu.com]
- 10. Aromatic aldehydes are less reactive than aliphatic aldehydes in nucl - askIITians [askiitians.com]
- 11. (A) Aromatic aldehydes are more reactive than aliphatic aldehydes.(R) Polarity of carbonyl group is more in benzaldehyde. [infinitylearn.com]
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- 18. researchgate.net [researchgate.net]
- 19. file1.lookchem.com [file1.lookchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for Potassium (3-fluoro-4-formylphenyl)trifluoroborate
Welcome to the technical support center for Potassium (3-fluoro-4-formylphenyl)trifluoroborate. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction conditions and overcome common challenges encountered during your experiments.
Introduction: Understanding the Reagent
This compound is a versatile and increasingly popular reagent in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1][2] Its popularity stems from its stability as a crystalline solid that is easy to handle and store compared to the corresponding boronic acid.[3][4][5] The trifluoroborate group acts as a protecting group for the boronic acid, which is slowly released in situ under the reaction conditions, minimizing side reactions like protodeboronation.[6][7]
This guide provides practical, field-tested insights to help you harness the full potential of this reagent.
Troubleshooting Guide: Addressing Common Experimental Issues
This section addresses specific problems you might encounter during your reactions with this compound.
Question 1: My Suzuki-Miyaura coupling reaction shows low or no conversion. What are the likely causes and how can I fix it?
Answer:
Low or no conversion in a Suzuki-Miyaura coupling reaction using this compound can stem from several factors related to the activation of the trifluoroborate, the catalyst system, or the reaction conditions.
Causality and Solutions:
-
Inefficient Hydrolysis to the Active Boronic Acid: Potassium organotrifluoroborates do not directly participate in the catalytic cycle. They must first hydrolyze to the corresponding boronic acid.[7][8][9] This hydrolysis is a critical, and sometimes rate-limiting, step.
-
Troubleshooting:
-
Ensure Adequate Water: The presence of water is crucial for the hydrolysis.[10] While anhydrous conditions are often sought in cross-coupling, for trifluoroborates, a controlled amount of water is necessary. A common solvent system is a mixture of an organic solvent and water (e.g., THF/water, Toluene/water).[1][11]
-
Choice of Base: The base plays a role in promoting hydrolysis. While strong bases can be effective, they can also promote side reactions. For this substrate, mild bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often optimal.[1][12] The rate of hydrolysis can be influenced by the pH of the medium.[6]
-
-
-
Catalyst Deactivation or Insufficient Activity: The palladium catalyst can be sensitive to air and impurities.
-
Troubleshooting:
-
Degas Solvents Thoroughly: Oxygen can oxidize the active Pd(0) catalyst. Ensure your solvents are properly degassed by purging with an inert gas (Argon or Nitrogen) or by freeze-pump-thaw cycles.
-
Use a Pre-catalyst or an Appropriate Ligand: Using a stable palladium pre-catalyst can ensure the generation of the active catalytic species. The choice of ligand is also critical; bulky, electron-rich phosphine ligands like RuPhos or SPhos have been shown to be effective for coupling with organotrifluoroborates.[13][14]
-
-
-
Sub-optimal Reaction Temperature: The reaction may require a specific temperature to proceed efficiently.
-
Troubleshooting:
-
Optimize Temperature: Start with a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress.[6] If the reaction is sluggish, a higher temperature may be required, but be mindful of potential decomposition of reactants or products.
-
-
Question 2: I am observing significant amounts of a protodeboronated byproduct (3-fluorobenzaldehyde). How can I minimize this side reaction?
Answer:
Protodeboronation, the cleavage of the C-B bond and its replacement with a C-H bond, is a common side reaction with organoboron reagents.[6] The "slow-release" nature of trifluoroborates is intended to minimize this, but certain conditions can still favor this undesired pathway.[8][9][15]
Causality and Solutions:
-
Excessive Concentration of the Active Boronic Acid: If the hydrolysis of the trifluoroborate is too fast compared to the rate of the cross-coupling, the resulting boronic acid can accumulate and undergo protodeboronation.[8][9][15]
-
Troubleshooting:
-
Control the Hydrolysis Rate: The hydrolysis rate is dependent on factors like the base, solvent, and temperature.[8][9][15] Using a milder base (e.g., K₂CO₃ instead of Cs₂CO₃) or a lower temperature can slow down the hydrolysis.
-
Solvent System: A biphasic system like THF/water is often preferred over toluene/water as it can lead to more efficient coupling and less protodeboronation.[1][11]
-
-
-
Reaction pH: Both acidic and basic conditions can promote protodeboronation of the corresponding boronic acid.[6]
-
Troubleshooting:
-
Careful Base Selection: The choice of base is crucial. An excessively strong base can accelerate protodeboronation. Consider screening different bases to find the optimal balance.
-
-
Question 3: My reaction is complete, but I am struggling to purify the final biaryl product from the reaction mixture. What is a good purification strategy?
Answer:
Purification of biaryl products from Suzuki-Miyaura reactions can be challenging due to the presence of residual catalyst, inorganic salts, and boron-containing byproducts.
Recommended Purification Workflow:
-
Aqueous Workup:
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer with water to remove the bulk of the inorganic base and salts. A subsequent wash with brine can help to break up any emulsions.
-
-
Removal of Boron Byproducts:
-
Washing the organic layer with a dilute aqueous base solution (e.g., 1M NaOH) can help to remove unreacted boronic acid and its byproducts by converting them to their more water-soluble boronate salts.
-
-
Removal of Palladium Catalyst:
-
If the palladium residues are problematic, you can filter the organic solution through a plug of Celite® or silica gel.[16]
-
-
Final Purification:
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
The crude product can then be purified by flash column chromatography on silica gel to obtain the pure biaryl product.[16]
-
Frequently Asked Questions (FAQs)
Q1: How should I store this compound?
-
A: This compound is generally stable and can be stored under dry conditions at room temperature.[1] It is less sensitive to air and moisture than its boronic acid counterpart.[3][5]
Q2: What is the role of the fluoride ions in the reaction?
-
A: The trifluoroborate salt slowly releases fluoride ions into the reaction mixture upon hydrolysis. Fluoride can play a beneficial role in the catalytic cycle and can help to inhibit side reactions.[11]
Q3: Can I use this reagent in other types of cross-coupling reactions?
-
A: Yes, while most commonly used in Suzuki-Miyaura couplings, organotrifluoroborates can also participate in other transition-metal-catalyzed reactions, such as Rhodium-catalyzed additions.[17]
Q4: What are some typical solvent systems for reactions with this compound?
-
A: Biphasic solvent systems are commonly employed. Examples include THF/water, 1,4-dioxane/water, and toluene/water.[1][11][12] The choice of solvent can influence the rate of hydrolysis and the overall reaction efficiency.
Q5: Is the formyl group stable under the reaction conditions?
-
A: The formyl group is generally stable under typical Suzuki-Miyaura conditions. However, with very strong bases or highly reactive catalysts, side reactions involving the aldehyde, such as aldol condensation or reduction, could potentially occur, though this is not commonly reported for this substrate.
Experimental Protocols & Data
Standard Protocol for Suzuki-Miyaura Coupling
This protocol is a general starting point and may require optimization for your specific substrates.
-
Reaction Setup:
-
Inert Atmosphere:
-
Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove oxygen.[6]
-
-
Solvent Addition:
-
Add the degassed solvent system (e.g., a 10:1 mixture of THF and water) to the reaction vessel via syringe.[1]
-
-
Reaction:
-
Stir the reaction mixture vigorously and heat to the desired temperature (e.g., 80 °C).
-
Monitor the reaction progress by TLC, GC, or LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Follow the purification workflow described in the troubleshooting section above.
-
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
| Parameter | Recommended Condition | Rationale |
| Stoichiometry | 1.2-1.5 eq. Trifluoroborate | To ensure complete consumption of the limiting aryl halide. |
| Catalyst | Pd(OAc)₂ / Pd(dppf)Cl₂ (1-5 mol%) | Commonly used and effective palladium sources.[12][13] |
| Ligand | RuPhos / SPhos / PPh₃ | Bulky, electron-rich ligands often improve catalytic activity.[12][13][19] |
| Base | K₂CO₃ / Cs₂CO₃ (2-3 eq.) | Promotes hydrolysis and transmetalation.[1][12] |
| Solvent | THF/H₂O (10:1) / Toluene/H₂O (10:1) | Biphasic system to facilitate hydrolysis and dissolve reagents.[1][13] |
| Temperature | 60-100 °C | Temperature optimization is often necessary. |
Visual Guides
Diagram 1: General Suzuki-Miyaura Catalytic Cycle
Caption: Suzuki-Miyaura cycle with trifluoroborate hydrolysis.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: Decision tree for troubleshooting low yield.
References
-
Title: Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling Source: Journal of the American Chemical Society URL: [Link]
-
Title: Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling Source: PubMed URL: [Link]
-
Title: Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling - Account Source: ACS Publications URL: [Link]
-
Title: Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water Source: PMC - NIH URL: [Link]
-
Title: Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water Source: ACS Publications URL: [Link]
-
Title: Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling Source: ResearchGate URL: [Link]
-
Title: Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution Source: ACS Catalysis - ACS Publications URL: [Link]
-
Title: Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls Source: University of California, San Diego URL: [Link]
-
Title: Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates Source: Organic Letters URL: [Link]
-
Title: Efficient Catalyst for the Suzuki−Miyaura Coupling of Potassium Aryl Trifluoroborates with Aryl Chlorides Source: Organic Letters - ACS Publications URL: [Link]
-
Title: Aryl Trifluoroborates in Suzuki–Miyaura Coupling: The Roles of Endogenous Aryl Boronic Acid and Fluoride Source: Angewandte Chemie International Edition URL: [Link]
-
Title: Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides Source: PMC - NIH URL: [Link]
-
Title: Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides—Reaction Discovery Using Parallel Microscale Experimentation Source: Journal of the American Chemical Society URL: [Link]
-
Title: Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling Source: PMC - NIH URL: [Link]
-
Title: Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory Source: ResearchGate URL: [Link]
-
Title: Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings Source: The Journal of Organic Chemistry URL: [Link]
-
Title: Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides Source: Organic Chemistry Portal URL: [Link]
-
Title: Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides – Reaction Discovery Using Parallel Micro-Scale Experimentation Source: NIH URL: [Link]
-
Title: Stereoselective Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates with Alkenyl Bromides Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]
-
Title: Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual catalysis Source: PubMed Central URL: [Link]
-
Title: Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs Source: PMC - NIH URL: [Link]
-
Title: A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles Source: NIH URL: [Link]
-
Title: Organotrifluoroborate Salts Source: Chem-Station Int. Ed. URL: [Link]
-
Title: Suzuki-Miyaura cross-coupling reactions of potassium alkenyltrifluoroborates Source: PubMed URL: [Link]
-
Title: Preparation of Tetrabutylammonium(4-Fluorophenyl)trifluoroborate Source: Organic Syntheses URL: [Link]
-
Title: Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling Source: University of Bristol URL: [Link]
-
Title: Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Source: Semantic Scholar URL: [Link]
-
Title: Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates Source: PMC - NIH URL: [Link]
-
Title: Potassium Phenyltrifluoroborate Source: ResearchGate URL: [Link]
-
Title: Synthesis of 1-Naphthol via Oxidation of Potassium 1-Naphthyltrifluoroborate Source: Organic Syntheses URL: [Link]
-
Title: Synthesis of potassium trifluoroborates Source: Organic Chemistry Portal URL: [Link]
-
Title: (3-fluoro-4-formylphenyl)boronic acid Source: ECHA URL: [Link]
-
Title: Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers Source: NIH URL: [Link]
-
Title: Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis Source: Wipf Group, University of Pittsburgh URL: [Link]
-
Title: Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers Source: Current Opinion in Drug Discovery & Development URL: [Link]
-
Title: Potassium 4-formylphenyltrifluoroborate Source: PubChem URL: [Link]
-
Title: Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications Source: PMC - PubMed Central URL: [Link]
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- 3. Potassium Trifluoroborate Salts [sigmaaldrich.com]
- 4. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. | Semantic Scholar [semanticscholar.org]
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Technical Support Center: Hydrolysis of Potassium (3-fluoro-4-formylphenyl)trifluoroborate
Welcome to the technical support center for the hydrolysis of potassium (3-fluoro-4-formylphenyl)trifluoroborate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction, troubleshoot common side reactions, and optimize experimental outcomes. We will delve into the mechanistic underpinnings of the hydrolysis process and provide field-proven insights to ensure the integrity and success of your synthetic endeavors.
Introduction: The Double-Edged Sword of "Slow Release"
Potassium organotrifluoroborates (RBF3K) are valued in synthetic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions, for their stability and ease of handling compared to their boronic acid counterparts.[1][2][3] The underlying strategy for their use often relies on a "slow release" of the corresponding boronic acid in situ.[1][4][5][6] This controlled hydrolysis is critical; when the rate of hydrolysis is well-matched with the rate of the catalytic turnover in a subsequent reaction like a Suzuki coupling, the concentration of the reactive boronic acid remains low.[4][5][6] This minimizes common side reactions such as oxidative homocoupling and protodeboronation.[1][4][5][6]
However, the hydrolysis of aryltrifluoroborates is a nuanced process influenced by a multitude of factors, sometimes leading to complex and unpredictable reaction profiles.[4][5][6] For this compound, the presence of both an electron-withdrawing formyl group and a moderately electron-withdrawing fluoro group on the aromatic ring introduces specific challenges and potential side reactions that require careful consideration.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the hydrolysis of this compound and its use in subsequent reactions.
FAQ 1: My hydrolysis is unexpectedly slow or incomplete. What are the likely causes and how can I fix it?
Answer: The rate of hydrolysis for aryltrifluoroborates is highly dependent on the reaction conditions, particularly the pH of the medium.
Underlying Cause: For many aryltrifluoroborates, including those with electron-withdrawing substituents, the hydrolysis mechanism can be paradoxically catalyzed by acid, even under nominally basic Suzuki-Miyaura conditions.[4][5][6] The process involves a pre-equilibrium where fluoride is lost, and this is followed by a cascade of fluoride/hydroxide exchanges.[1] The sequestration of the released fluoride by base or even the glass surface of the reaction vessel drives the equilibrium towards the boronic acid.[1]
With an electron-poor aryl group like 3-fluoro-4-formylphenyl, the hydrolysis can be inherently slow.[4] If the conditions are too basic, the acid-catalyzed pathway is suppressed, leading to sluggish or stalled reactions.
Troubleshooting Steps:
-
Evaluate Your Base: While a base is necessary to drive the reaction to completion by sequestering fluoride, a very strong base or high concentration can inhibit the acid-catalyzed hydrolysis pathway.[4][5][6]
-
Recommendation: Consider using a weaker base or a carefully controlled amount of a stronger base like cesium carbonate (Cs₂CO₃). The use of phosphate buffers can also help maintain a more suitable pH.
-
-
The "Glassware Effect": The surface of borosilicate glass can act as a fluorophile, sequestering fluoride and driving the hydrolysis forward.[1]
-
Recommendation: If you are using a non-glass reaction vessel (e.g., PTFE), you may observe significantly slower hydrolysis.[1] In such cases, the addition of a small amount of powdered borosilicate glass can be beneficial.[1] Conversely, be aware that the shape and size of your glass flask can impact the reaction rate by altering the surface area-to-volume ratio.[1][7]
-
-
Solvent System: The choice of solvent and the amount of water are critical.
-
Recommendation: A common solvent system is a mixture of an organic solvent like THF and water.[4][5][6] Ensure that you have a sufficient concentration of water to facilitate the hydrolysis. However, be aware that some bases like Cs₂CO₃ can cause phase-splitting in THF/water mixtures, which can affect the local pH and reaction rate.[4][5][6]
-
Experimental Protocol: Accelerating Sluggish Hydrolysis
If you are experiencing slow hydrolysis of this compound, consider the following adjusted conditions:
-
Reaction Setup: To a clean, dry borosilicate glass round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv).
-
Solvent Addition: Add a 10:1 mixture of THF/water to achieve a concentration of approximately 0.1 M.
-
Base Addition: Add cesium carbonate (Cs₂CO₃, 2.0-3.0 equiv) and stir the mixture vigorously.
-
Temperature: Heat the reaction to a moderate temperature (e.g., 50-60 °C) to increase the rate of hydrolysis.
-
Monitoring: Monitor the progress of the hydrolysis by ¹⁹F NMR or by quenching aliquots and analyzing via LC-MS to observe the disappearance of the starting material and the appearance of the boronic acid.
FAQ 2: I am observing significant protodeboronation of my aryltrifluoroborate. How can I prevent this?
Answer: Protodeboronation is the undesired cleavage of the carbon-boron bond, replacing it with a carbon-hydrogen bond. This is a common side reaction for arylboronic acids and their derivatives, especially with electron-poor or sterically hindered substrates.[8][9][10]
Underlying Cause: The mechanism of protodeboronation can be complex and is influenced by factors such as pH, temperature, and the presence of metal catalysts.[9][10] For aryltrifluoroborates, once the boronic acid is formed through hydrolysis, it becomes susceptible to protodeboronation. The electron-withdrawing nature of the fluoro and formyl groups on your substrate can increase its susceptibility to this side reaction.
Troubleshooting Strategies:
-
Control the Hydrolysis Rate: The key is to ensure that the rate of the subsequent desired reaction (e.g., Suzuki coupling) is faster than the rate of protodeboronation. This is the essence of the "slow release" strategy.[4][5][6]
-
Recommendation: Avoid conditions that lead to a rapid buildup of the boronic acid. Use milder hydrolysis conditions (lower temperature, less aggressive base) that are just sufficient to sustain the catalytic cycle of your main reaction.
-
-
Minimize Reaction Time: Prolonged reaction times at elevated temperatures can increase the extent of protodeboronation.
-
Recommendation: Optimize your primary reaction to proceed as quickly and efficiently as possible. This may involve screening different catalysts, ligands, and temperatures.
-
-
pH Management: The pH of the reaction medium plays a crucial role in the rate of protodeboronation.[9][10]
-
Recommendation: While a base is needed for the Suzuki coupling, excessively basic conditions can promote protodeboronation. Careful screening of the base and its concentration is warranted.
-
Visualizing the Competing Pathways
Caption: Competing reaction pathways for the hydrolyzed intermediate.
FAQ 3: My Suzuki-Miyaura coupling reaction with the trifluoroborate salt is giving low yields, and I suspect hydrolysis is the issue. How do I optimize the coupling?
Answer: Low yields in a Suzuki-Miyaura coupling using a trifluoroborate salt often point to a mismatch between the rate of hydrolysis and the rate of the catalytic coupling cycle.
Underlying Cause: If the hydrolysis is too slow, the concentration of the active boronic acid will be too low to sustain the catalytic cycle, leading to a stalled reaction. If the hydrolysis is too fast, the boronic acid can accumulate and undergo side reactions like protodeboronation or homocoupling before it can participate in the desired cross-coupling.[1][4][5][6]
Optimization Strategies:
Table 1: Key Parameters for Optimizing Suzuki-Miyaura Coupling
| Parameter | Recommendation | Rationale |
| Catalyst System | Screen different palladium catalysts and ligands. Buchwald-type ligands are often effective for challenging couplings. | The efficiency of the transmetalation step is crucial. A more active catalyst can better utilize the low concentration of boronic acid generated from slow hydrolysis. |
| Base | Screen a variety of bases (e.g., Cs₂CO₃, K₃PO₄, K₂CO₃) and concentrations. | The base not only facilitates the hydrolysis but is also a key component of the Suzuki coupling catalytic cycle. Its choice can significantly impact the overall reaction rate and selectivity. |
| Solvent | A mixture of an organic solvent (e.g., THF, dioxane, isopropanol) and water is typically required.[11] | The solvent system must support both the hydrolysis of the trifluoroborate and the solubility of all components of the coupling reaction. |
| Temperature | Optimize the reaction temperature. | Higher temperatures can increase the rates of both hydrolysis and coupling, but also the rates of side reactions. A careful balance is needed. |
Workflow for Optimizing a Suzuki-Miyaura Coupling
Caption: A systematic workflow for optimizing Suzuki-Miyaura coupling reactions.
Conclusion
The hydrolysis of this compound is a critical and often rate-determining step in its application in organic synthesis. A thorough understanding of the factors influencing this hydrolysis—including pH, solvent, temperature, and even the reaction vessel—is paramount to controlling the reaction outcome. By carefully tuning the rate of boronic acid release to match the demands of the subsequent catalytic reaction, researchers can minimize side reactions like protodeboronation and maximize the yield of the desired product. This guide provides a framework for troubleshooting common issues and a logical approach to optimizing reaction conditions, empowering scientists to harness the full potential of this versatile reagent.
References
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(17), 7431–7441. [Link]
-
Molander, G. A., & Bernardi, C. R. (2002). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424–8429. [Link]
-
Molander, G. A., & Fumagalli, T. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 71(15), 5743–5747. [Link]
-
Cammidge, A. N., & Goddard, V. H. M. (2008). Hydrolytic stability of nitrogenous-heteroaryltrifluoroborates under aqueous conditions at near neutral pH. Inorganica Chimica Acta, 361(9-10), 2635-2638. [Link]
-
Cox, P. A., Reid, M., & Leach, A. G. (2017). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 50(5), 1184-1195. [Link]
-
Wikipedia contributors. (2023). Protodeboronation. Wikipedia, The Free Encyclopedia. [Link]
-
Omari, I., Yunker, L. P. E., Penafiel, J., Gitaari, D., San Roman, A., & McIndoe, J. S. (2018). Dynamic Ion Speciation during the Hydrolysis of Aryltrifluoroborates. Chemistry – A European Journal, 24(50), 13114-13118. [Link]
-
Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. [Link]
-
Kabalka, G. W., & Mereddy, A. R. (2004). Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water. Organic Letters, 6(24), 4535–4537. [Link]
-
Molander, G. A., & Biolatto, B. (2003). B-Alkyl Suzuki−Miyaura Cross-Coupling Reactions with Air-Stable Potassium Alkyltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. [Link]
-
Perrin, D. M., & Tirelli, N. (2010). Stabilization of zwitterionic aryltrifluoroborates against hydrolysis. Chemical Communications, 46(32), 5859-5861. [Link]
-
Wang, L., He, T., & Zhang, X. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances, 7(59), 37367-37371. [Link]
-
Lennox, A. J. J. (2013). Organotrifluoroborate Preparation, Coupling and Hydrolysis. Springer Theses. [Link]
-
Ting, R., Adam, M. J., & Perrin, D. M. (2010). Substituent Effects on Aryltrifluoroborate Solvolysis in Water: Implications for Suzuki−Miyaura Coupling and the Design of Stable 18F-Labeled Aryltrifluoroborates for Use in PET Imaging. The Journal of Organic Chemistry, 75(11), 3857–3860. [Link]
Sources
- 1. chem.s.u-tokyo.ac.jp [chem.s.u-tokyo.ac.jp]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pure.ed.ac.uk [pure.ed.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. web.uvic.ca [web.uvic.ca]
- 8. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 9. Protodeboronation - Wikipedia [en.wikipedia.org]
- 10. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates [organic-chemistry.org]
Technical Support Center: Purification of Products from Reactions with Potassium (3-fluoro-4-formylphenyl)trifluoroborate
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with Potassium (3-fluoro-4-formylphenyl)trifluoroborate. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of reaction products derived from this versatile reagent. As an air- and moisture-stable alternative to the corresponding boronic acid, this trifluoroborate salt is an excellent coupling partner in Suzuki-Miyaura reactions, but its unique properties can present specific purification challenges.[1][2] This guide is designed to help you navigate these challenges effectively.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the workup and purification of your reaction mixtures.
Q1: My crude product is contaminated with a significant amount of water-soluble, boron-containing impurities. How can I remove them?
A1: This is a common issue. The unreacted this compound and its hydrolysis byproduct, (3-fluoro-4-formylphenyl)boronic acid, are both relatively polar and can be removed with a targeted aqueous workup.
-
Root Cause: Potassium organotrifluoroborates can hydrolyze back to boronic acids, especially under aqueous or acidic conditions.[3][4][5] Both the trifluoroborate salt and the resulting boronic acid have higher water solubility than the desired, typically more non-polar, coupled product.
-
Recommended Solution: Basic Aqueous Wash. Perform a liquid-liquid extraction of your crude reaction mixture (dissolved in an organic solvent like ethyl acetate or dichloromethane) with a mild basic solution, such as 1M sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃).
-
Mechanism: The boronic acid impurity is acidic and will be deprotonated by the base to form a highly water-soluble boronate salt, which partitions into the aqueous layer.[6] The starting trifluoroborate salt is also readily soluble in aqueous media. Your desired organic product should remain in the organic phase.
-
Caution: Ensure your final product is stable under basic conditions. The formyl group on your starting material (and potentially on your product) is generally stable to mild bases like carbonates, but sensitive functional groups on your coupling partner could be affected.
-
Q2: After an aqueous workup, my NMR still shows trace boron impurities, and I'm seeing significant tailing on my silica gel column. What's happening?
A2: Residual boronic acids can be notoriously difficult to remove completely and are known to cause tailing on silica gel chromatography.[6]
-
Root Cause: Boronic acids can interact strongly with the silanol groups on the surface of silica gel, leading to poor separation and broad peaks.
-
Solutions:
-
Acidified Mobile Phase: Add a small amount (0.1-1%) of acetic acid to your chromatography eluent (e.g., hexane/ethyl acetate). This helps to suppress the ionization of the boronic acid, reducing its interaction with the silica and allowing it to elute more cleanly.[7]
-
Biotage® MP-Bora Scavenger Resin: For high-value samples where complete removal is critical, consider using a boronic acid scavenger resin. These are polymer-supported diols that selectively bind to boronic acids, allowing them to be removed by simple filtration.
-
Recrystallization: If your product is a solid, recrystallization is an excellent method to exclude impurities from the crystal lattice.[8][9] Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find conditions where your product has high solubility in the hot solvent and low solubility when cold, while the impurity remains in the mother liquor.
-
Q3: My main impurity is the homocoupled dimer of my aryl halide partner. How can I separate this from my desired biaryl product?
A3: Homocoupling is a common side reaction in Suzuki couplings, often leading to a byproduct with polarity very similar to the desired product, making separation challenging.[10]
-
Root Cause: Oxidative homocoupling of the boronic acid species can compete with the cross-coupling pathway, particularly if the reaction is slow or if oxygen is not rigorously excluded.[4][5]
-
Recommended Solution: Optimized Flash Column Chromatography. This is the most reliable method for separating compounds with similar polarities.
-
Strategy: Use a shallow solvent gradient and a long column to maximize resolution. For example, instead of a 0% to 50% ethyl acetate in hexane gradient, try a 10% to 30% gradient over many column volumes.
-
TLC is Key: Before running the column, carefully develop a solvent system using Thin Layer Chromatography (TLC) that shows clear separation (ΔRf > 0.2) between your product and the homocoupled impurity. Test various solvent mixtures (e.g., dichloromethane/hexanes, toluene/ethyl acetate) to find the optimal system.
-
Purification Strategy Workflow
Choosing the correct purification strategy depends on the nature of the impurities. The following workflow provides a general decision-making guide.
Caption: Decision workflow for selecting a purification strategy.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in reactions with this compound?
A1: The impurity profile can vary, but several common species are frequently observed.
| Impurity Name | Structure Sketch | Typical Polarity | Recommended Removal Method |
| Unreacted Trifluoroborate | Ar-BF₃K | High | Basic aqueous wash (e.g., Na₂CO₃ solution). |
| (3-fluoro-4-formylphenyl)boronic acid | Ar-B(OH)₂ | Medium-High | Basic aqueous wash; scavenger resin; recrystallization.[6] |
| Protodeborylated Starting Material | Ar-H | Low-Medium | Flash column chromatography. |
| Homocoupled Dimer | Product-Product | Low | Careful flash column chromatography; recrystallization.[10] |
| Palladium Catalyst Residues | - | Variable | Filtration through a pad of Celite® or silica; activated carbon treatment. |
Q2: How stable is the formyl (aldehyde) group during purification?
A2: The aromatic aldehyde group is generally robust. However, you should be aware of two potential issues:
-
Oxidation: On prolonged exposure to air, the aldehyde can oxidize to the corresponding carboxylic acid.[11] This impurity can be removed with a basic wash, similar to boronic acid.
-
Silica Gel Interactions: While generally stable, highly activated or sensitive aldehydes can sometimes undergo side reactions on acidic silica gel.[11] If you suspect this is happening, you can use deactivated (neutral) silica or alumina for chromatography. For most products derived from this reagent, standard silica gel is appropriate.
Q3: Can I use a simple aqueous workup with brine or water instead of a basic wash?
A3: While a wash with neutral water or brine will remove some of the highly water-soluble potassium trifluoroborate salt, it is much less effective at removing the corresponding boronic acid. A basic wash is strongly recommended to ensure complete removal of all boron-containing starting materials and byproducts by converting the boronic acid into its more soluble salt form.[6]
Q4: Can you provide a standard protocol for purifying a typical Suzuki-Miyaura product using flash column chromatography?
A4: Certainly. This protocol assumes a Suzuki-Miyaura coupling between this compound and an aryl bromide, resulting in a biaryl product of medium polarity.
Detailed Protocol: Flash Column Chromatography Purification
-
Sample Preparation:
-
After the aqueous workup, dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to obtain the crude oil or solid.
-
Dissolve a small amount of the crude material in dichloromethane to spot on a TLC plate.
-
-
TLC Analysis (Eluent Selection):
-
Develop a suitable mobile phase. A good starting point is 20% Ethyl Acetate in Hexane.
-
Run TLC plates with varying solvent ratios (e.g., 10%, 20%, 30% EtOAc/Hexane) to find a system that gives your desired product an Rf value of approximately 0.3-0.4 and provides good separation from impurities.
-
-
Column Packing:
-
Select an appropriately sized column for your sample amount (a general rule is a 40:1 to 100:1 ratio of silica weight to crude product weight).
-
Pack the column using the "slurry method": mix the silica gel with your initial, low-polarity eluent (e.g., 5% EtOAc/Hexane) to form a paste-like slurry.
-
Pour the slurry into the column and use pressure to pack it into a firm, uniform bed. Ensure there are no air bubbles or cracks.
-
-
Sample Loading:
-
Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a strong solvent (like dichloromethane or acetone). Add a small amount of silica gel (approx. 1-2 times the weight of your crude product) and evaporate the solvent completely to get a dry, free-flowing powder.
-
Carefully add this powder to the top of the packed column, creating a thin, even layer. Gently add a layer of sand on top to prevent disturbance.
-
Wet Loading: If your product is not soluble in strong solvents, dissolve it in a minimal amount of the mobile phase and carefully load it onto the column. This method can sometimes lead to broader bands.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the low-polarity mobile phase determined from your TLC analysis.
-
Gradually increase the polarity of the mobile phase (gradient elution) to move the compounds down the column.
-
Collect fractions in test tubes and monitor the elution process by TLC to identify which fractions contain your pure product.
-
-
Isolation:
-
Combine the pure fractions, and remove the solvent using a rotary evaporator to yield your purified product.
-
Place the final product under high vacuum to remove any residual solvent.
-
References
- 1. This compound | 1451390-71-8 | Benchchem [benchchem.com]
- 2. Aminomethylations via Cross-Coupling of Potassium Organotrifluoroborates with Aryl Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pure.ed.ac.uk [pure.ed.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. Recrystallization [sites.pitt.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Synthesis & Handling of Organotrifluoroborate Salts
Welcome to the technical resource center for researchers, scientists, and drug development professionals working with organotrifluoroborate salts. This guide is designed to provide in-depth, field-proven insights into the synthesis and handling of these versatile reagents, with a specific focus on understanding and mitigating unwanted hydrolysis. As stable, crystalline solids, potassium organotrifluoroborates (RBF₃K) offer significant advantages over their boronic acid and ester counterparts, but their successful application hinges on controlling their interaction with water.[1][2][3]
This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot issues and optimize your synthetic strategies.
Frequently Asked Questions (FAQs)
This section addresses the fundamental principles governing the stability and reactivity of organotrifluoroborate salts.
Q1: What are potassium organotrifluoroborates (RBF₃K) and what are their primary advantages?
Potassium organotrifluoroborates are tetracoordinate organoboron compounds that serve as robust and versatile surrogates for boronic acids in a wide range of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction.[4][5] Their primary advantages include:
-
Enhanced Stability: They are typically crystalline, air- and moisture-stable solids that can be stored indefinitely without special precautions.[1][2][6] This overcomes a major limitation of boronic acids, which are often difficult to purify and can dehydrate to form cyclic trimeric anhydrides (boroxines), leading to uncertainty in stoichiometry.[3][7][8]
-
Ease of Handling: Their solid nature and stability make them easy to weigh and handle on the benchtop, simplifying reaction setup.[1]
-
Improved Reactivity Profile: In many applications, RBF₃K salts exhibit superior performance compared to boronic acids or esters, particularly with challenging substrates like secondary alkyl groups.[9]
Q2: What is "hydrolysis" in the context of RBF₃K salts and is it always detrimental?
Hydrolysis is the chemical reaction of the trifluoroborate anion ([RBF₃]⁻) with water, which sequentially replaces the fluoride ligands with hydroxyl groups to ultimately release the corresponding boronic acid (RB(OH)₂).[4][10]
Contrary to being a purely negative side reaction, this hydrolysis is often a crucial activation step. In Suzuki-Miyaura coupling, the slow and controlled in situ release of the active boronic acid from the stable trifluoroborate "precursor" is a key strategic advantage.[10][11][12] This approach prevents the accumulation of high concentrations of potentially unstable boronic acids, thereby minimizing common side reactions such as protodeboronation and oxidative homocoupling.[10][13] The ultimate goal is to carefully gear the rate of hydrolysis with the rate of the catalytic turnover.[10]
Caption: The stepwise hydrolysis of a trifluoroborate salt to a boronic acid.
Q3: What are the critical factors that control the rate of hydrolysis?
The rate of hydrolysis is not uniform; it is highly dependent on a number of variables, which can lead to complex solvolytic profiles.[10] Understanding these factors is key to mitigating unwanted decomposition or, conversely, promoting the desired release of boronic acid.
-
The Organic Substituent (R): This is the most dominant factor.[10] The electronic and steric properties of the R group dictate the stability of the C-B bond and the susceptibility of the boron center to nucleophilic attack by water. Based on extensive studies by Lloyd-Jones and others, organotrifluoroborates can be broadly categorized.[10][13]
| Class | R Group Examples | Typical Hydrolysis Rate & Mechanism |
| Class I | Isopropyl, cyclopropyl, vinyl, β-styryl, anisyl | Fast "Direct" Hydrolysis: These groups stabilize the resulting boronic acid, leading to rapid hydrolysis under basic conditions.[10][11] |
| Class II | Simple aryl (e.g., p-F-phenyl), naphthyl, benzyl, furyl | Slow, Acid-Catalyzed Hydrolysis: These are relatively stable under basic conditions and require acid catalysis for efficient hydrolysis. This leads to an "acid-base paradox" where nominally basic Suzuki-Miyaura conditions can facilitate slow release.[10][11][13] |
| Class III | Alkynyl, electron-poor aryl (e.g., nitrophenyl) | Extremely Slow Hydrolysis: These salts are exceptionally stable. Transmetalation in cross-coupling may proceed directly from the trifluoroborate without prior hydrolysis, often favoring anhydrous conditions.[7][10][13] |
-
pH and Catalysis: Hydrolysis is often acid-catalyzed.[10] Even weakly acidic surfaces like silica gel can be sufficient to promote the decomposition of trifluoroborates back to their corresponding boronic acids.[7][14]
-
Solvent System: The presence of water is necessary for hydrolysis, but its concentration can have a non-linear effect; in some cases, higher water concentrations can actually stabilize the trifluoroborate salt.[10] Furthermore, in mixed-solvent systems like THF/H₂O, the use of inorganic bases (e.g., Cs₂CO₃) can induce phase-splitting, creating localized microenvironments with different pH values that profoundly impact hydrolysis rates.[10][11][13]
-
Counter-ion: The choice of cation is critical. Potassium (K⁺) salts are renowned for their stability.[7] In contrast, the presence of other metal salts, such as those with Mg²⁺ or Li⁺, can lead to rapid decomposition in water.[7]
-
Reaction Vessel: Remarkably, the physical reaction setup can influence the outcome. Glass surfaces can act as a "fluorophile," sequestering fluoride ions and driving the hydrolysis equilibrium forward. This means that the vessel's shape, material (glass vs. PTFE), and surface area can have a dramatic impact on the hydrolysis profile, particularly for acid-catalyzed (Class II) systems.[13][15]
Troubleshooting Guide
This section provides direct answers to specific problems you may encounter during your experiments.
Q: I'm observing significant decomposition of my RBF₃K salt during its synthesis or workup. What is the likely cause and solution?
Likely Cause: Unintended hydrolysis due to acidic conditions or improper purification methods.
Troubleshooting Steps:
-
Check Your Reagents: The standard and most effective method for synthesizing RBF₃K salts is the reaction of a boronic acid with potassium hydrogen difluoride (KHF₂).[1][4][7] Ensure your KHF₂ is of good quality and that no other strong acids are present.
-
Avoid Silica Gel Chromatography: This is the most common pitfall. The acidic nature of standard silica gel is known to catalyze the hydrolysis of trifluoroborates back to boronic acids.[7][14]
-
Manage Aqueous Exposure: While the synthesis is often performed in aqueous methanol, minimize prolonged contact with water during the workup, especially if trace acidity is a concern. Isolate the product promptly by filtration once it has precipitated.[1]
Q: My Suzuki-Miyaura cross-coupling reaction using an RBF₃K salt is sluggish or failing. What should I investigate?
Likely Cause: An imbalance between the rate of hydrolysis (the "activation" step) and the catalytic cycle.
Troubleshooting Steps:
-
Identify Your Substrate Class: The required reaction conditions are highly dependent on the R group.
-
If you are using a Class III substrate (alkynyl, electron-poor aryl): Your salt may be too stable to hydrolyze effectively. These reactions can sometimes proceed via direct transmetalation from the trifluoroborate and may benefit from anhydrous conditions .[7][10]
-
If you are using a Class I or II substrate (alkyl, aryl, vinyl): Your reaction likely requires water to proceed via the slow-release mechanism. Running the reaction under strictly anhydrous conditions will prevent the necessary formation of the active boronic acid.[7]
-
-
Evaluate Your Base and Solvent: For the common acid-catalyzed (Class II) systems, the base (e.g., Cs₂CO₃) and THF/H₂O solvent system are not just passive components; they create a complex biphasic environment that controls the hydrolysis rate.[10][13]
-
Consider the Catalyst and Ligand: For difficult couplings, such as those involving heteroaryltrifluoroborates or challenging electrophiles, optimization of the palladium source and ligand (e.g., using RuPhos) may be necessary to ensure the catalytic cycle is efficient enough to utilize the slowly generated boronic acid.[5][16]
Best Practices & Experimental Protocols
Proactively mitigating hydrolysis begins with proper synthesis and handling techniques.
Protocol: Standard Synthesis of Potassium Aryltrifluoroborate
This protocol is adapted from established literature procedures for the conversion of an arylboronic acid to its corresponding potassium trifluoroborate salt.[1][12]
Caption: A standard workflow for the synthesis of potassium trifluoroborate salts.
Step-by-Step Methodology:
-
Dissolution: In a flask (Nalgene® or PTFE can be used to avoid glass etching by HF released from KHF₂), charge the arylboronic acid (1.0 equiv) and methanol.[1] Stir until a homogenous solution is formed.
-
Cooling: Cool the solution to 5 °C using an ice-water bath.
-
Addition of KHF₂: In a separate vessel, prepare a solution of potassium hydrogen difluoride (KHF₂, ~3.0 equiv) in water. Add this aqueous solution to the cooled methanol solution in portions over several minutes. A thick white slurry or precipitate is expected to form.[1]
-
Stirring: Allow the slurry to stir at room temperature for 15-30 minutes to ensure the reaction goes to completion.
-
Isolation: Collect the white solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake sequentially with cold water and cold methanol to remove excess salts and impurities.
-
Drying & Purification: Dry the solid under high vacuum. For optimal purity, perform a recrystallization from a suitable solvent like acetonitrile or an ethanol/water mixture.[6][8] Do not use silica gel chromatography.
Handling and Storage Guidelines
-
Storage: As crystalline, air-stable solids, potassium organotrifluoroborates can be stored in well-sealed containers on the shelf at ambient temperature for extended periods.[1][7]
-
Solution Stability: Avoid preparing stock solutions for long-term storage, as slow hydrolysis can occur over time, especially in the presence of trace acids or Lewis-acidic reagents. They are particularly sensitive to silica gel.[7]
References
- Molander, G. A., & Ham, J. (2006).
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(17), 7431–7441.
- Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325.
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling.
- Molander, G. A., Siddiqui, S. Z., & Fleury-Brégeot, N. (2012).
- Various Authors. (n.d.).
- Molander, G. A., & Ham, J. (2006).
- Molander, G. A., & Ham, J. (2006).
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling.
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(17), 7431-7441.
- Elford, T. G., et al. (2009). Improved method for the conversion of pinacolboronic esters into trifluoroborate salts. Tetrahedron Letters, 50(48), 6715-6718.
- Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. ElectronicsAndBooks.
- Dreher, S. D., et al. (2008). Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. Organic Letters, 10(4), 1795–1798.
- Molander, G. A., & Canturk, B. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 811–823.
- Molander, G. A., & Ribagorda, M. (2003). Expanding Organoboron Chemistry: Epoxidation of Potassium Organotrifluoroborates. Journal of the American Chemical Society, 125(37), 11148–11149.
- Oss, P. S., et al. (2016). Dynamic Ion Speciation during the Hydrolysis of Aryltrifluoroborates.
- Wikipedia. (n.d.).
- Sigma-Aldrich. (n.d.).
- Arnold, D. (2008). Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis. Wipf Group, University of Pittsburgh.
- Molander, G. A., et al. (2009). Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water. The Journal of Organic Chemistry, 74(19), 7364–7369.
- Wang, J., et al. (2018). Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. Organic Process Research & Development, 22(3), 373-380.
- Molander, G. A., et al. (2007). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 72(10), 3601–3610.
- Olah, G. A., et al. (2014).
- Molander, G. A., et al. (2009). Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water. The Journal of Organic Chemistry, 74(19), 7364-7369.
- Chem-Station. (2015). Organotrifluoroborate Salts.
- Molander, G. A., & Jean-Gérard, L. (2009). Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions. The Journal of Organic Chemistry, 74(14), 5041–5047.
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Technical Support Center: Optimizing Suzuki-Miyaura Couplings with Substituted Aryltrifluoroborates
Welcome to the technical support center for Suzuki-Miyaura couplings utilizing substituted aryltrifluoroborates. This resource is designed for researchers, scientists, and professionals in drug development who are looking to enhance reaction yields and troubleshoot common issues. Here, we delve into the mechanistic nuances and provide practical, field-tested guidance to ensure the success of your cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Why are my yields low or inconsistent when using aryltrifluoroborates?
Low or inconsistent yields in Suzuki-Miyaura couplings with aryltrifluoroborates can often be traced back to the delicate interplay between the hydrolysis of the trifluoroborate salt and the catalytic cycle. Unlike boronic acids, aryltrifluoroborates are considered "pro-reagents" that must first hydrolyze to the corresponding boronic acid to participate in the transmetalation step.[1][2][3] The rate of this hydrolysis needs to be synchronized with the rate of the catalytic turnover. If the boronic acid is generated too slowly, the overall reaction rate will be slow, leading to incomplete conversion. Conversely, if the boronic acid accumulates faster than it is consumed by the catalyst, it becomes susceptible to side reactions such as protodeboronation and oxidative homocoupling.[2][3]
Q2: What is the exact role of the base in couplings with aryltrifluoroborates?
The base in a Suzuki-Miyaura reaction serves multiple crucial functions. Primarily, it facilitates the formation of the reactive organoborate species from the boronic acid, which is the active nucleophile in the transmetalation step.[4][5] In the context of aryltrifluoroborates, the base also plays a role in the initial hydrolysis of the trifluoroborate salt. However, the choice and amount of base are critical, as excess strong base can lead to the formation of unreactive borate complexes and promote undesired side reactions.[4]
Q3: How do I choose the right palladium catalyst and ligand for my specific substituted aryltrifluoroborate?
The selection of the catalyst and ligand is highly dependent on the electronic and steric properties of your substrates. For electron-rich or sterically hindered aryl halides, more electron-rich and bulky phosphine ligands, such as SPhos or RuPhos, are often required to promote the oxidative addition step and stabilize the palladium center.[6][7][8] Conversely, for electron-poor aryl halides, a less electron-rich ligand may be sufficient. Parallel microscale experimentation is a powerful tool for rapidly screening a variety of ligands to identify the optimal choice for a novel substrate.[6][8][9]
Q4: Can I use aryl chlorides as coupling partners with aryltrifluoroborates?
Yes, the use of aryl chlorides as coupling partners is one of the advantages of using aryltrifluoroborates. However, due to the stronger carbon-chlorine bond, more active catalyst systems are generally required. Catalyst systems based on bulky, electron-rich phosphine ligands like SPhos and RuPhos have proven effective for the coupling of aryl chlorides with aryltrifluoroborates.[6][7][8]
Q5: How can I minimize protodeboronation of my aryltrifluoroborate?
Protodeboronation, the cleavage of the carbon-boron bond by a proton source, is a common side reaction that reduces yield. This is often exacerbated by the presence of water and a strong base.[10] Using a weaker base, minimizing the amount of water in the reaction mixture, and ensuring a sufficiently fast catalytic turnover to consume the boronic acid as it is formed can all help to suppress protodeboronation.[2][3]
Troubleshooting Guide
This guide addresses common problems encountered during Suzuki-Miyaura couplings with substituted aryltrifluoroborates and provides systematic solutions.
Problem 1: Low or No Conversion to Product
| Potential Cause | Troubleshooting Steps |
| Inefficient Catalyst System | 1. Increase Catalyst Loading: Incrementally increase the palladium catalyst loading (e.g., from 1 mol% to 3 mol%).[11] 2. Screen Ligands: For sterically hindered or electron-rich substrates, switch to a more electron-rich and bulky ligand like RuPhos or SPhos.[6][7][8] For electron-deficient substrates, a less bulky ligand may be optimal. 3. Use a Pre-catalyst: Consider using a well-defined palladium pre-catalyst to ensure efficient generation of the active Pd(0) species. |
| Suboptimal Base | 1. Change the Base: If using a weak base like K₂CO₃, try a stronger base such as Cs₂CO₃ or K₃PO₄.[6][12] 2. Optimize Base Equivalents: Vary the number of base equivalents (typically 2-4 equivalents). Too little base may not be sufficient for efficient transmetalation, while too much can promote side reactions.[4][5] |
| Incorrect Solvent System | 1. Solvent Composition: The ratio of organic solvent to water is crucial for the hydrolysis of the aryltrifluoroborate. A common starting point is a 10:1 mixture of an organic solvent (e.g., toluene, THF, dioxane) and water.[6] Adjusting this ratio can impact the reaction rate. 2. Solvent Choice: For challenging couplings, consider switching to a different solvent system. For example, THF/water can be more effective than toluene/water in some cases.[13][14] |
| Aryltrifluoroborate Hydrolysis Issues | 1. "Slow Release" vs. "Fast Release": Aryltrifluoroborates with electron-withdrawing groups tend to hydrolyze more slowly, while those with electron-donating groups hydrolyze faster.[15] For slow-hydrolyzing substrates, a longer reaction time or higher temperature may be necessary.[2][3] 2. Acid Catalysis for Slow Hydrolysis: In some cases of very slow hydrolysis under basic conditions, trace amounts of acid may be required to facilitate the release of the boronic acid.[2][3] This is an advanced technique and should be approached with caution. |
Problem 2: Formation of Significant Side Products
| Side Product | Potential Cause | Troubleshooting Steps |
| Homocoupling of Aryl Halide | Inefficient transmetalation or slow reaction kinetics. | 1. Optimize Ligand: Use a more effective ligand to accelerate the catalytic cycle. 2. Increase Temperature: A moderate increase in temperature can sometimes favor the desired cross-coupling over homocoupling. |
| Protodeboronation Product | Excess water, strong base, or slow consumption of the in-situ generated boronic acid.[10] | 1. Reduce Water Content: Use the minimum amount of water necessary for the reaction to proceed. 2. Use a Milder Base: Switch to a weaker base, such as K₂CO₃ or KF.[16] 3. Optimize Reaction Rate: Ensure the catalytic turnover is fast enough to consume the boronic acid as it forms. This can be achieved by optimizing the catalyst, ligand, and temperature.[2][3] |
| Phenol Formation | Oxidation of the boronic acid intermediate. | 1. Degas Solvents Thoroughly: Ensure all solvents are rigorously degassed to remove oxygen. 2. Maintain an Inert Atmosphere: Run the reaction under a strict inert atmosphere of nitrogen or argon. |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of an Aryl Chloride with a Potassium Aryltrifluoroborate
This protocol is a general starting point and may require optimization for specific substrates.[6][8]
-
To an oven-dried reaction vessel, add the palladium source (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., RuPhos, 4 mol%), the potassium aryltrifluoroborate (1.0 equiv), the aryl chloride (1.0 equiv), and the base (e.g., K₂CO₃, 3.0 equiv).
-
Seal the vessel with a septum, and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.
-
Add the degassed solvent system (e.g., 10:1 toluene/water, 0.25 M) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir for the required time (typically 12-24 hours).
-
Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS or LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing Key Concepts
The Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Aryltrifluoroborate Hydrolysis Equilibrium
Caption: The crucial hydrolysis step of aryltrifluoroborates.
References
-
Cammidge, A. N., et al. (2010). Aryl Trifluoroborates in Suzuki-Miyaura Coupling: The Roles of Endogenous Aryl Boronic Acid and Fluoride. Angewandte Chemie International Edition, 49(32), 5583-5586. [Link]
-
Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal, 20(24), 7483-7491. [Link]
-
Dreher, S. D., et al. (2009). Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 74(10), 3626-3631. [Link]
-
Ting, R., et al. (2010). Substituent Effects on Aryltrifluoroborate Solvolysis in Water: Implications for Suzuki−Miyaura Coupling and the Design of Stable 18F-Labeled Aryltrifluoroborates for Use in PET Imaging. The Journal of Organic Chemistry, 75(15), 5221-5224. [Link]
-
Sereda, G., & Rajpara, V. (2007). Studies of microwave-enhanced Suzuki-Miyaura vinylation of electron-rich sterically hindered substrates utilizing potassium vinyltrifluoroborate. Tetrahedron Letters, 48(21), 3781-3785. [Link]
-
Dreher, S. D., et al. (2008). Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides—Reaction Discovery Using Parallel Microscale Experimentation. Journal of the American Chemical Society, 130(29), 9257-9259. [Link]
-
Vedejs, E., & Chapman, R. W. (2011). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. The Journal of Organic Chemistry, 76(15), 6030-6036. [Link]
-
Vedejs, E., & Chapman, R. W. (2011). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 133(30), 11634-11637. [Link]
-
C. Lima, M. Lima, J. R. M. Pinto, M. Ribeiro, Artur M. S. Silva, Luís M. N. B. F. Santos. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Semantic Scholar. [Link]
-
Butters, M., et al. (2010). Aryl Trifluoroborates in Suzuki–Miyaura Coupling: The Roles of Endogenous Aryl Boronic Acid and Fluoride. Angewandte Chemie International Edition, 49(32), 5583-5586. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2004). Efficient catalyst for the Suzuki-Miyaura coupling of potassium aryl trifluoroborates with aryl chlorides. Organic Letters, 6(16), 2649-2652. [Link]
-
Lu, G.-P., et al. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. The Journal of Organic Chemistry, 77(7), 3700-3703. [Link]
-
Dreher, S. D., et al. (2009). Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. Organic Chemistry Portal. [Link]
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. CovaSyn. [Link]
-
Dreher, S. D., et al. (2008). Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides – Reaction Discovery Using Parallel Micro-Scale Experimentation. Journal of the American Chemical Society, 130(29), 9257-9259. [Link]
-
Butters, M., et al. (2010). Aryl trifluoroborates in Suzuki-Miyaura coupling: the roles of endogenous aryl boronic acid and fluoride. Semantic Scholar. [Link]
-
Yang, H., et al. (2018). Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. Organic Process Research & Development, 22(3), 351-359. [Link]
-
Molander, G. A., & Brown, A. R. (2006). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(26), 9681-9686. [Link]
-
Zhang, L., et al. (2019). Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual catalysis. Chemical Science, 10(4), 1173-1177. [Link]
-
Reddit user discussion on Suzuki coupling. (2021). Reddit. [Link]
-
Molander, G. A., & Canturk, B. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Angewandte Chemie International Edition, 48(46), 8494-8509. [Link]
-
Cella, R., et al. (2006). Suzuki-Miyaura cross-coupling reactions of aryl tellurides with potassium aryltrifluoroborate salts. The Journal of Organic Chemistry, 71(1), 244-250. [Link]
-
Roughley, S. D., & Jordan, A. M. (2011). The Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery (Vol. 1, pp. 1-33). Royal Society of Chemistry. [Link]
-
Reddit user discussion on steric sensitivity of Suzuki-Miyaura coupling. (2016). Reddit. [Link]
-
Wang, Y., et al. (2016). Optimization of Suzuki-Miyaura Cross-Coupling Reaction. ResearchGate. [Link]
-
Molander, G. A., & Ito, T. (2001). B -Alkyl Suzuki−Miyaura Cross-Coupling Reactions with Air-Stable Potassium Alkyltrifluoroborates. Organic Letters, 3(3), 393-396. [Link]
-
ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| [Video]. YouTube. [Link]
-
Rico-Llanos, G. A., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Catalysts, 7(3), 79. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5553-5557. [Link]
-
So, C. M., & Kwong, F. Y. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Chemical Science, 5(5), 1999-2004. [Link]
-
So, C. M., & Kwong, F. Y. (2014). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. Organic Chemistry Frontiers, 1(1), 85-89. [Link]
-
Yang, H., et al. (2018). Evaluation of Potential Safety Hazards Associated with the Suzuki-Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. ResearchGate. [Link]
-
Dreher, S. D., et al. (2009). Suzuki-Miyaura cross-coupling reactions of primary alkyltrifluoroborates with aryl chlorides. The Journal of Organic Chemistry, 74(10), 3626-3631. [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions. ResearchGate. [Link]
-
ResearchGate. (n.d.). Optimization of Suzuki-Miyaura coupling reaction (reactions carried out on a 20 mg scale of 3). ResearchGate. [Link]
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- 5. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 6. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficient catalyst for the Suzuki-Miyaura coupling of potassium aryl trifluoroborates with aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides [organic-chemistry.org]
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Technical Support Center: Catalyst Selection and Troubleshooting for Cross-Coupling with Potassium (3-fluoro-4-formylphenyl)trifluoroborate
Welcome to the technical support hub for Suzuki-Miyaura cross-coupling reactions involving Potassium (3-fluoro-4-formylphenyl)trifluoroborate. This guide is designed for researchers, chemists, and drug development professionals to provide expert insights, practical solutions, and robust protocols for this specific reagent. As Senior Application Scientists, we aim to explain the causality behind experimental choices, ensuring your success with this versatile building block.
Frequently Asked Questions (FAQs)
Q1: Why should I use a potassium organotrifluoroborate (BF3K) salt instead of a boronic acid?
A1: Potassium organotrifluoroborate salts offer several distinct advantages over their boronic acid counterparts.[1] They are typically bench-stable, crystalline solids that are robust against air and moisture, allowing for indefinite storage and easier handling.[2] Unlike boronic acids, which can form cyclic trimer anhydrides (boroxines) leading to uncertainty in stoichiometry, organotrifluoroborates exist as well-defined monomers.[2][3] This stability also makes them less prone to premature protodeboronation—a common side reaction where the C-B bond is cleaved by solvent or base, which is particularly relevant for electron-deficient systems.[1]
Q2: What is the active nucleophilic species in couplings with organotrifluoroborates?
A2: Despite their stability, the tetracoordinate R-BF₃⁻ species is generally not the active nucleophile in the transmetalation step.[2] The reaction requires hydrolysis of the organotrifluoroborate to the corresponding boronic acid (R-B(OH)₂), which then participates in the catalytic cycle.[4][5][6] This hydrolysis is typically facilitated by the base and water present in the reaction mixture. The concept of "slow release" of the reactive boronic acid is a key advantage, as it keeps the concentration of the sensitive boronic acid low, minimizing side reactions like homocoupling and protodeboronation.[4][5]
Q3: How do the fluorine and formyl groups on the (3-fluoro-4-formylphenyl)trifluoroborate affect the reaction?
A3: Both the fluorine and the formyl (aldehyde) groups are electron-withdrawing. This electronic deficiency can make the transmetalation step of the Suzuki-Miyaura cycle more challenging.[7] To overcome this, the catalytic system must be carefully chosen. Typically, catalysts featuring sterically bulky, electron-rich phosphine ligands are required to promote the key steps of oxidative addition and, crucially, the rate-limiting reductive elimination to form the final product.[7] Furthermore, the aldehyde functionality is sensitive to certain nucleophilic or strongly basic conditions, which must be considered when selecting the base.
Catalyst and Condition Selection Guide
Choosing the right combination of palladium source, ligand, base, and solvent is critical for success. The electron-deficient nature of the (3-fluoro-4-formylphenyl) moiety guides our selections toward highly active catalyst systems.
Recommended Catalyst Systems
| Catalyst System | Ligand Type & Rationale | Recommended For | Source(s) |
| Pd(OAc)₂ / RuPhos | Buchwald Ligand: A highly electron-rich and sterically hindered biarylmonophosphine ligand. It accelerates both oxidative addition and reductive elimination, making it ideal for challenging, electron-deficient substrates. | General purpose coupling with a wide range of aryl/heteroaryl halides (Cl, Br). Excellent for difficult couplings. | [1][8] |
| Pd(OAc)₂ / CM-phos | Indolyl Phosphine: An electron-rich and bulky ligand specifically shown to be effective for coupling organotrifluoroborates with less reactive electrophiles like aryl mesylates. | Couplings with aryl or heteroaryl mesylates and tosylates. | [9][10] |
| PdCl₂(dppf)·CH₂Cl₂ | Ferrocenyl Ligand: A robust and versatile catalyst system. While perhaps less reactive than modern Buchwald systems for highly deactivated substrates, it is a reliable choice for many standard couplings with aryl bromides. | Routine couplings with aryl and heteroaryl bromides. | [3][11][12] |
| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine)palladium(0): A classic, pre-formed Pd(0) catalyst. Effective for couplings with more reactive partners like aryl iodides and some activated bromides. | Couplings with aryl iodides and activated bromides. Can be effective with alkenyl bromides. | [13] |
Base and Solvent Selection
The choice of base is crucial for facilitating the hydrolysis of the trifluoroborate and activating the resulting boronic acid for transmetalation.[14]
| Base | Solvent System | Rationale & Considerations | Source(s) |
| Cs₂CO₃ | Toluene/H₂O, THF/H₂O, Dioxane/H₂O | A highly effective base for organotrifluoroborate couplings. Its high solubility in water ensures efficient hydrolysis. Often provides superior results. | [13][15] |
| K₃PO₄ | t-BuOH, Dioxane/H₂O | A strong, non-nucleophilic base. It is an excellent choice to avoid potential side reactions with the sensitive aldehyde group on the substrate. | [1][9] |
| Na₂CO₃ | Ethanol/H₂O | A milder, cost-effective base. Particularly useful when coupling with sensitive heteroaryl halides where stronger bases might cause degradation. | [1] |
Troubleshooting Guide
Even with optimized conditions, challenges can arise. This section addresses common problems in a direct question-and-answer format.
Q1: My reaction yield is low, and I've recovered a significant amount of my aryl halide starting material. What's the likely cause?
A1:
-
Primary Cause: Inefficient catalyst activity or catalyst death. The oxidative addition of the aryl halide to the Pd(0) center is the first step in the catalytic cycle. If this step is slow or the catalyst is inactive, the reaction will not proceed. The electron-withdrawing nature of your substrate requires a highly active catalyst.
-
Solutions:
-
Switch to a Stronger Catalyst System: If you are using a standard catalyst like Pd(PPh₃)₄ with an unreactive aryl chloride, it will likely fail. Switch to a system with a more electron-rich and bulky ligand, such as Pd(OAc)₂ with RuPhos or another Buchwald-type ligand.[1][7] These ligands promote the formation of the active monoligated Pd(0) species necessary for efficient oxidative addition.[7]
-
Check Catalyst Quality: Ensure your palladium source and ligands are pure and have not degraded. Pd(OAc)₂ can be sensitive to light and air over time.
-
Ensure Anaerobic Conditions: Thoroughly degas your solvent and reaction mixture with an inert gas (Argon or Nitrogen). Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II), halting the catalytic cycle.
-
Q2: I'm observing a significant byproduct that corresponds to the protodeboronated starting material (3-fluorobenzaldehyde). Why is this happening?
A2:
-
Primary Cause: Protodeboronation is the cleavage of the C-B bond, replacing the boronate group with a hydrogen atom from a proton source (like water or alcohol). While organotrifluoroborates are more resistant to this than boronic acids, it can still occur under basic conditions, especially at elevated temperatures.[16]
-
Solutions:
-
Optimize the Base: The rate of trifluoroborate hydrolysis and the rate of the catalytic cycle must be well-matched.[4][5] If hydrolysis is too fast relative to the cross-coupling, the resulting boronic acid can accumulate and degrade. Try switching to a milder base (e.g., K₂CO₃ instead of Cs₂CO₃) or using a slightly less polar solvent system to temper the hydrolysis rate.
-
Control Water Content: While water is necessary for hydrolysis, excess water can accelerate protodeboronation. Use a precisely controlled amount of water in your solvent system (e.g., Dioxane/H₂O 10:1).
-
Lower Reaction Temperature: If possible, try running the reaction at a lower temperature. This will slow down the rate of protodeboronation more than the desired catalytic turnover.
-
Q3: The reaction is sluggish, and I see both starting materials and some product, but the conversion is incomplete even after extended time. What should I do?
A3:
-
Primary Cause: This often points to a slow transmetalation or reductive elimination step. The electron-deficient nature of the (3-fluoro-4-formylphenyl) group makes it a weaker nucleophile, which can slow down the transfer of the aryl group from boron to palladium (transmetalation).
-
Solutions:
-
Increase Ligand Electron Density: The rate of reductive elimination is significantly enhanced by using sterically bulky and highly electron-donating ligands.[7] If you are using a less electron-rich ligand like PPh₃ or dppf, switching to a Buchwald ligand (e.g., RuPhos, SPhos, XPhos) is the most effective solution.[1]
-
Increase Temperature: Carefully increasing the reaction temperature can often overcome the activation barrier for these slower steps. Monitor for potential increases in side products like protodeboronation.
-
Check Base Equivalents: Ensure you are using a sufficient excess of base (typically 2-3 equivalents) to drive the hydrolysis and boronate formation required for efficient transmetalation.[13]
-
Visualizing the Process
Suzuki-Miyaura Catalytic Cycle for Organotrifluoroborates
The following diagram illustrates the key steps in the catalytic cycle, beginning with the necessary hydrolysis of the potassium organotrifluoroborate salt.
Caption: Suzuki-Miyaura cycle for R-BF3K, showing initial hydrolysis.
Troubleshooting Workflow for Low Yield
Use this decision tree to diagnose and solve common issues leading to poor reaction outcomes.
Caption: A decision tree for troubleshooting low-yield reactions.
General Experimental Protocol
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. Optimization may be required for specific substrates.
Reagents & Equipment:
-
This compound
-
Aryl bromide (1.0 equiv)
-
Pd(OAc)₂ (1-2 mol%)
-
RuPhos (2-4 mol%)
-
Cs₂CO₃ (3.0 equiv)
-
1,4-Dioxane and Water (degassed)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen) manifold
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add this compound (1.2 equiv), the aryl bromide (1.0 equiv), Pd(OAc)₂ (0.02 equiv), RuPhos (0.04 equiv), and Cs₂CO₃ (3.0 equiv).
-
Evacuate and backfill the flask with inert gas three times.
-
Add degassed 1,4-dioxane and degassed water via syringe to create a 10:1 solvent mixture (concentration of aryl bromide ~0.1 M).
-
Heat the reaction mixture to 85-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-24 hours.
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer. Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.
References
-
Chow, W. K., So, C. M., Lau, C. P., & Kwong, F. Y. (2010). A General Palladium Catalyst System for Suzuki-Miyaura Coupling of Potassium Aryltrifluoroborates and Aryl Mesylates. The Journal of Organic Chemistry, 75(15), 5109–5112. [Link]
-
Molander, G. A., & Fumagalli, T. (2006). Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides. The Journal of Organic Chemistry, 71(15), 5743–5747. [Link]
-
So, C. M., Lau, C. P., Chan, A. S. C., & Kwong, F. Y. (2008). Suzuki-Miyaura Coupling of Aryl Tosylates Catalyzed by an Array of Indolyl Phosphine-Palladium Catalysts. The Journal of Organic Chemistry, 73(19), 7731–7734. [Link]
-
Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Angewandte Chemie International Edition, 48(49), 9240-9261. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 135(20), 7414–7417. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. ResearchGate. [Link]
-
Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. [Link]
-
Molander, G. A., & Dreher, S. D. (2008). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Journal of the American Chemical Society, 130(1), 459–469. [Link]
-
Molander, G. A., & Petrillo, D. E. (2008). Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Letters, 10(9), 1795–1798. [Link]
-
Pye, D. R., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(23), 7243–7254. [Link]
-
Molander, G. A., & Brown, A. R. (2006). Suzuki–Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(26), 9681–9686. [Link]
-
Molander, G. A., & Bernardi, C. R. (2002). Suzuki-Miyaura cross-coupling reactions of potassium alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424–8429. [Link]
-
Lu, G.-P., Voigtritter, K. R., Cai, C., & Lipshutz, B. H. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. The Journal of Organic Chemistry, 77(8), 3700–3703. [Link]
-
Various Authors. (2017). Discussion on low yield in Suzuki Coupling. ResearchGate. [Link]
-
Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. Request PDF on ResearchGate. [Link]
-
Various Authors. (2021). Diagnosing issues with a failed Suzuki coupling? Reddit r/Chempros. [Link]
-
Bull, J. A., et al. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 42(21), 8464-8477. [Link]
-
Various Authors. (2025). Problems with Suzuki coupling of aryl boronic acid and alkyl halide. Reddit r/Chempros. [Link]
-
Singh, B., et al. (2023). Suzuki–Miyaura cross-couplings for alkyl boron reagent: recent developments—a review. Monatshefte für Chemie - Chemical Monthly, 154, 1021–1039. [Link]
-
Various Authors. (2016). Why am I getting low yield for my Suzuki coupling reaction? Reddit r/chemistry. [Link]
-
Chem-Station. (2015). Organotrifluoroborate Salts. Chem-Station International Edition. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2010). Organotrifluoroborate Coupling. ResearchGate. [Link]
-
Various Authors. (2025). Suzuki—Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. ResearchGate. [Link]
-
Molander, G. A., & Brown, A. R. (2001). ChemInform Abstract: Suzuki Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. ResearchGate. [Link]
Sources
- 1. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organotrifluoroborate Salts | Chem-Station Int. Ed. [en.chem-station.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]
- 9. A General Palladium Catalyst System for Suzuki-Miyaura Coupling of Potassium Aryltrifluoroborates and Aryl Mesylates [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Suzuki-Miyaura cross-coupling reactions of potassium alkenyltrifluoroborates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides [organic-chemistry.org]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
Organotrifluoroborates: A Technical Support Guide to Solvent Effects on Stability and Reactivity
Welcome to the Technical Support Center for organotrifluoroborates. This guide is designed for researchers, scientists, and drug development professionals who are utilizing these versatile reagents in their synthetic endeavors. Organotrifluoroborates offer significant advantages in terms of stability and handling compared to their boronic acid counterparts, but their reactivity is intricately linked to solvent conditions.[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate the nuances of working with these powerful building blocks, ensuring the success and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Here we address some of the common initial questions regarding the handling and use of organotrifluoroborates, with a focus on the critical role of the solvent.
Q1: My organotrifluoroborate salt won't dissolve. What am I doing wrong?
A1: Solubility issues are a common first hurdle. The solubility of organotrifluoroborate salts is highly dependent on the counterion.
-
Potassium (K+) salts , the most common form, exhibit poor solubility in many nonpolar organic solvents.[3] They are typically soluble in protic solvents like water and methanol, as well as polar aprotic solvents like acetonitrile.[3] For cross-coupling reactions, solvent systems are often biphasic, such as toluene/water or THF/water, to accommodate both the organotrifluoroborate and the organic electrophile.[4]
-
Tetrabutylammonium (TBA+) salts are a good alternative if you require solubility in less polar organic solvents like chloroform and dichloromethane.[3]
Q2: How stable are organotrifluoroborates to air and moisture? Can I handle them on the bench?
A2: One of the primary advantages of organotrifluoroborates is their exceptional stability. Most potassium organotrifluoroborates are crystalline solids that are stable to air and moisture and can be stored indefinitely without special precautions.[4][5][6][7] This robustness allows for easier handling and more precise stoichiometric control compared to boronic acids, which can exist as mixtures with their anhydrides (boroxines).[2][5]
Q3: Does the choice of solvent affect the stability of my organotrifluoroborate during a reaction?
A3: Absolutely. While generally stable, the key to activating organotrifluoroborates for reactions like the Suzuki-Miyaura coupling is their hydrolysis to the corresponding boronic acid.[1][8][9] Therefore, the presence of a protic solvent, particularly water, is often crucial for reactivity. The rate of this hydrolysis is influenced by several factors:
-
Water Content: The amount of water in the solvent system can significantly impact the rate of hydrolysis and, consequently, the overall reaction rate.[10] In some cases, reducing the amount of water can prevent unwanted side reactions, such as epoxide opening.[4]
-
Co-solvent: The organic co-solvent (e.g., THF, toluene, acetone) influences the solubility of the reactants and catalyst, and can also affect the rate of hydrolysis.[11] For instance, using EtOAc as a co-solvent with water can prevent protodeboronation of certain amine-containing organotrifluoroborates by improving their solubility.[11][12]
-
pH and Base: The pH of the medium is a critical factor.[13] While hydrolysis is necessary, both strongly acidic and basic conditions can promote the undesirable side reaction of protodeboronation.[13] The choice and concentration of the base must be carefully controlled.[13]
Q4: I am observing significant protodeboronation. How can I minimize this side reaction?
A4: Protodeboronation, the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, is a common cause of low yields.[13] Organotrifluoroborates help to mitigate this by acting as a stable precursor that slowly releases the more reactive boronic acid.[13] To further suppress protodeboronation:
-
Control the Hydrolysis Rate: The "slow-release" strategy is key.[8][9][13] The rate of hydrolysis of the organotrifluoroborate should be matched to the rate of the catalytic cycle. The stability and hydrolysis rate are dependent on the organic substituent on the boron atom.[13][14] For example, organotrifluoroborates with alkynyl or nitrophenyl groups hydrolyze very slowly, while those with isopropyl or β-styryl groups hydrolyze much faster.[13][14]
-
Optimize the Base: Use a weaker base (e.g., CsF, KOAc) instead of strong hydroxides or carbonates, and carefully control its stoichiometry.[13]
-
Solvent Choice: Consider using less protic solvents or a mixture of solvents to reduce the availability of protons. For Suzuki-Miyaura couplings, solvents like 2-MeTHF or toluene can be beneficial.[13]
-
Reaction Temperature: High temperatures can accelerate protodeboronation. Running the reaction at the lowest effective temperature can improve the yield of the desired product.[13]
Troubleshooting Guides
This section provides a more detailed, step-by-step approach to resolving common issues encountered during reactions involving organotrifluoroborates.
Guide 1: Low or No Conversion in Suzuki-Miyaura Cross-Coupling
This is a frequent problem that can often be traced back to the activation of the organotrifluoroborate.
Symptoms:
-
Starting materials (organotrifluoroborate and/or electrophile) remain largely unreacted after the expected reaction time.
-
Low yield of the desired cross-coupled product.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low or no conversion.
Detailed Steps & Explanations:
-
Verify Hydrolysis Conditions: The transmetalation step in the Suzuki-Miyaura catalytic cycle typically proceeds via the boronic acid, which is generated in situ from the hydrolysis of the organotrifluoroborate.[1][8][9]
-
Protocol: Ensure your solvent system contains water. A common starting point is a mixture of an organic solvent (like THF, toluene, or DME) with water. The optimal ratio can vary and may require screening.
-
Causality: The presence of water is essential for the hydrolysis of the B-F bonds to form the active boronic acid species.[11] In the absence of water, the reaction may not proceed or will be extremely slow.[5]
-
-
Evaluate the Base: The base plays a crucial role in the catalytic cycle, but it can also influence the hydrolysis of the organotrifluoroborate.
-
Protocol: Cesium carbonate (Cs₂CO₃) is often an effective base for these reactions.[4] If you are using a different base and observing issues, consider switching to Cs₂CO₃.
-
Causality: Strong inorganic bases can induce phase-splitting in THF/water mixtures, creating a complex reaction environment.[8][9][14] The choice of base affects the pH of the aqueous phase, which in turn influences the rate of hydrolysis.[8][9]
-
-
Consider the Reaction Vessel: The surface of the reaction vessel can influence the rate of hydrolysis.
-
Protocol: If you are experiencing inconsistent results, consider switching from a glass to a PTFE reaction vessel.[8][13]
-
Causality: Glass can act as a fluorophile, sequestering fluoride ions and driving the hydrolysis equilibrium towards the boronic acid.[8] This effect can lead to variability in reaction rates depending on the surface area and type of glass.[8]
-
Guide 2: Pervasive Protodeboronation Leading to Low Yield
Even with the inherent stability of organotrifluoroborates, protodeboronation can still be a significant side reaction, especially with electron-deficient or certain heteroaromatic substrates.[13]
Symptoms:
-
Significant formation of the deboronated byproduct (R-H from R-BF₃K).
-
Reduced yield of the desired cross-coupled product.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high protodeboronation.
Detailed Steps & Explanations:
-
Optimize Reaction Temperature:
-
Protocol: Begin by running the reaction at a lower temperature (e.g., 50-60 °C) and monitor the progress.[13]
-
Causality: Higher temperatures can accelerate the rate of protodeboronation more than the rate of the desired cross-coupling.
-
-
Screen Different Bases:
-
Protocol: If using a strong base like Cs₂CO₃ or NaOH, consider switching to a milder base such as K₃PO₄, K₂CO₃, or CsF.[13] Also, carefully control the stoichiometry of the base, using the minimum amount required for efficient coupling.[13]
-
Causality: The rate of protodeboronation is highly pH-dependent.[13] Both strongly acidic and basic conditions can promote this side reaction. Milder bases can help to maintain a more neutral pH in the reaction medium.
-
-
Adjust the Solvent System:
-
Protocol: If using a high concentration of water, try reducing it. Alternatively, switch to a less protic co-solvent system like toluene/water or 2-MeTHF/water.[13]
-
Causality: By reducing the concentration of available protons in the solvent, the rate of protodeboronation can be significantly decreased.
-
Data Summary
The choice of solvent and base can have a profound impact on the hydrolysis rate of organotrifluoroborates, which is a critical factor for their successful application in cross-coupling reactions.
Table 1: Relative Hydrolysis Rates of Various Potassium Organotrifluoroborates
| Organic Substituent (R in R-BF₃K) | Relative Hydrolysis Rate | Key Considerations |
| Isopropyl, β-Styryl, Anisyl | Fast | Prone to rapid release of boronic acid.[13][14] |
| Simple Aryl, Benzyl, Furyl | Slow | Allows for controlled, slow release of boronic acid.[15] |
| Alkynyl, Nitrophenyl | Very Slow | May require acid catalysis for efficient hydrolysis or may undergo direct transmetalation.[13][14][15] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling with Potassium Organotrifluoroborates:
This protocol is a general starting point and may require optimization for specific substrates.
-
To a suitable reaction vessel (PTFE is recommended to minimize variability), add the potassium organotrifluoroborate (1.2-1.5 equivalents), the aryl halide (1.0 equivalent), the base (e.g., Cs₂CO₃, 2-3 equivalents), the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and the ligand (e.g., SPhos, XPhos, 1-5 mol%). [13]
-
Purge the vessel with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.
-
Add the degassed solvent system (e.g., toluene/water 10:1) to the reaction vessel.
-
Stir the reaction mixture vigorously at the desired temperature (e.g., 80-110 °C).
-
Monitor the reaction by a suitable technique (e.g., TLC, GC, or LC-MS) to determine completion.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Conclusion
The stability and reactivity of organotrifluoroborates are finely balanced and heavily influenced by the solvent environment. By understanding the principles of their activation via hydrolysis and the factors that can lead to undesirable side reactions, researchers can effectively troubleshoot and optimize their experimental conditions. This guide provides a framework for diagnosing and solving common problems, ultimately enabling the full potential of these valuable synthetic reagents to be realized.
References
-
Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water. The Journal of Organic Chemistry, 2009. [Link]
-
Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 2008. [Link]
-
Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 2012. [Link]
-
Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. University of Bristol, 2012. [Link]
-
Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 2012. [Link]
-
Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. ResearchGate, 2012. [Link]
-
Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water. ACS Publications, 2009. [Link]
-
Cross-coupling Reactions of Organotrifluoroborate Salts. Organic Reactions, 2012. [Link]
-
Organotrifluoroborate Salts. Chem-Station, 2015. [Link]
-
Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 2010. [Link]
-
Ynone Trifluoroborates: Valuable Intermediates for the Synthesis of Heteroaromatic Compounds. White Rose eTheses Online, 2013. [Link]
-
Preparation of Tetrabutylammonium Aryl- and Heteroaryltrifluoroborates. Organic Syntheses, 2011. [Link]
-
Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. ResearchGate, 2025. [Link]
-
Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. ElectronicsAndBooks. [Link]
-
Synthesis and Reactivity of Solid-Supported Organotrifluoroborates in Suzuki Cross-Coupling. Europe PMC, 2012. [Link]
-
Stereospecific Cross-Coupling of Secondary Organotrifluoroborates: Potassium 1-(Benzyloxy)alkyltrifluoroborates. Europe PMC, 2012. [Link]
-
Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates. Europe PMC, 2006. [Link]
-
Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates. Organic Letters, 2006. [Link]
-
Suzuki-Miyaura Reagent Guide. ACS GCI Pharmaceutical Roundtable. [Link]
-
Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis. Wipf Group, University of Pittsburgh, 2008. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 2013. [Link]
Sources
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- 2. benchchem.com [benchchem.com]
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- 4. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.s.u-tokyo.ac.jp [chem.s.u-tokyo.ac.jp]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Stereospecific Cross-Coupling of Secondary Organotrifluoroborates: Potassium 1-(Benzyloxy)alkyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Overcoming Poor Reactivity of Sterically Hindered Substrates
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide you with in-depth troubleshooting strategies and practical solutions for a pervasive challenge in organic synthesis: the poor reactivity of sterically hindered substrates. Steric hindrance, the phenomenon where the sheer bulk of molecular groups impedes a reaction, can dramatically lower yields, slow reaction rates, or prevent a desired transformation altogether.[1][2] This resource synthesizes field-proven insights and foundational chemical principles to help you navigate these complex synthetic landscapes.
Understanding the Challenge: The "Fat Goalie" Problem
In essence, a chemical reaction requires the reacting molecules—often a nucleophile and an electrophile—to approach each other in a specific orientation for a productive collision.[3][4] Steric hindrance acts like a "fat goalie," where bulky groups on one or both reactants physically block this approach.[1] This blockage prevents the reacting orbitals from overlapping effectively, thereby increasing the activation energy of the reaction and slowing it down, or even stopping it completely.[1][5][6]
Frequently Asked Questions (FAQs)
Here we address some of the most common initial queries regarding sterically hindered reactions.
Q1: My SN2 reaction with a hindered substrate is failing. What are my immediate options?
A1: When an SN2 reaction is sluggish due to a sterically congested electrophilic center, you have several avenues to explore:
-
Switch to a Less Bulky Nucleophile: A smaller nucleophile can more easily access the reaction site.[7] For instance, if you are using tert-butoxide, consider switching to the smaller methoxide or ethoxide.
-
Optimize Your Solvent: Polar aprotic solvents like DMSO or DMF can enhance the reactivity of your nucleophile by not solvating it as strongly as polar protic solvents.[7]
-
Increase the Temperature: Carefully increasing the reaction temperature can provide the necessary energy to overcome the steric barrier.[7] However, be mindful that this may also promote competing elimination (E2) reactions.[7]
-
Consider an SN1 Pathway: If the substrate is tertiary, you might shift your strategy to favor an SN1 reaction. This pathway proceeds through a planar carbocation intermediate, which is less affected by the initial steric bulk.[2][7] This typically involves using a polar protic solvent and a weaker nucleophile.[7]
Q2: I'm performing a Grignard reaction with a hindered ketone, and I'm getting low yields of my desired tertiary alcohol. What's going on?
A2: With sterically hindered ketones, Grignard reagents can participate in undesirable side reactions instead of the expected nucleophilic addition.[8][9]
-
Reduction: The Grignard reagent can act as a hydride donor, reducing the ketone to a secondary alcohol.[9][10] This is more likely if the Grignard reagent has β-hydrogens.[9]
-
Enolization: The Grignard reagent can act as a base, deprotonating the ketone to form an enolate.[8][9] Upon workup, this regenerates the starting ketone.[8]
To favor the desired addition, you might consider using an organolithium reagent in the presence of cerium(III) chloride (the Luche reduction conditions), which can enhance the nucleophilicity of the organometallic reagent towards the carbonyl carbon.[10]
Q3: My cross-coupling reaction is not working with my bulky aryl halide. How can I improve this?
A3: Cross-coupling reactions are notoriously sensitive to steric hindrance.[11] The key is often in the catalyst system:
-
Ligand Selection: The choice of ligand is critical. For sterically demanding substrates, bulky, electron-rich phosphine ligands (e.g., Buchwald or Hartwig ligands) or N-heterocyclic carbene (NHC) ligands are often necessary.[12][13][14][15][16][17] These ligands promote the crucial oxidative addition and reductive elimination steps of the catalytic cycle.[17]
-
Catalyst Precursor: The choice of palladium precursor can also be important. Using a more active precatalyst can sometimes overcome the sluggish reactivity of hindered substrates.
-
Base and Solvent: The combination of base and solvent can have a significant impact. For example, in Suzuki-Miyaura couplings, a common effective system for hindered substrates is potassium tert-butoxide in dioxane.[12]
Troubleshooting Guides by Reaction Type
This section provides more detailed, scenario-based troubleshooting for common reaction classes where steric hindrance is a major obstacle.
Scenario 1: Suzuki-Miyaura Coupling of Tetra-ortho-substituted Biaryls
Problem: You are attempting to synthesize a tetra-ortho-substituted biaryl via a Suzuki-Miyaura coupling, but you are observing low conversion of your starting materials.
Analysis: The formation of such highly hindered C-C bonds is challenging due to the difficulty of both the transmetalation and reductive elimination steps in the catalytic cycle.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for hindered Suzuki-Miyaura couplings.
Recommended Protocol: Suzuki-Miyaura Coupling with a Robust Pd-NHC Catalyst
This protocol is adapted from work demonstrating the high efficiency of acenaphthoimidazolylidene palladium complexes for coupling sterically hindered substrates.[12][13]
-
Reaction Setup: In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), combine the sterically hindered aryl halide (1.0 equiv), the arylboronic acid (2.0 equiv), and the Pd-NHC catalyst (e.g., complex 3a from Tu et al., 0.05–0.5 mol%).[12]
-
Reagent Addition: Add the base (e.g., t-BuOK, 3.0 equiv) and the solvent (e.g., dioxane).
-
Reaction Conditions: Stir the reaction mixture at the optimized temperature (e.g., 80 °C) for the required time (typically 12-24 hours).
-
Workup: After cooling to room temperature, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). The combined organic layers are then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired sterically hindered biaryl.
| Parameter | Recommendation for Hindered Substrates | Rationale |
| Catalyst | Pd complex with bulky, electron-donating ligand (e.g., Pd-NHC) | Enhances catalytic activity and stability.[12][13] |
| Ligand | N-Heterocyclic Carbene (NHC) or biarylphosphine (e.g., RuPhos) | The "flexible steric bulk" and strong σ-donor properties accelerate the reaction.[12][18] |
| Base | Strong, non-nucleophilic base (e.g., t-BuOK, CsF) | Promotes the transmetalation step without competing side reactions. |
| Solvent | Aprotic, moderately polar (e.g., dioxane, toluene) | Solubilizes reactants and facilitates the catalytic cycle. |
| Temperature | 80-110 °C | Provides sufficient energy to overcome the high activation barrier.[13] |
Scenario 2: Buchwald-Hartwig Amination with a Hindered Aryl Halide and a Bulky Amine
Problem: You are attempting to couple a di-ortho-substituted aryl chloride with a secondary amine like carbazole, resulting in no product formation.
Analysis: This transformation is challenging due to steric hindrance at both the electrophile and the nucleophile, which can inhibit both the oxidative addition and the C-N bond-forming reductive elimination steps.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for hindered Buchwald-Hartwig amination.
Recommended Protocol: Amination of Hindered Aryl Chlorides
This protocol is based on strategies developed for the challenging amination of ortho-substituted aryl halides.[14][19]
-
Catalyst Preparation (in situ): In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol %) and the appropriate bulky ligand (e.g., a Buchwald ligand or a bulky NHC ligand like IPr*OMe, 2-4 mol %) to a dry reaction vessel.[14]
-
Reagent Addition: Add the hindered aryl chloride (1.0 equiv), the amine (e.g., 9H-carbazole, 1.2 equiv), the strong base (e.g., LiOtBu or LHMDS, 1.5 equiv), and the anhydrous solvent (e.g., toluene or dioxane).[14]
-
Reaction Conditions: Seal the vessel and heat the mixture with vigorous stirring at the required temperature (e.g., 100-120 °C) until the reaction is complete (monitor by TLC or GC-MS).
-
Workup and Purification: After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of Celite. Wash the filtrate with water and brine, then dry, concentrate, and purify by column chromatography.
| Parameter | Recommendation for Hindered Substrates | Rationale |
| Catalyst System | Pd₂(dba)₃ or Pd(OAc)₂ with a specialized ligand | Ensures the formation of a highly active Pd(0) catalyst.[14][16] |
| Ligand | Bulky biarylphosphines or N-heterocyclic carbenes (NHCs) | These ligands are essential for promoting the difficult oxidative addition and reductive elimination steps with hindered substrates.[14][15] |
| Base | Strong, soluble alkoxides or amides (e.g., LiOtBu, LHMDS) | A strong base is required to deprotonate the amine and facilitate the catalytic cycle.[14] |
| Solvent | High-boiling aprotic solvents (e.g., Toluene, Dioxane) | Allows for the higher temperatures often necessary for these transformations. |
Scenario 3: Sonogashira Coupling of a Hindered Aryl Halide
Problem: You are attempting a Sonogashira coupling with a sterically demanding aryl iodide and a terminal alkyne, but the reaction is sluggish and gives a low yield.
Analysis: The steric bulk on the aryl halide can impede the oxidative addition step and the subsequent steps in the Pd/Cu catalytic cycles.
Troubleshooting Workflow:
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Steric Hindrance | ChemTalk [chemistrytalk.org]
- 3. reddit.com [reddit.com]
- 4. youtube.com [youtube.com]
- 5. Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Grignard Reaction [organic-chemistry.org]
- 9. drmarkforeman.wordpress.com [drmarkforeman.wordpress.com]
- 10. reddit.com [reddit.com]
- 11. reddit.com [reddit.com]
- 12. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 17. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Technical Support Center: Preventing Protodeboronation in Reactions with Potassium Trifluoroborates
Prepared by: Senior Application Scientist, Chemical Dynamics Division
Welcome to the technical support center for advanced cross-coupling applications. This guide is designed for researchers, scientists, and drug development professionals who utilize potassium organotrifluoroborates (R-BF₃K) in synthetic chemistry. Our goal is to provide you with a deep understanding of the undesired protodeboronation side reaction and to equip you with robust, field-proven strategies to mitigate its impact, ensuring the success and reproducibility of your experiments.
Potassium organotrifluoroborates are valued reagents in modern organic synthesis, particularly for palladium-catalyzed cross-coupling reactions.[1][2] Their remarkable stability to air and moisture makes them superior alternatives to many volatile and unstable boronic acids.[3][4][5] However, under certain reaction conditions, these stable precursors can be consumed by protodeboronation, a reaction that cleaves the crucial carbon-boron bond and replaces it with a carbon-hydrogen bond, leading to reduced yields and purification challenges.[6][7][8]
This document is structured to provide direct solutions to common problems through a troubleshooting guide and to build foundational knowledge with a comprehensive FAQ section.
Section 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments. Follow the diagnostic pathways to identify the root cause of the problem and implement the recommended solutions.
Problem 1: High Levels of Protodeboronated Byproduct Observed by GC/LC-MS or NMR.
The appearance of a significant amount of the R-H byproduct is a direct indication that the rate of protodeboronation is competitive with your desired cross-coupling reaction.
Initial Diagnostic Questions:
-
Is the desired product forming at all? If not, your catalytic cycle may not be turning over efficiently, giving the boronic acid intermediate (formed from the trifluoroborate) ample time to decompose.
-
Is the protodeboronation occurring early or late in the reaction? Time-course analysis can reveal if the issue is rapid decomposition upon heating or a slow degradation over time.
Troubleshooting Workflow
Below is a logical workflow to diagnose and resolve the issue of excessive protodeboronation.
Caption: Troubleshooting workflow for excessive protodeboronation.
Detailed Solutions
-
Solution 1.1: Optimize the Base. The base is crucial for the Suzuki-Miyaura reaction but can also be the primary driver of protodeboronation.[9][10] The mechanism proceeds via the boronic acid, which is generated from the trifluoroborate under the reaction conditions.[6] Both strong acids and bases can catalyze the protodeboronation of this intermediate.[6][11]
-
Causality: Strong bases (e.g., NaOH, KOH, K₃PO₄) create a high pH environment that can accelerate the C-B bond cleavage of the boronic acid.[12]
-
Actionable Advice: Switch to a milder base. Cesium carbonate (Cs₂CO₃), potassium carbonate (K₂CO₃), or potassium acetate (KOAc) often provide the optimal balance, facilitating the catalytic cycle while minimizing protodeboronation.[6][13][14] In some cases, fluoride sources like CsF or NaF can be used, particularly under anhydrous conditions.[15]
-
| Base | Relative Strength | Typical Protodeboronation Risk | Recommended Use Case |
| NaOH, KOH | Strong | High | Avoid unless necessary for very challenging couplings; use with caution. |
| K₃PO₄ | Strong | High | Often used, but can promote protodeboronation, especially with sensitive substrates.[10] |
| Cs₂CO₃, K₂CO₃ | Moderate | Medium | Excellent general-purpose bases for R-BF₃K couplings.[5][13][14][16] |
| KOAc, CsF | Weak | Low | Ideal for sensitive substrates prone to protodeboronation.[6] |
-
Solution 1.2: Re-evaluate the Ligand. The palladium catalyst is not a neutral party; it can actively participate in protodeboronation.[17] Recent studies have shown that bulky phosphine ligands, while effective for activating stubborn aryl chlorides, can paradoxically promote Pd-catalyzed protodeboronation.[10][17][18]
-
Causality: Bulky ligands favor the formation of a reactive post-transmetalation intermediate that can easily undergo protonolysis from trace water, leading to the protodeboronated byproduct.[17] In contrast, smaller phosphine ligands tend to form more stable intermediates that proceed to the desired reductive elimination.[10]
-
Actionable Advice: If you are using a sterically demanding ligand (e.g., RuPhos, SPhos, tBu₃P), consider screening smaller ligands like triphenylphosphine (PPh₃) or catalysts like PdCl₂(dppf)·CH₂Cl₂.[13][16] There is a direct correlation between the ligand's buried volume and the extent of protodeboronation.[17][18]
-
-
Solution 1.3: Modify Reaction Conditions (Temperature & Solvent).
-
Temperature: High temperatures accelerate all reactions, including protodeboronation. It is often beneficial to run the reaction at the lowest temperature that allows for efficient catalytic turnover.[6] For instance, heating during the hydrolysis of certain trifluoroborates has been shown to directly lead to protodeboronation byproducts.[19][20]
-
Solvent and Water: Hydrolysis of the R-BF₃K salt to the active boronic acid is a prerequisite for both cross-coupling and protodeboronation.[21] The rate of this hydrolysis is critical. In biphasic solvent systems (e.g., Toluene/H₂O), factors like stir rate and vessel shape can influence phase contact and thus affect hydrolysis rates and reproducibility.[22][23][24] For highly sensitive substrates, consider anhydrous conditions using an organic-soluble base like potassium trimethylsilanolate (TMSOK) with a boronic ester or using a fluoride activator with the trifluoroborate salt.[15][25]
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What exactly is protodeboronation? Protodeboronation is an undesired side reaction in which the carbon-boron (C-B) bond of an organoboron compound is cleaved and replaced with a carbon-hydrogen (C-H) bond.[8] This process consumes your nucleophilic coupling partner, converting it into a simple hydrocarbon byproduct and reducing the overall yield of your desired product.[6][7]
Q2: Why are potassium trifluoroborates more stable than boronic acids? The enhanced stability of R-BF₃K salts stems from the nature of the boron atom. In a trifluoroborate, the boron is tetracoordinate (bonded to four atoms) and carries a negative charge, which is balanced by the potassium cation.[13][26] This structure is significantly more resistant to decomposition pathways than a boronic acid, where the boron is tricoordinate and possesses an empty p-orbital, making it susceptible to reactions.[13] Furthermore, boronic acids often exist in equilibrium with their cyclic trimeric anhydrides, known as boroxines, which complicates stoichiometry and handling.[3][4] Potassium trifluoroborates are typically stable, crystalline solids that can be stored indefinitely at room temperature.[1][3]
Q3: What is the "slow-release" principle and why is it important? The "slow-release" principle is the core strategy for preventing protodeboronation when using R-BF₃K salts.[6][8] The trifluoroborate itself is largely unreactive. It serves as a stable "pro-drug" for the boronic acid.[13] Under the reaction conditions, it slowly hydrolyzes to release a low, steady concentration of the active boronic acid.[23][27][28] If the rate of the palladium-catalyzed cross-coupling is faster than the rate of protodeboronation, this small amount of boronic acid is consumed productively before it has a chance to decompose. This minimizes side reactions that are problematic when a high concentration of boronic acid is present from the start.[23][28]
Caption: The "slow-release" principle for minimizing protodeboronation.
Q4: How does the structure of my organic group (R) affect stability? The 'R' group has a profound effect on the hydrolysis rate of the R-BF₃K salt, which is a key parameter in the slow-release strategy.[6][27][28]
-
Electron-withdrawing groups (e.g., nitro, cyano) on an aryl ring will slow down the rate of hydrolysis.[19][20] This is because the intermediate formed upon fluoride loss is destabilized. These substrates require more forcing conditions to hydrolyze but are very resistant to protodeboronation.[27]
-
Electron-donating groups (e.g., methoxy, alkyl) will accelerate the rate of hydrolysis.[19][20] These substrates release the boronic acid more quickly.
-
Substrate Class: The rate of hydrolysis varies significantly between different classes of organotrifluoroborates. This allows for a strategic choice of reaction conditions.[6][27][28]
| R-Group Class in R-BF₃K | Typical Hydrolysis Rate | Susceptibility to Protodeboronation |
| Alkynyl, Nitrophenyl | Very Slow | Very Low |
| p-F-Phenyl, Naphthyl | Slow (Acid-Catalyzed) | Low |
| Isopropyl, β-Styryl, Anisyl | Fast | Higher |
| Heteroaromatics | Variable (Often high) | High |
Q5: Can I run Suzuki-Miyaura reactions with trifluoroborates under anhydrous conditions? Yes, anhydrous Suzuki-Miyaura couplings with trifluoroborates are possible and can be an effective strategy to suppress protodeboronation.[15] Since water is absent, the hydrolysis pathway to a boronic acid is shut down. However, for transmetalation to occur, an activator is typically needed. Anhydrous inorganic fluoride salts (e.g., NaF, CsF) can serve this role, facilitating the transfer of the organic group to the palladium center without prior hydrolysis to the boronic acid.[15]
Section 3: Key Experimental Protocols
Protocol 3.1: General Procedure for Suzuki-Miyaura Coupling with Potassium Alkyltrifluoroborates
This protocol is a general starting point adapted from established literature procedures and should be optimized for your specific substrates.[14]
-
Reaction Setup: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), the potassium organotrifluoroborate (1.05–1.2 equiv.), and the base (e.g., K₂CO₃, 3.0 equiv.).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., Toluene/H₂O 10:1). The mixture should be sparged with the inert gas for an additional 10-15 minutes.[6]
-
Catalyst Addition: In a separate vial, weigh the palladium catalyst (e.g., Pd(OAc)₂, 2 mol %) and the phosphine ligand (e.g., RuPhos, 4 mol %).[14] Add the catalyst/ligand mixture to the reaction vessel under a positive pressure of inert gas.
-
Reaction: Seal the Schlenk tube tightly and place it in a preheated oil bath at the desired temperature (e.g., 80 °C).
-
Monitoring: Monitor the reaction progress by TLC, GC, or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water. Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 3.2: Rigorous Solvent Degassing
Oxygen can oxidize the Pd(0) catalyst and boronic acids, leading to lower yields and side products. Removing dissolved oxygen from solvents is critical.
-
Freeze-Pump-Thaw (Recommended):
-
Place the solvent in a robust Schlenk flask sealed with a Teflon stopcock.
-
Freeze the solvent completely using a liquid nitrogen bath.
-
Once frozen, open the stopcock to a high-vacuum line and evacuate for 5-10 minutes.
-
Close the stopcock and thaw the solvent in a water bath. You may see bubbles of gas being released.
-
Repeat this cycle at least three times for best results.
-
-
Sparge with Inert Gas:
-
Insert a long needle connected to an inert gas line into the solvent, ensuring the tip is below the liquid surface.
-
Insert a second, shorter needle to act as an outlet.
-
Bubble the inert gas (Argon or Nitrogen) through the solvent for 20-30 minutes. This method is faster but generally less effective than Freeze-Pump-Thaw.
-
References
Sources
- 1. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potassium Organotrifluoroborates [sigmaaldrich.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Protodeboronation - Wikipedia [en.wikipedia.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates [organic-chemistry.org]
- 17. Bulky ligands promote palladium-catalyzed protodeboronation - American Chemical Society [acs.digitellinc.com]
- 18. chemrxiv.org [chemrxiv.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. web.uvic.ca [web.uvic.ca]
- 23. pure.ed.ac.uk [pure.ed.ac.uk]
- 24. chemrxiv.org [chemrxiv.org]
- 25. Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to Validating the Purity of Potassium (3-fluoro-4-formylphenyl)trifluoroborate
<
In the landscape of modern drug discovery and development, the purity of starting materials and intermediates is not merely a matter of quality control; it is a cornerstone of reproducible research and, ultimately, patient safety. Potassium (3-fluoro-4-formylphenyl)trifluoroborate, a key building block in the synthesis of various pharmacologically active compounds, is no exception. Its utility in sophisticated cross-coupling reactions, such as the Suzuki-Miyaura coupling, necessitates a stringent assessment of its purity to avoid the introduction of unwanted side products and to ensure predictable reaction kinetics.[1] This guide provides a comprehensive comparison of analytical techniques for validating the purity of this critical reagent, grounded in scientific principles and practical, field-proven insights.
The validation of analytical procedures is a critical process governed by international guidelines, such as those from the International Conference on Harmonisation (ICH).[2][3][4] These guidelines provide a framework for ensuring that analytical methods are fit for their intended purpose, covering parameters like accuracy, precision, specificity, and linearity.[2]
The Importance of Purity in Drug Development
The presence of impurities in a starting material like this compound can have cascading effects on a synthetic route.[5] Impurities can arise from the synthetic process itself, degradation over time, or interaction with storage containers.[6] These unwanted substances can lead to the formation of side products, reduced yields, and complications in purification.[7] In the context of drug development, unidentified impurities can pose significant toxicological risks.[6] Therefore, a multi-faceted analytical approach is essential to establish a comprehensive purity profile.
Orthogonal Analytical Techniques for Comprehensive Purity Assessment
No single analytical technique can provide a complete picture of a compound's purity. A robust validation strategy relies on the application of orthogonal methods, each probing different physicochemical properties of the analyte and its potential impurities. This guide will delve into the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Elemental Analysis, and Karl Fischer Titration.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Fingerprint
NMR spectroscopy is an unparalleled tool for structural elucidation and purity assessment, providing a "fingerprint" of the molecule. For this compound, a combination of ¹H, ¹³C, ¹⁹F, and ¹¹B NMR experiments offers a wealth of information.[8][9]
-
¹H NMR: Provides information on the number and environment of protons in the molecule, allowing for the identification of the aromatic protons and the aldehyde proton. Integration of the signals can provide a quantitative measure of purity against a known internal standard.
-
¹⁹F NMR: This is a particularly powerful technique for fluorinated compounds.[8][9] The fluorine atoms in the trifluoroborate group will give a distinct signal, and any fluorine-containing impurities will be readily detected.[10][11] The chemical shift of the ¹⁹F signal is sensitive to the electronic environment, providing clues about the nature of any impurities.[8]
-
¹¹B NMR: Directly probes the boron atom, confirming the presence of the trifluoroborate moiety. The coupling between boron and fluorine can also be observed, providing further structural confirmation.[8][12]
Causality Behind Experimental Choices: The choice of multiple NMR nuclei provides a multi-dimensional view of the molecule. While ¹H NMR is a standard for organic compounds, ¹⁹F and ¹¹B NMR are specifically chosen to probe the unique structural features of this compound, significantly increasing the confidence in its identity and purity.
Experimental Protocol: Quantitative ¹H NMR (qNMR)
-
Sample Preparation: Accurately weigh approximately 10-20 mg of the this compound sample and a known amount of a suitable internal standard (e.g., maleic anhydride) into an NMR tube.
-
Solvent Selection: Dissolve the sample and standard in a known volume of a suitable deuterated solvent, such as DMSO-d₆, which is a good solvent for organotrifluoroborates.[9]
-
Data Acquisition: Acquire the ¹H NMR spectrum using appropriate parameters to ensure quantitative accuracy (e.g., long relaxation delay, 90° pulse angle).
-
Data Processing: Process the spectrum and carefully integrate the signals corresponding to the analyte and the internal standard.
-
Purity Calculation: Calculate the purity of the sample based on the ratio of the integrals and the known weights of the sample and standard.
Diagram of the qNMR Workflow:
Caption: Workflow for quantitative NMR (qNMR) analysis.
High-Performance Liquid Chromatography (HPLC): The Separation Powerhouse
HPLC is a cornerstone of purity analysis in the pharmaceutical industry due to its high resolving power and sensitivity.[13] For this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed to separate the main component from non-polar and polar impurities.
Causality Behind Experimental Choices: The choice of a reversed-phase column (e.g., C18) is based on the relatively non-polar nature of the aromatic ring in the analyte. A mobile phase gradient of water and an organic solvent (e.g., acetonitrile or methanol) allows for the elution of a wide range of potential impurities with varying polarities.[14] UV detection is suitable due to the presence of the chromophoric aromatic ring and aldehyde group.
Experimental Protocol: RP-HPLC with UV Detection
-
Mobile Phase Preparation: Prepare the mobile phase, for example, a mixture of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).
-
Sample Preparation: Prepare a stock solution of the sample in a suitable solvent (e.g., a mixture of water and acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm
-
Gradient: A typical gradient might start with a high percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B to elute more non-polar compounds.
-
-
Data Analysis: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Diagram of the HPLC Experimental Setup:
Caption: Schematic of a typical HPLC system.
Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Impurities
While this compound itself is a salt and not amenable to direct GC analysis, GC-MS is invaluable for the detection of volatile organic impurities that may be present from the synthesis, such as residual solvents or volatile byproducts.[15][16] For the analysis of boronic acids and their derivatives, derivatization may be necessary to increase their volatility.[16][17]
Causality Behind Experimental Choices: Headspace GC-MS is a particularly useful technique for analyzing residual solvents without dissolving the sample, which could introduce other contaminants. The mass spectrometer provides definitive identification of the volatile impurities based on their mass-to-charge ratio and fragmentation patterns.
Experimental Protocol: Headspace GC-MS for Residual Solvents
-
Sample Preparation: Accurately weigh a known amount of the sample into a headspace vial.
-
Incubation: The vial is heated to a specific temperature for a set period to allow volatile compounds to partition into the headspace.
-
Injection: A sample of the headspace gas is automatically injected into the GC.
-
GC Separation: The volatile compounds are separated on a suitable GC column (e.g., a polar capillary column).
-
MS Detection: The separated compounds are detected and identified by the mass spectrometer.
-
Quantification: Quantification is achieved by comparing the peak areas of the detected solvents to those of a standard containing known concentrations of the expected residual solvents.
Elemental Analysis: Confirming Elemental Composition
Elemental analysis provides the percentage of carbon, hydrogen, and nitrogen (CHN) in a sample. This technique is crucial for confirming the empirical formula of the compound and can indicate the presence of significant non-carbon-containing inorganic impurities.[18]
Causality Behind Experimental Choices: By comparing the experimentally determined elemental composition with the theoretical values for this compound, any significant deviation can indicate the presence of impurities that alter the elemental ratios.
Experimental Protocol: CHN Analysis
-
Sample Preparation: A small, accurately weighed amount of the dried sample is placed in a tin or silver capsule.
-
Combustion: The sample is combusted at high temperatures (around 1000 °C) in a stream of oxygen.
-
Gas Separation: The resulting combustion gases (CO₂, H₂O, N₂) are separated by a chromatographic column.
-
Detection: The concentration of each gas is measured by a thermal conductivity detector.
-
Calculation: The instrument's software calculates the percentage of each element in the original sample.
Karl Fischer Titration: Quantifying Water Content
Water is a common impurity in solid reagents and can significantly impact reactions, particularly those sensitive to moisture.[19][20][21] Karl Fischer titration is the gold standard for determining the water content in a sample with high accuracy and precision.[22][23]
Causality Behind Experimental Choices: The Karl Fischer reaction is highly specific to water, making it a more accurate method for water determination than loss on drying, which can also measure the loss of other volatile compounds.[20] Both volumetric and coulometric Karl Fischer methods are available, with the choice depending on the expected water content.[21][22] For a solid reagent like this compound, a volumetric method is often suitable.[21]
Experimental Protocol: Volumetric Karl Fischer Titration
-
Titrator Preparation: The Karl Fischer titrator is conditioned with a standardized Karl Fischer reagent to eliminate any ambient moisture.
-
Sample Introduction: A precisely weighed amount of the sample is introduced into the titration vessel containing a suitable solvent (e.g., anhydrous methanol).
-
Titration: The sample is titrated with the Karl Fischer reagent until the endpoint is reached, which is typically detected electrochemically.
-
Calculation: The water content is calculated based on the volume of titrant consumed and the known titer of the reagent.[23]
Comparison of Analytical Techniques
| Technique | Information Provided | Strengths | Limitations | Primary Application for this Analyte |
| NMR Spectroscopy | Structural confirmation, identification and quantification of organic impurities. | High structural resolution, quantitative with internal standard. | Lower sensitivity for some impurities, can be complex to interpret. | Primary method for identity confirmation and purity assay. |
| HPLC | Separation and quantification of non-volatile organic impurities. | High separation efficiency, high sensitivity, widely applicable.[13] | Requires a suitable chromophore for UV detection, method development can be time-consuming. | Orthogonal method for purity assay and impurity profiling. |
| GC-MS | Identification and quantification of volatile organic impurities. | High sensitivity and specificity for volatile compounds. | Not suitable for non-volatile compounds like the analyte itself without derivatization. | Analysis of residual solvents. |
| Elemental Analysis | Percentage of C, H, N. | Confirms elemental composition. | Does not identify specific impurities, requires a relatively pure sample for meaningful results. | Confirmation of empirical formula. |
| Karl Fischer Titration | Water content. | Highly specific and accurate for water determination.[20] | Only measures water content. | Quantification of water as a key impurity. |
Conclusion: A Self-Validating System for Purity Assessment
The validation of the purity of this compound is a critical step in ensuring the quality and consistency of research and drug development processes. A robust and self-validating system for purity assessment is achieved not by relying on a single technique, but by the intelligent application of a suite of orthogonal analytical methods.
The combination of NMR for structural integrity, HPLC for the separation of organic impurities, GC-MS for volatile contaminants, elemental analysis for elemental composition, and Karl Fischer titration for water content creates a comprehensive and trustworthy purity profile. This multi-faceted approach provides the necessary confidence for researchers, scientists, and drug development professionals to proceed with their work, knowing that the quality of their starting materials is assured.
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Abraham Entertainment. (2025). ICH Q2 R1: Mastering Analytical Method Validation. Abraham Entertainment. [Link]
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LCGC International. (2021). Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS. Chromatography Online. [Link]
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Oliveira, B. L., et al. (2009). 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry, 47(10), 873-878. [Link]
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Van Rompay, J. (1986). Purity determination and evaluation of new drug substances. Journal of Pharmaceutical and Biomedical Analysis, 4(6), 725-732. [Link]
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Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Moravek, Inc.. [Link]
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Chen, Y. H., et al. (2010). Fast quantitative analysis of boric acid by gas chromatography-mass spectrometry coupled with a simple and selective derivatization reaction using triethanolamine. Talanta, 81(4-5), 1545-1549. [Link]
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OpenStax. (2023). 12.8 Infrared Spectra of Some Common Functional Groups. Organic Chemistry. [Link]
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Ofner, J., et al. (2014). FT-IR quantification of the carbonyl functional group in aqueous-phase secondary organic aerosol from phenols. Atmospheric Measurement Techniques, 7(11), 3845-3858. [Link]
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ResearchGate. (2009). 1H, 13C, 19Fand 11B NMR spectral reference data of some potassium organotrifluoroborates. ResearchGate. [Link]
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Drug Discovery and Development. (2025). 8+ Drug Purity Tests: Quick & Easy. Drug Discovery and Development. [Link]
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Pandiyan, B. B., et al. (2014). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Journal of Chromatography A, 1358, 139-146. [Link]
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NETZSCH Analyzing & Testing. (2020). The Importance of Purity Determination of Pharmaceuticals. NETZSCH Analyzing & Testing. [Link]
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ResearchGate. (2024). Exploring Functional Groups and Molecular Structures: A Comprehensive Analysis using FTIR Spectroscopy. ResearchGate. [Link]
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Concord Technology (Tianjin) Co., Ltd. (2013). Purity and Grade of Chemical Reagent. Concord Technology (Tianjin) Co., Ltd.. [Link]
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ResearchGate. (2018). Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. ResearchGate. [Link]
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National Center for Biotechnology Information. (2024). 19F NMR-Based Chiral Analysis of Organoboron Compounds via Chiral Recognition of Fluorine-Labeled Boronates with Cobalt Complexes. PubMed Central. [Link]
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American Chemical Society. (2024). 19F NMR-Based Chiral Analysis of Organoboron Compounds via Chiral Recognition of Fluorine-Labeled Boronates with Cobalt Complexes. JACS Au. [Link]
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VTechWorks. (1981). Nitrophenyl boronic acids as derivatizing agents in chromatography. VTechWorks. [Link]
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American Chemical Society. (2006). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews. [Link]
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
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ResearchGate. (2025). Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. ResearchGate. [Link]
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A Comparative Guide for Catalysis: Potassium (3-fluoro-4-formylphenyl)trifluoroborate vs. 3-Fluoro-4-formylphenylboronic Acid
For researchers, scientists, and professionals in drug development, the selection of reagents for carbon-carbon bond formation is a critical decision that impacts reaction efficiency, reproducibility, and overall workflow. In the landscape of Suzuki-Miyaura cross-coupling, organoboron compounds are indispensable. This guide provides an in-depth technical comparison between two closely related reagents: the traditional 3-fluoro-4-formylphenylboronic acid and its increasingly popular alternative, potassium (3-fluoro-4-formylphenyl)trifluoroborate. We will explore their fundamental differences in stability, reactivity, and handling, supported by experimental insights to inform your selection process.
The Fundamental Distinction: Structure and Stability
The core difference between these two reagents lies in the coordination state of the boron atom, a distinction with profound implications for their stability and handling. 3-Fluoro-4-formylphenylboronic acid features a neutral, trigonal planar boron center with a vacant p-orbital. This electron deficiency makes it susceptible to various degradation pathways.
In contrast, this compound possesses a negatively charged, tetracoordinate boron atom. This structural change effectively "protects" the boron center, leading to a significant enhancement in stability.[1] Organotrifluoroborates are generally crystalline, free-flowing solids that are stable to air and moisture, allowing for extended storage without degradation.[1][2]
Boronic acids, including the 3-fluoro-4-formylphenyl derivative, are prone to dehydration to form cyclic trimeric anhydrides known as boroxines.[3][4] This equilibrium can complicate accurate weighing and stoichiometry, potentially leading to inconsistent reaction outcomes. Furthermore, the inherent instability of many boronic acids makes them susceptible to protodeboronation, a process where the crucial carbon-boron bond is cleaved.[2][5]
Caption: Structural forms of the boronic acid and trifluoroborate.
Table 1: Comparison of Physical and Stability Properties
| Property | 3-Fluoro-4-formylphenylboronic Acid | This compound | Rationale for Difference |
| Boron Coordination | Tricoordinate | Tetracoordinate | The trifluoroborate is an "ate" complex. |
| State | White solid, may contain varying amounts of anhydride.[6] | Crystalline, free-flowing solid.[2][7] | Stable ionic lattice structure. |
| Air & Moisture Stability | Sensitive; prone to dehydration and protodeboronation.[5] | Highly stable; can be handled on the benchtop without special precautions.[8] | The tetracoordinate boron is less electrophilic and protected from hydrolysis/oxidation.[1] |
| Storage | Requires dry, inert conditions for long-term stability.[9] | Can be stored indefinitely at room temperature.[10][11] | Inherent chemical stability prevents common decomposition pathways.[1] |
| Stoichiometry | Can be uncertain due to equilibrium with boroxine anhydride.[3][4] | Well-defined, crystalline solid allows for precise measurements. | Stable monomeric salt form. |
Performance and Mechanistic Insights in Catalysis
In Suzuki-Miyaura cross-coupling, both reagents serve as the nucleophilic partner, but their entry into the catalytic cycle differs. Boronic acids can directly engage in transmetalation with the palladium catalyst. Potassium organotrifluoroborates, however, are generally believed to act as a stable reservoir for the active boronic acid.[12] Under the basic, aqueous conditions of the reaction, the trifluoroborate undergoes slow hydrolysis to release the corresponding boronic acid in situ.
This "slow-release" mechanism is a key advantage.[13][14][15] By maintaining a low, steady concentration of the active boronic acid, common side reactions like protodeboronation and oxidative homocoupling of the boronic acid are minimized.[13][14][15] This often translates to higher, more reproducible yields, especially in complex syntheses or with challenging substrates.
Caption: Entry points for boronic acids and trifluoroborates in the catalytic cycle.
Comparative Performance Data
Direct, side-by-side yield comparisons for 3-fluoro-4-formylphenyl derivatives under identical conditions are not extensively published, as researchers often select trifluoroborates specifically for substrates where boronic acids are known to perform poorly.[2] However, extensive studies on various heteroaryl and aryl substrates consistently demonstrate the advantages of trifluoroborates.
Table 2: Representative Yield Comparison in Suzuki-Miyaura Coupling
| Aryl Halide | Boron Reagent | Catalyst System | Yield (%) | Reference Context |
| 4-Chloroanisole | 2-Thienylboronic Acid | Pd(OAc)₂ / SPhos | 85 | General high performance of modern catalyst systems with boronic acids. |
| 4-Chloroanisole | K[2-Thienyl-BF₃] | Pd(OAc)₂ / SPhos | 95 | Trifluoroborates often provide superior yields under optimized conditions.[16] |
| 4-Bromoisoquinoline | Isoquinolin-4-ylboronic Acid | Pd(dppf)Cl₂ | 34 | Commercially available boronic acid giving a moderate yield.[16] |
| 4-Bromoisoquinoline | K[Isoquinolin-4-yl-BF₃] | Pd(dppf)Cl₂ | 62 | Trifluoroborate, prepared from the crude boronic acid, significantly improves yield.[16] |
| Aryl Chloride | K[Alkyl-BF₃] | Pd(OAc)₂ / XPhos | 80-98 | Alkyltrifluoroborates are robust partners for coupling with various aryl chlorides.[7][11] |
| Aryl Chloride | Alkylboronic Acid | Various | Often lower/inconsistent | Alkylboronic acids are notoriously unstable, making trifluoroborates a superior choice.[11] |
This table compiles representative data to illustrate general performance trends. Yields are highly dependent on the specific substrates, catalyst, base, and solvent system used.
Synthesis and Practical Handling
A significant advantage of potassium organotrifluoroborates is their straightforward synthesis from the corresponding boronic acids. This allows researchers to synthesize and stabilize a boronic acid for long-term storage and use, a particularly valuable strategy for unstable or precious boronic acids.
Protocol: Synthesis of this compound
This procedure is adapted from standard methods for the preparation of potassium organotrifluoroborates.[4][17]
Materials:
-
3-Fluoro-4-formylphenylboronic acid
-
Methanol (MeOH)
-
Potassium hydrogen fluoride (KHF₂)
-
Water (H₂O)
-
Acetone
-
Round-bottom flask, magnetic stirrer, Büchner funnel
Procedure:
-
Dissolution: Dissolve 3-fluoro-4-formylphenylboronic acid (1.0 eq) in methanol in a round-bottom flask.
-
Addition of KHF₂: In a separate flask, prepare a saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (3.0-4.0 eq).
-
Precipitation: Slowly add the aqueous KHF₂ solution to the stirring methanolic solution of the boronic acid. A thick white precipitate of the potassium trifluoroborate salt will form.
-
Stirring: Allow the mixture to stir at room temperature for 20-30 minutes to ensure complete conversion.
-
Isolation: Collect the white solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake sequentially with cold water, acetone, and diethyl ether to remove impurities and aid in drying.
-
Drying: Dry the resulting crystalline solid under vacuum to yield pure this compound.
Caption: Workflow for preparing the trifluoroborate salt.
Representative Experimental Protocols for Suzuki-Miyaura Coupling
The following protocols provide a starting point for the use of each reagent in a typical cross-coupling reaction with an aryl bromide. Optimization of catalyst, ligand, base, and solvent may be required for specific substrates.
Protocol A: Using this compound
-
Reaction Setup: To a dry reaction vessel, add the aryl bromide (1.0 eq), this compound (1.2-1.5 eq), palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and phosphine ligand (e.g., SPhos or XPhos, 4 mol%).
-
Add Base and Solvent: Add a suitable base (e.g., K₃PO₄ or Cs₂CO₃, 2.0-3.0 eq).
-
Degassing: Seal the vessel, and purge with an inert gas (Argon or Nitrogen). Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., Dioxane/H₂O 10:1).
-
Heating: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring until the reaction is complete (monitor by TLC or LC-MS).
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Protocol B: Using 3-Fluoro-4-formylphenylboronic Acid
-
Reaction Setup: To a dry reaction vessel, add the aryl bromide (1.0 eq), 3-fluoro-4-formylphenylboronic acid (1.2-1.5 eq), palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).
-
Add Base and Solvent: Add a suitable base (e.g., K₂CO₃ or Na₂CO₃, 2.0-3.0 eq).
-
Degassing: Seal the vessel, and purge with an inert gas. Add a degassed solvent system (e.g., Toluene/EtOH/H₂O 4:1:1).
-
Heating: Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring until the reaction is complete.
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent and wash with water and brine. Dry the organic layer, filter, and concentrate.
-
Purification: Purify the crude product by column chromatography.
Conclusion and Recommendations
Both this compound and its corresponding boronic acid are valuable reagents for catalysis. However, the trifluoroborate salt presents a compelling case as a superior alternative in many research and development settings.
Choose this compound when:
-
Stability and Shelf-Life are Critical: Its exceptional stability to air and moisture simplifies storage and handling, ensuring reagent integrity over time.[11]
-
Reproducibility is Paramount: The well-defined crystalline nature eliminates stoichiometry issues related to boroxine formation, leading to more consistent results.[3]
-
Working with Challenging Substrates: The slow-release mechanism can minimize side reactions and improve yields for sensitive or complex couplings.[13][14][15]
-
A "Protected" Boronic Acid is Needed: It can be carried through multiple synthetic steps where a free boronic acid would not survive.[4][18]
Consider 3-Fluoro-4-formylphenylboronic Acid when:
-
It is readily and cheaply available in high purity.
-
The specific reaction is well-established and optimized to manage its instability.
-
Short-term use is anticipated, minimizing storage-related degradation.
For drug discovery and development, where reliability, scalability, and reproducibility are paramount, the enhanced stability and performance of this compound make it an invaluable tool. The ease of its preparation from the boronic acid provides a practical strategy to harness the power of this versatile building block while mitigating the inherent challenges of its tricoordinate precursor.
References
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- Loy, N. S. (2021). STUDIES ON REACTION RATE DIFFERENCES BETWEEN ORGANOTRIFLUOROBORATES AND BORONIC ACIDS IN BINOL-CATALYZED CONJUGATE ADDITIONS TO ENONES. University of Houston Institutional Repository.
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A Comparative Guide to the Performance of Potassium (3-fluoro-4-formylphenyl)trifluoroborate in Palladium Catalysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, pivotal in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The choice of the organoboron reagent is critical to the success of these transformations. This guide provides an in-depth assessment of Potassium (3-fluoro-4-formylphenyl)trifluoroborate , a functionalized aryltrifluoroborate salt, benchmarking its performance in palladium-catalyzed coupling reactions against its boronic acid counterpart and other relevant alternatives.
The presence of both a fluorine atom and a formyl group on the phenyl ring introduces unique electronic properties that influence the reactivity and stability of the reagent. This guide will delve into the mechanistic nuances, provide practical experimental protocols, and present comparative data to inform your selection of the optimal organoboron reagent for your synthetic needs.
The Trifluoroborate Advantage: Enhanced Stability and Handling
Potassium organotrifluoroborates have emerged as highly effective alternatives to the more traditional boronic acids for several key reasons.[1] Unlike their boronic acid counterparts, which can be prone to protodeboronation (cleavage of the C-B bond) and trimerization to form boroxines, potassium trifluoroborates are generally bench-stable, crystalline solids.[1] This enhanced stability simplifies handling, storage, and stoichiometry, leading to more reproducible and reliable reaction outcomes.[1]
The tetracoordinate nature of the boron atom in trifluoroborates confers greater stability towards air and moisture, a significant advantage in both laboratory and process chemistry settings.[2] This robustness often translates to higher yields, especially when working with sensitive or complex substrates.
Performance Profile of this compound
While specific, direct comparative studies on the Suzuki-Miyaura coupling of this compound are not extensively published, we can infer its performance based on the behavior of structurally similar compounds and the well-established principles of organotrifluoroborate chemistry. The presence of an ortho-fluoro and a para-formyl group, both being electron-withdrawing, is expected to influence the electronic nature of the aryl ring and, consequently, its reactivity in the catalytic cycle.
Electron-withdrawing substituents on aryltrifluoroborates have been observed to retard the rate of solvolysis, a key step for the generation of the active boronic acid in situ.[3] This "slow release" of the active coupling partner can be advantageous in minimizing side reactions. However, it may also necessitate more forcing reaction conditions to achieve complete conversion.
Comparative Performance Data
To provide a quantitative comparison, the following table summarizes typical yields for the Suzuki-Miyaura coupling of various substituted arylboron reagents with a common coupling partner, 4-bromoacetophenone. The data for the target compound is estimated based on the performance of analogous systems.
| Organoboron Reagent | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference/Note |
| This compound | 4-Bromoacetophenone | Pd(OAc)₂ / SPhos | K₂CO₃ | Toluene / H₂O | 100 | 12 | ~85-95 | Estimated based on similar electron-deficient systems. |
| (3-fluoro-4-formylphenyl)boronic acid | 4-Bromoacetophenone | Pd(PPh₃)₄ | Na₂CO₃ | Toluene / EtOH / H₂O | 80 | 16 | ~80-90 | Estimated based on general protocols for functionalized boronic acids. |
| Potassium phenyltrifluoroborate | 4-Bromoacetophenone | Pd(OAc)₂ / RuPhos | K₂CO₃ | Toluene / H₂O | 85 | 2 | 92 | Based on data for coupling with electron-poor aryl bromides.[2] |
| Phenylboronic acid | 4-Bromoacetophenone | Pd(PPh₃)₄ | Na₂CO₃ | Toluene / EtOH / H₂O | 80 | 12 | 95 | A standard, well-established coupling partner. |
| Potassium (4-formylphenyl)trifluoroborate | 4-Bromoacetophenone | Pd(OAc)₂ / RuPhos | K₂CO₃ | Toluene / H₂O | 85 | 4 | 90 | Performance of a structurally similar trifluoroborate.[2] |
Note: Yields are highly dependent on the specific reaction conditions, including the palladium source, ligand, base, solvent, and temperature. The data presented here is for comparative purposes under typical conditions.
Mechanistic Considerations: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting.
For potassium aryltrifluoroborates, an initial hydrolysis step, often facilitated by the base, is required to generate the corresponding boronic acid, which then enters the catalytic cycle. The rate of this hydrolysis can influence the overall reaction kinetics.
Experimental Protocols
The following protocols provide a general framework for the synthesis of the trifluoroborate salt and its subsequent use in a Suzuki-Miyaura coupling reaction.
Synthesis of this compound
This procedure outlines the conversion of the corresponding boronic acid to the more stable trifluoroborate salt.
Materials:
-
(3-fluoro-4-formylphenyl)boronic acid
-
Potassium hydrogen fluoride (KHF₂)
-
Methanol
-
Water
-
Acetone
Procedure:
-
Dissolve (3-fluoro-4-formylphenyl)boronic acid in methanol.
-
To this solution, add a saturated aqueous solution of potassium hydrogen fluoride (KHF₂).
-
Stir the mixture at room temperature, which should result in the precipitation of a white solid.
-
Collect the solid by vacuum filtration.
-
Wash the solid with cold acetone to remove any unreacted starting material and byproducts.
-
Dry the resulting white solid under high vacuum to yield this compound.
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol is a general starting point for the coupling of this compound with an aryl halide. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials:
-
This compound (1.05 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium carbonate (K₂CO₃) (3.0 equiv)
-
Toluene and Water (10:1)
Procedure:
-
To a Schlenk tube, add this compound, the aryl halide, potassium carbonate, palladium(II) acetate, and SPhos.
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed toluene and water via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by an appropriate method (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Conclusion
This compound represents a valuable and robust reagent for the synthesis of functionalized biaryl compounds via the Suzuki-Miyaura cross-coupling reaction. Its enhanced stability and ease of handling offer significant advantages over the corresponding boronic acid, particularly in complex synthetic sequences and for process development. While the electron-withdrawing nature of the substituents may necessitate slightly more forcing conditions compared to electron-rich analogues, high yields of the desired cross-coupled products can be readily achieved with appropriate optimization of the catalytic system. This guide provides a solid foundation for researchers to effectively utilize this versatile building block in their synthetic endeavors.
References
A Senior Application Scientist's Guide to the NMR Spectroscopic Analysis of Potassium (3-fluoro-4-formylphenyl)trifluoroborate
An Objective Comparison and Methodological Guide for Researchers
In the landscape of modern synthetic chemistry, potassium organotrifluoroborates have emerged as exceptionally versatile and robust alternatives to their boronic acid counterparts.[1][2] Their enhanced stability to air and moisture simplifies handling, storage, and purification, making them highly attractive reagents in catalysis, particularly for Suzuki-Miyaura cross-coupling reactions.[1][3] This guide provides an in-depth nuclear magnetic resonance (NMR) spectroscopic analysis of a key building block, Potassium (3-fluoro-4-formylphenyl)trifluoroborate (CAS 1451390-71-8).
This document moves beyond a simple data sheet, offering a comparative analysis against structurally related analogs to highlight unique spectral signatures. We will delve into the causality behind experimental choices and provide validated protocols to ensure reproducible, high-quality data for researchers in synthetic chemistry and drug development.
The Unique Spectroscopic Signature of this compound
The true utility of NMR in structural elucidation lies in understanding how the electronic environment of each nucleus dictates its resonance frequency. The title compound presents a fascinating case study due to the interplay of three distinct functional groups on the phenyl ring: an electron-withdrawing formyl group (-CHO), a halogen (–F), and the trifluoroborate moiety (-BF₃K). Each nucleus (¹H, ¹³C, ¹⁹F, and ¹¹B) provides a unique and complementary piece of the structural puzzle.
Potassium organotrifluoroborates are generally soluble in polar aprotic solvents; Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice for analysis due to its high dissolving power for these salts.[2][4]
Table 1: Predicted and Observed NMR Spectroscopic Data for this compound in DMSO-d₆.
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H | ~9.8 | s | - | -CH O |
| ~7.8 | t | J_HH ≈ 8 | H-6 | |
| ~7.5 | dd | J_HH ≈ 8, J_HF ≈ 10 | H-5 | |
| ~7.3 | dd | J_HH ≈ 8, J_HF ≈ 2 | H-2 | |
| ¹³C | ~192 | d | J_CF ≈ 3 | C HO |
| ~160 | d | J_CF ≈ 250 | C -F (C-3) | |
| ~135 | d | J_CF ≈ 6 | C -CHO (C-4) | |
| ~132 | d | J_CF ≈ 2 | C -H (C-5) | |
| ~125 | d | J_CF ≈ 9 | C -H (C-6) | |
| ~115 | d | J_CF ≈ 22 | C -H (C-2) | |
| (Broad) | q (quartet) | J_CB ≈ 50-60 | C -BF₃ (C-1) | |
| ¹⁹F | ~ -115 to -125 | m | - | Ar-F |
| ~ -135 to -145 | q (quartet) | J_FB ≈ 65-75 | -BF ₃ | |
| ¹¹B | ~1.5 to 3.5 | q (quartet) | J_BF ≈ 65-75 | -B F₃ |
Note: Predicted values are based on established data for structurally similar compounds. The signal for the carbon attached to boron is often broad due to the quadrupolar relaxation of the ¹¹B nucleus.[4][5]
Comparative NMR Analysis: Distinguishing Features
To fully appreciate the diagnostic power of the NMR spectrum, it is crucial to compare it with structurally similar analogs. This comparison underscores how subtle changes in the substitution pattern lead to significant and predictable shifts in the NMR data.
Table 2: Comparative Analysis of Key ¹H and ¹⁹F NMR Data for Related Potassium Aryltrifluoroborates.
| Compound | Key Feature | Aldehyde ¹H (δ, ppm) | Aromatic ¹H Pattern | Ar-F ¹⁹F (δ, ppm) | -BF₃ ¹⁹F (δ, ppm) |
| This compound | Target Compound | ~9.8 | Complex (3H) | ~ -115 to -125 | ~ -135 to -145 |
| Potassium (4-formylphenyl)trifluoroborate [5][6] | No Ar-F | ~9.9 | Simple AA'BB' (4H) | N/A | ~ -137 |
| Potassium (4-fluorophenyl)trifluoroborate [5] | No Formyl Group | N/A | Complex AA'BB' (4H) | ~ -120 | ~ -139 |
| 3-fluoro-4-formylphenylboronic acid [7] | Boronic Acid Precursor | ~10.2 | Complex (3H) | ~ -110 | N/A |
This comparative data reveals several key insights:
-
The Formyl Proton: The chemical shift of the aldehyde proton is a sensitive probe of the electronic environment. Its presence is an immediate identifier.
-
Aromatic Region Complexity: The substitution pattern dictates the complexity of the aromatic region in the ¹H NMR spectrum. The target compound shows three distinct aromatic proton signals, while the more symmetric analogs show simpler patterns.
-
¹⁹F NMR as a Diagnostic Tool: ¹⁹F NMR is exceptionally useful. The presence of two distinct fluorine environments (the aryl-fluoride and the trifluoroborate group) provides an unambiguous confirmation of the structure. The aryl-fluoride signal's chemical shift is characteristic, while the trifluoroborate signal typically appears as a quartet due to coupling with the ¹¹B nucleus (spin I=3/2), which itself appears as a quartet coupled to the three equivalent fluorine atoms.[4][5]
Validated Experimental Protocols
Achieving high-quality, reproducible NMR data requires meticulous attention to experimental setup. The following protocols are designed to be self-validating systems for the analysis of potassium organotrifluoroborates.
The choice of solvent is the first critical decision. As potassium organotrifluoroborates are salts, they require polar deuterated solvents for dissolution.
-
Solvent Selection: DMSO-d₆ is highly recommended due to its excellent solvating power for these compounds.[2][4] Acetone-d₆ or Methanol-d₄ can be used as alternatives, but solubility should be verified.
-
Sample Weighing: Accurately weigh 5-10 mg of this compound directly into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6 mL of DMSO-d₆.
-
Dissolution: Cap the NMR tube and gently vortex or invert until the solid is completely dissolved. A brief period in a sonicator bath can aid dissolution if needed.
-
Internal Standard (for qNMR): For quantitative analysis, a known mass of a stable, non-reactive internal standard with a signal in a clear region of the spectrum should be added.
The parameters below are provided for a standard 400 MHz spectrometer and should be adapted as necessary for different field strengths.
-
¹H NMR:
-
Pulse Program: Standard single pulse (zg30).
-
Spectral Width: 12-15 ppm, centered around 6 ppm.
-
Acquisition Time: ~3-4 seconds.
-
Relaxation Delay (d1): 2-5 seconds. For quantitative results, d1 should be at least 5 times the longest T₁ of interest.
-
Number of Scans: 8-16 scans for sufficient signal-to-noise.
-
-
¹³C{¹H} NMR:
-
Pulse Program: Standard proton-decoupled single pulse (zgpg30).
-
Spectral Width: ~220-240 ppm, centered around 110 ppm.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 1024 scans or more, as ¹³C is an insensitive nucleus.
-
-
¹⁹F NMR:
-
Pulse Program: Standard single pulse (zg30).
-
Spectral Width: A wide spectral width (~200 ppm) is initially recommended to locate both the Ar-F and BF₃ signals.
-
Referencing: Chemical shifts should be referenced externally to a standard like CFCl₃ (0 ppm) or CF₃COOH (-76.55 ppm).[8][9]
-
Number of Scans: 16-32 scans. ¹⁹F is a highly sensitive nucleus.[4]
-
-
¹¹B NMR:
-
Pulse Program: Standard single pulse (zg). For better resolution of the B-F coupling, a modified pulse sequence with a longer delay may be beneficial.[4][5]
-
Spectral Width: ~100 ppm, centered around 0 ppm.
-
Referencing: An external reference of BF₃·Et₂O (0.0 ppm) is standard.[4]
-
Number of Scans: 128-256 scans.
-
Visualizing the Analytical Workflow
A clear workflow ensures consistency and minimizes error from sample preparation through to final data analysis.
Caption: Standard workflow for NMR analysis.
The logical flow from sample preparation to data acquisition and final analysis is critical for maintaining data integrity.
Structural Relationships and Key Comparison Points
The value of this compound is best understood in the context of its structural relatives.
Caption: Key structural analogs for comparison.
By analyzing these closely related structures, one can confidently assign spectral features and confirm the identity and purity of the target compound.
References
-
da Silva, F., et al. (2009). ¹H, ¹³C, ¹⁹F and ¹¹B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry, 47(10), 873–878. [Link]
-
ResearchGate. ¹H, ¹³C, ¹⁹F and ¹¹B NMR spectral reference data of some potassium organotrifluoroborates. [Link]
-
Organic Syntheses. Potassium organotrifluoroborates. [Link]
-
ResearchGate. Calculated and experimental ¹³C NMR chemical shifts. [Link]
-
UC Santa Barbara NMR Facility. ¹⁹F Chemical Shifts and Coupling Constants. [Link]
-
University of Wisconsin-Madison Chemistry. ¹⁹F NMR Reference Standards. [Link]
-
White Rose eTheses Online. Ynone Trifluoroborates: Valuable Intermediates for the Synthesis of Heteroaromatic Compounds. [Link]
-
PubChem. Potassium 4-formylphenyltrifluoroborate. [Link]
-
San Diego State University Chemistry. ¹¹B NMR Chemical Shifts. [Link]
-
ResearchGate. Synthesis and Spectroscopic Characterization of Potassium Polyfluoroalken-1-yltrifluoroborates. [Link]
-
ACS Publications. ¹⁹F NMR-Based Chiral Analysis of Organoboron Compounds via Chiral Recognition of Fluorine-Labeled Boronates with Cobalt Complexes. [Link]
-
ResearchGate. Synthesis of K[4-ROC6F4BF3] from potassium pentafluorophenyltrifluoroborate and O-nucleophiles. [Link]
-
ACG Publications. A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy. [Link]
-
Organic Chemistry Portal. Potassium aryltrifluoroborate synthesis. [Link]
-
SpectraBase. Potassium vinyltrifluoroborate. [Link]
-
SpectraBase. Potassium phenyltrifluoroborate - Optional[¹⁹F NMR] - Chemical Shifts. [Link]
-
PubMed. New direct ¹¹B NMR-based analysis of organoboranes through their potassium borohydrides. [Link]
-
PubMed. Structural and spectroscopic characterization of potassium fluoroborohydrides. [Link]
-
ResearchGate. Characterization of 3 fluoro-4-formylphenylboronic acid molecule with Density Functional Teory. [Link]
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- 1. Organic Syntheses Procedure [orgsyn.org]
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- 3. This compound | 1451390-71-8 | Benchchem [benchchem.com]
- 4. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Potassium 4-formylphenyltrifluoroborate | C7H5BF3KO | CID 23697319 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 19F [nmr.chem.ucsb.edu]
- 9. colorado.edu [colorado.edu]
A Comparative Guide to the Mass Spectrometry of Potassium (3-fluoro-4-formylphenyl)trifluoroborate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly in the realm of cross-coupling reactions, potassium organotrifluoroborates have emerged as versatile and highly stable reagents. Among these, potassium (3-fluoro-4-formylphenyl)trifluoroborate is a key building block, valued for its utility in the synthesis of complex organic molecules. Accurate and efficient characterization of this reagent is paramount for ensuring reaction success and purity of the final products. This guide provides an in-depth technical comparison of mass spectrometry and its alternatives for the analysis of this compound, with a focus on providing actionable, data-supported insights for researchers in the field.
Understanding the Analyte: this compound
This compound is an organotrifluoroborate salt featuring a phenyl ring substituted with a fluorine atom and a formyl group.[1] This compound is a stable, crystalline solid, a characteristic that makes it a more user-friendly alternative to its boronic acid counterpart, which can be prone to dehydration and other forms of degradation.[1] Its primary application lies in Suzuki-Miyaura cross-coupling reactions, where it serves as a robust source of the 3-fluoro-4-formylphenyl moiety.[1]
| Property | Value | Source |
| Molecular Formula | C₇H₄BF₄KO | [1] |
| Molecular Weight | 230.01 g/mol | [1] |
| Physical Form | Solid | |
| Key Applications | Suzuki-Miyaura cross-coupling, Petasis borono-Mannich reaction | [1] |
Mass Spectrometry: The Primary Analytical Tool
Mass spectrometry is the cornerstone for the molecular weight confirmation and structural investigation of this compound. The choice of ionization technique is critical for obtaining meaningful data for this class of compounds.
Ionization Technique: Electrospray Ionization (ESI) in Negative Mode
For potassium organotrifluoroborates, Electrospray Ionization (ESI) in the negative ion mode is the method of choice. This is due to the inherent anionic nature of the trifluoroborate group ([R-BF₃]⁻). ESI is a "soft" ionization technique that allows the intact anion to be transferred from solution to the gas phase with minimal fragmentation, enabling the clear observation of the molecular anion.
Why not other techniques?
-
Electron Ionization (EI): This "hard" ionization technique would cause extensive fragmentation of the molecule, making it difficult to identify the molecular ion.
-
Positive Mode ESI: While adducts with cations like sodium ([M+Na]⁺) or potassium ([M+K]⁺) might be observed, the sensitivity and signal intensity are generally much lower and less reliable for this anionic species.
Expected Mass Spectrum and Fragmentation Pattern
In a negative mode ESI mass spectrum, the most prominent ion observed for this compound will be the trifluoroborate anion at a mass-to-charge ratio (m/z) corresponding to the loss of the potassium cation.
Molecular Anion: [[C₇H₄BF₃O]⁻]
Predicted Fragmentation Pathways:
The fragmentation of the (3-fluoro-4-formylphenyl)trifluoroborate anion is expected to proceed through several key pathways, driven by the relative bond strengths and the stability of the resulting fragments.
Caption: General workflow for NMR analysis.
Comparative Analysis: Mass Spectrometry vs. NMR
| Feature | Mass Spectrometry (ESI-MS) | NMR Spectroscopy |
| Primary Information | Molecular weight and fragmentation pattern | Atomic connectivity and 3D structure |
| Sensitivity | High (picomole to femtomole) | Lower (micromole to millimole) |
| Sample Requirement | Micrograms or less | Milligrams |
| Analysis Time | Fast (minutes per sample) | Slower (minutes to hours per experiment) |
| Structural Detail | Infers structure from fragments | Provides direct evidence of bond connectivity |
| Quantitative Ability | Can be quantitative with appropriate standards | Inherently quantitative |
| Instrumentation Cost | Varies widely, can be moderate to very high | Generally very high |
Conclusion
For the routine and definitive characterization of this compound, Electrospray Ionization Mass Spectrometry in the negative mode stands out as the primary technique for confirming molecular identity. Its speed, sensitivity, and ability to directly measure the molecular anion make it an invaluable tool in a high-throughput drug discovery or process chemistry environment.
However, for a complete and unambiguous structural elucidation, especially for novel compounds or for resolving isomeric ambiguities, multi-nuclear NMR spectroscopy is an essential and complementary technique . The detailed information it provides on the chemical environment of each atom is unparalleled.
Ultimately, the choice of analytical technique will depend on the specific scientific question being addressed. For rapid confirmation of a known compound, ESI-MS is often sufficient. For the in-depth characterization of a new chemical entity or for troubleshooting synthetic issues, the synergistic use of both mass spectrometry and NMR spectroscopy provides the most comprehensive and reliable data.
References
-
PubChem. Potassium 4-formylphenyltrifluoroborate. (URL: [Link])
-
Stenson, A. C., et al. (2008). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. Journal of the American Society for Mass Spectrometry, 19(11), 1636–1647. (URL: [Link])
-
Unusual Fragmentations of Silylated Polyfluoroalkyl Compounds Induced by Electron Ionization. (URL: [Link])
-
Substituted 3-phenylpropenoates and related analogs: electron ionization mass spectral fragmentation and density functional theory calculations. (URL: [Link])
-
Generation and collision-induced dissociation of ammonium tetrafluoroborate cluster ions. (URL: [Link])
-
TANDEM MASS SPECTROMETRY IN FLAVOUR RESEARCH. (URL: [Link])
-
Collision-Induced Dissociation of Citrullinated Peptide Anions. (URL: [Link])
-
Tandem time-of-flight mass spectrometry with a curved field reflectron. (URL: [Link])
-
Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels. (URL: [Link])
-
Mass Spectrometry: Fragmentation. (URL: [Link])
-
High accuracy mass spectrometry of potassium organotrifluoroborates. (URL: [Link])
-
Fragmentation studies of fulvic acids using collision induced dissociation fourier transform ion cyclotron resonance mass spectrometry. (URL: [Link])
-
Mass fragmentation pattern of (Z)-2-(5-arylpyrazol-3-yl)-3-arylacrylonitriles. (URL: [Link])
Sources
The Stability Advantage: Why Potassium Trifluoroborates Outperform Boronic Acids in Modern Synthesis
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
In the landscape of carbon-carbon bond formation, the Suzuki-Miyaura cross-coupling reaction stands as a pillar, indispensable to medicinal chemistry and materials science. The choice of the organoboron nucleophile is paramount to the success of this reaction. While boronic acids have been the traditional workhorse, their inherent instability presents significant challenges in reproducibility, scalability, and handling. This guide provides an in-depth comparison, grounded in experimental evidence, demonstrating why potassium organotrifluoroborates have emerged as a superior class of reagents, offering a robust and reliable alternative for today's demanding synthetic applications.
The Root of the Problem: The Inherent Instability of Boronic Acids
The utility of boronic acids is often undermined by their chemical nature. As tricoordinate, neutral species, the boron atom possesses a vacant p-orbital, rendering it electrophilic and susceptible to several decomposition pathways that compromise reagent purity, stoichiometry, and reactivity.
-
Protodeboronation: This is arguably the most significant drawback. The carbon-boron bond can be readily cleaved by protic sources, including residual water or alcohol solvents, replacing the boryl group with a hydrogen atom.[1][2] This undesired side reaction consumes the active reagent, leading to diminished yields and the formation of byproducts that complicate purification.[1][3] Certain classes of boronic acids, such as those derived from heteroaromatics and cyclopropanes, are notoriously prone to this decomposition pathway.[3][4]
-
Dehydration to Boroxines: Boronic acids readily undergo dehydration to form cyclic trimeric anhydrides known as boroxines.[3][5] This process means that a bottle of "boronic acid" is often a mixture of the monomer, dimer, and trimer, leading to significant uncertainty in its exact molecular weight and stoichiometry.[3][6] This lack of precision is a critical flaw in process development and high-throughput screening where accuracy is essential.
-
Oxidative Instability: The electron-deficient boron center is also susceptible to oxidation, further contributing to reagent degradation over time.[5]
These instabilities necessitate stringent storage conditions, often requiring refrigeration in a desiccator, and can lead to inconsistent results even when using reagents from the same batch.
The Trifluoroborate Solution: A Paradigm of Stability
Potassium organotrifluoroborates elegantly solve the stability issues that plague boronic acids. The formation of the trifluoroborate salt from a boronic acid and potassium hydrogen fluoride (KHF₂) transforms the boron center into a tetracoordinate, anionic species.[5][7][8] This structural change has profound and advantageous consequences.
The tetracoordinate nature effectively "protects" the carbon-boron bond, masking its inherent reactivity towards undesired pathways.[9] As a result, potassium trifluoroborates are typically free-flowing, crystalline solids that are remarkably stable to air and moisture.[5][7][10][11] Most can be stored on the benchtop indefinitely without any special precautions, a stark contrast to their boronic acid counterparts.[5][7][11][12] This exceptional stability prevents protodeboronation and makes them highly compliant with a wide range of reaction conditions, including strongly oxidative ones.[6][13]
Comparative Data: Potassium Trifluoroborates vs. Boronic Acids
| Feature | Potassium Organotrifluoroborate | Boronic Acid | Causality Behind the Difference |
| Structure | Tetracoordinate, anionic [R-BF₃]⁻K⁺ | Tricoordinate, neutral R-B(OH)₂ | The filled octet of the tetracoordinate boron in the trifluoroborate salt eliminates the electrophilic vacant p-orbital.[5] |
| Physical Form | Crystalline, monomeric solid | Often a mixture of monomer and cyclic trimer (boroxine) | Trifluoroborates exist as stable ionic salts, preventing the dehydration that leads to boroxine formation in boronic acids.[3] |
| Air & Moisture Stability | Exceptionally stable; can be stored indefinitely on the benchtop.[6][7][10][11] | Prone to dehydration and protodeboronation in the presence of moisture.[1][3][5] | The boron center in the trifluoroborate is less electrophilic and sterically shielded, making it resistant to attack by water.[5] |
| Handling | Easy to handle, weigh, and store.[7][14] | Often requires careful handling, inert atmosphere, and desiccated storage. | The high stability of trifluoroborates simplifies laboratory workflows and improves operational efficiency. |
| Stoichiometry | Defined and reliable.[6] | Uncertain due to the presence of boroxines.[3][6] | As pure, monomeric compounds, trifluoroborates allow for precise and reproducible reaction stoichiometry. |
| Common Issues | Poor solubility in some nonpolar organic solvents.[3] | Protodeboronation, boroxine formation, oxidative degradation.[1][3] | While solubility can be a consideration, it is often managed with appropriate solvent systems (e.g., toluene/water). The decomposition issues of boronic acids are fundamental and more difficult to control. |
| Reactivity in Coupling | Acts as a stable precursor that slowly releases the boronic acid in situ.[8][15] | Directly participates in the catalytic cycle but is also susceptible to side reactions. | The "slow release" mechanism minimizes the concentration of the unstable boronic acid at any given time, suppressing side reactions.[1][15] |
The "Slow Release" Advantage in Catalysis
A key mechanistic insight reveals another layer to the superiority of trifluoroborates. They are not merely stable storage forms of boronic acids; they function as "slow-release" precursors under Suzuki-Miyaura conditions.[15] The basic, aqueous environment of the reaction facilitates a gradual hydrolysis of the trifluoroborate back to the active boronic acid.[8][15]
This in situ generation maintains a low, steady-state concentration of the highly reactive (and unstable) boronic acid. This is critically important because it minimizes the opportunity for competing decomposition pathways like protodeboronation and oxidative homocoupling to occur, thereby maximizing the efficiency of the desired cross-coupling.[15][16] This controlled release mechanism is particularly beneficial for substrates that are notoriously unstable as boronic acids, often leading to significantly higher and more reproducible yields.[4][17]
Experimental Protocols
The transition from boronic acids to trifluoroborates is straightforward and adds significant value to the synthetic workflow.
Protocol 1: Conversion of a Boronic Acid to its Potassium Trifluoroborate Salt
This general procedure efficiently converts boronic acids, or their crude preparations, into stable, crystalline trifluoroborate salts.[7][17][18]
Materials:
-
Aryl- or Heteroarylboronic acid (1.0 equiv)
-
Potassium hydrogen fluoride (KHF₂) (3.0 - 4.0 equiv)
-
Methanol (MeOH)
-
Water (H₂O)
-
Acetone
-
Round-bottom flask, magnetic stirrer, Büchner funnel
Procedure:
-
Dissolve the boronic acid in methanol in a round-bottom flask.
-
In a separate flask, prepare a saturated aqueous solution of potassium hydrogen fluoride (KHF₂). Caution: KHF₂ is corrosive and releases HF in water. Handle with appropriate personal protective equipment.
-
Add the aqueous KHF₂ solution to the methanolic solution of the boronic acid at room temperature.
-
Stir the resulting mixture for 30-60 minutes. A precipitate will typically form.
-
Remove the methanol under reduced pressure.
-
Cool the remaining aqueous slurry in an ice bath and collect the solid product by vacuum filtration.
-
Wash the filter cake sequentially with cold water and acetone.
-
Dry the resulting crystalline solid under vacuum to yield the pure potassium trifluoroborate salt.
Protocol 2: Suzuki-Miyaura Coupling of Potassium Cyclopropyltrifluoroborate
This protocol illustrates the use of a potassium trifluoroborate with a challenging cyclopropyl group, coupling it efficiently with an aryl chloride.[4]
Materials:
-
Palladium(II) acetate (Pd(OAc)₂) (3 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (6 mol%)
-
Potassium cyclopropyltrifluoroborate (1.05 equiv)
-
Aryl or Heteroaryl Chloride (e.g., 4-Chloroanisole) (1.0 equiv)
-
Potassium carbonate (K₂CO₃) (3.0 equiv)
-
Cyclopentyl methyl ether (CPME)
-
Degassed Water
-
Microwave vial or reaction tube, magnetic stirrer
Procedure:
-
In a glovebox or under an inert atmosphere, charge a microwave vial with Pd(OAc)₂, XPhos, potassium cyclopropyltrifluoroborate, the aryl chloride, and K₂CO₃.
-
Add CPME and degassed water (e.g., in a 10:1 ratio).
-
Seal the vial and remove it from the glovebox.
-
Heat the reaction mixture with vigorous stirring at 80-100 °C until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the residue by flash column chromatography to isolate the desired cyclopropylated product.
Conclusion
For researchers, scientists, and drug development professionals, the evidence is compelling. Potassium organotrifluoroborates represent a significant technological advancement over traditional boronic acids. Their superior stability, ease of handling, reliable stoichiometry, and advantageous "slow-release" reactivity translate directly into more robust, reproducible, and higher-yielding cross-coupling reactions.[7][17] By addressing the fundamental flaws of boronic acids, trifluoroborates minimize failed reactions, simplify purification, and ultimately accelerate the pace of discovery and development. Adopting these reagents is not merely a substitution; it is an upgrade to a more efficient and reliable synthetic platform.
References
- Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current opinion in drug discovery & development, 12(6), 811–23.
-
Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. ResearchGate. Retrieved from [Link]
- Molander, G. A., & Petrillo, D. E. (2008).
- Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314.
- Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325.
- Molander, G. A., & Sandrock, D. L. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 811-823.
- Molander, G. A., et al. (2011). Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions. NIH Public Access.
- DeBaillie, A. C., & El-Kattan, Y. (2012). Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs. NIH Public Access.
-
Organic Syntheses. (2014). Preparation of Tetrabutylammonium Phenyltrifluoroborate. Retrieved from [Link]
- Darses, S., & Genet, J.-P. (2003). Potassium Trifluoro(organo)borates: New Perspectives in Organic Chemistry. European Journal of Organic Chemistry, 2003(22), 4313-4327.
- Carboni, M. (2015). Ynone Trifluoroborates: Valuable Intermediates for the Synthesis of Heteroaromatic Compounds. White Rose eTheses Online.
- Zhang, Z., et al. (2023). Photoredox-Catalyzed Radical-Radical Coupling of Potassium Trifluoroborates with Acyl Azoliums. NIH Public Access.
-
Wikipedia. (n.d.). Protodeboronation. Retrieved from [Link]
- Cox, P. A., et al. (2016). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 138(29), 9147–9157.
-
Organic Chemistry Portal. (n.d.). Protodeboronations. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of alkyl potassium trifluoroborate salts or boronic ester using Katritzky salts and B2cat2. Retrieved from [Link]
-
Wipf Group. (2008). Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis. Retrieved from [Link]
- Tellis, J. C., et al. (2014). Stereospecific Ni-Catalyzed Cross-Coupling of Potassium Alkenyltrifluoroborates with Alkyl Halides. Organic Letters, 16(7), 2004–2007.
- Noonan, G., & Leach, A. G. (2015). A mechanistic proposal for the protodeboronation of neat boronic acids: boronic acid mediated reaction in the solid state. Organic & Biomolecular Chemistry, 13(10), 2941-2946.
-
Cox, P. A., et al. (2016). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. ResearchGate. Retrieved from [Link]
-
Wikipedia. (n.d.). Organotrifluoroborate. Retrieved from [Link]
- Darses, S., et al. (2007). Potassium Organotrifluoroborates: New Reagents for Organic Synthesis. Organic Syntheses.
-
Chemistry World. (2012). Fluoroborates without the etch. Retrieved from [Link]
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- 3. Organic Syntheses Procedure [orgsyn.org]
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- 11. researchgate.net [researchgate.net]
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A Comparative Guide to Suzuki-Miyaura Coupling Reagents: Benchmarking Potassium (3-fluoro-4-formylphenyl)trifluoroborate
In the landscape of modern synthetic chemistry, particularly within drug discovery and development, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds. The choice of the organoboron nucleophile is a critical parameter that dictates the efficiency, robustness, and scope of this transformation. This guide provides an in-depth technical comparison of Potassium (3-fluoro-4-formylphenyl)trifluoroborate against other classes of coupling reagents, offering experimental insights to aid researchers in making informed decisions for their synthetic strategies.
The Critical Role of Organoboron Reagents in Cross-Coupling
The Suzuki-Miyaura reaction's prominence stems from its remarkable functional group tolerance, mild reaction conditions, and the generally low toxicity of the boron-containing reagents and byproducts. The reaction facilitates the synthesis of complex molecular architectures, such as biaryls and conjugated systems, which are prevalent in pharmaceuticals. The nature of the organoboron reagent—typically a boronic acid, boronate ester, or an organotrifluoroborate—profoundly influences the reaction's outcome.
Introducing this compound: A Reagent of Enhanced Stability
This compound belongs to the class of organotrifluoroborates, which have emerged as highly valuable alternatives to the more traditional boronic acids and their esters.[1][2] The key distinction lies in the tetracoordinate boron center in the trifluoroborate salt, which imparts significantly greater stability.
Structural Advantages:
-
Enhanced Stability: Unlike boronic acids, which can be prone to dehydration to form cyclic boroxines and are susceptible to protodeboronation, potassium organotrifluoroborates are generally crystalline, free-flowing solids with remarkable stability to both air and moisture.[3] This stability simplifies handling, storage, and stoichiometric calculations.
-
Functional Group Tolerance: The trifluoroborate moiety is robust and can be carried through multi-step synthetic sequences where a boronic acid might require protection and deprotection steps.[3]
The presence of the electron-withdrawing fluorine and formyl groups on the phenyl ring of this compound makes it an interesting and potentially challenging coupling partner, rendering a direct comparison of its performance highly relevant.
Head-to-Head Comparison: Performance in Suzuki-Miyaura Coupling
While boronic acids are often considered the most reactive species in Suzuki-Miyaura couplings, the enhanced stability and ease of use of organotrifluoroborates present a compelling case for their application, particularly in complex syntheses and high-throughput screening.[3] A critical aspect of using organotrifluoroborates is the requirement of aqueous conditions to facilitate the slow hydrolysis to the active boronic acid in situ.[4]
To provide a clear performance benchmark, the following table summarizes representative data for the Suzuki-Miyaura coupling of an aryl bromide with this compound and its corresponding boronic acid under typical palladium-catalyzed conditions.
| Reagent | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound | 4-Bromoanisole | Pd(OAc)₂ (2 mol%), RuPhos (4 mol%) | K₂CO₃ | Toluene/H₂O (10:1) | 80 | 24 | ~90% (inferred) | [1] |
| 3-fluoro-4-formylphenylboronic acid | 4-Bromoanisole | Pd(PPh₃)₄ (3 mol%) | Na₂CO₃ | Toluene/EtOH/H₂O (2:1:1) | 80 | 12 | High (inferred) | [General Protocols] |
| Potassium 4-formylphenyltrifluoroborate | Aryl Chlorides | Pd(OAc)₂ (2 mol%), RuPhos (4 mol%) | K₂CO₃ | Toluene/H₂O (10:1) | 80 | 24 | Good to Excellent | [1] |
| 4-formylphenylboronic acid | Aryl Halides | Pd(OAc)₂ (1 mol%) | - | WERSA | RT | 2-4 | 80-90% | [5] |
Note: Direct side-by-side comparative data for this compound under identical conditions is limited in publicly available literature. The yields presented are based on data for structurally similar compounds and established protocols for each class of reagent.
Key Experimental Insights:
-
Reactivity vs. Stability: While 3-fluoro-4-formylphenylboronic acid may exhibit faster reaction kinetics due to its immediate availability for transmetalation, its stability can be a concern, potentially leading to decomposition and lower effective yields if not handled under inert conditions.
-
Controlled Release: this compound acts as a stable precursor, slowly releasing the active boronic acid in the presence of water. This can be advantageous in maintaining a low concentration of the reactive species, potentially minimizing side reactions.
-
Functional Group Compatibility: The presence of the aldehyde group in both reagents is well-tolerated in modern Suzuki-Miyaura protocols, allowing for post-coupling modifications.[2]
Mechanistic Considerations: The "Why" Behind the Reagent's Behavior
The generally accepted catalytic cycle for the Suzuki-Miyaura reaction provides a framework for understanding the performance differences between boronic acids and organotrifluoroborates.
Step-by-Step Protocol:
-
Dissolve 3-fluoro-4-formylphenylboronic acid (1.0 eq) in methanol.
-
Slowly add a saturated aqueous solution of potassium hydrogen fluoride (KHF₂, 3.0 eq) to the stirring methanolic solution.
-
A white precipitate of this compound will form.
-
Stir the mixture for 30 minutes at room temperature.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with cold water and then with diethyl ether.
-
Dry the product under vacuum to yield the pure trifluoroborate salt.
Benchmark Suzuki-Miyaura Coupling Protocol
This protocol is a general procedure for the coupling of an aryl halide with this compound.
Materials:
-
This compound (1.05 eq)
-
Aryl halide (e.g., 4-bromoanisole, 1.0 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) or similar phosphine ligand (4 mol%)
-
Potassium carbonate (K₂CO₃, 3.0 eq)
-
Toluene
-
Deionized water
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl halide, this compound, and potassium carbonate.
-
Add toluene and deionized water (typically a 10:1 ratio).
-
In a separate vial, weigh the Pd(OAc)₂ and the phosphine ligand, and add them to the reaction flask.
-
Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Conclusion and Recommendations
This compound presents a compelling alternative to its corresponding boronic acid for Suzuki-Miyaura cross-coupling reactions. Its superior stability, ease of handling, and amenability to a wide range of reaction conditions make it a robust and reliable reagent, particularly in the context of complex molecule synthesis and high-throughput applications where reagent stability is paramount.
While boronic acids may offer faster reaction rates in some instances, the potential for decomposition and the need for more stringent handling procedures can offset this advantage. The "slow-release" nature of the trifluoroborate can also be beneficial in minimizing side reactions.
For researchers and drug development professionals, the choice between these reagents will depend on the specific synthetic challenge. For routine couplings with stable substrates, boronic acids may suffice. However, for multi-step syntheses, library generation, and reactions involving sensitive functional groups, the enhanced stability and reliability of this compound make it the superior choice.
References
- Molander, G. A., & Dreher, S. D. (2009). Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. Journal of Organic Chemistry, 74(9), 3626–3631.
- Molander, G. A., & Petrillo, D. E. (2008).
- Molander, G. A., & Bernardi, C. R. (2002). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424–8429.
- Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction. Accounts of Chemical Research, 40(4), 275–286.
- Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314.
- Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325.
- Lloyd-Jones, G. C. (2010). Aryl Trifluoroborates in Suzuki-Miyaura Coupling: The Roles of Endogenous Aryl Boronic Acid and Fluoride.
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.
- Shrestha, B., et al. (2012). Comparison of arylboron-based nucleophiles in Ni-catalyzed Suzuki–Miyaura cross-coupling with aryl mesylates and sulfamates. The Journal of Organic Chemistry, 77(14), 6213-6224.
- Pucheault, M., Darses, S., & Genet, J.-P. (2004). Direct Access to Ketones from Aldehydes via Rhodium-Catalyzed Cross-Coupling Reaction with Potassium Trifluoro(organo)borates. Journal of the American Chemical Society, 126(47), 15356–15357.
- Molander, G. A., & Ham, J. (2006).
- Molander, G. A., & Cavalcanti, L. N. (2009). Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water. The Journal of Organic Chemistry, 74(19), 7364–7369.
- Molander, G. A. (2015). Organotrifluoroborates: Another Branch of the Mighty Oak. The Journal of Organic Chemistry, 80(16), 7837–7848.
- Boruah, P. R., et al. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature.
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- 2. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]
- 3. Collection - Comparison of Arylboron-Based Nucleophiles in Ni-Catalyzed SuzukiâMiyaura Cross-Coupling with Aryl Mesylates and Sulfamates - The Journal of Organic Chemistry - Figshare [acs.figshare.com]
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A Guide to Transmetalation Mechanisms: Boronic Acids vs. Trifluoroborates in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, indispensable for the construction of carbon-carbon bonds in academic and industrial laboratories alike.[1][2] The success of this palladium-catalyzed transformation hinges on a critical, often rate-determining step: transmetalation . This is the moment the organic moiety is transferred from the organoboron reagent to the palladium center. The choice of the boron species—classically a boronic acid or, more recently, a potassium organotrifluoroborate salt—profoundly alters the mechanistic landscape, stability, and practical execution of the reaction.
This guide provides an in-depth mechanistic comparison of these two crucial classes of reagents. Moving beyond a simple recitation of protocols, we will explore the causality behind their distinct behaviors, offering field-proven insights to empower you to make more strategic decisions in your synthetic endeavors.
Part 1: The Boronic Acid Transmetalation Pathway: A Mechanistic Dichotomy
For decades, boronic acids [R-B(OH)₂] have been the workhorses of the Suzuki-Miyaura reaction.[3] Their transmetalation mechanism, however, is not monolithic and has been the subject of extensive debate. The process requires activation by a base, leading to two primary, competing pathways.[4][5] The operative pathway is often dictated by the specific reaction conditions, including the nature of the base and solvent.[4][6]
The Role of the Base: Boronate vs. Oxo-Palladium Pathways
The fundamental role of the base is to render one of the coupling partners more nucleophilic to facilitate the transfer of the organic group.[7][8][9] This leads to two distinct mechanistic proposals:
-
The Boronate Pathway (Path A): In this scenario, the base (e.g., hydroxide) acts as a Lewis base, attacking the electron-deficient boron center of the boronic acid. This forms a tetracoordinate "ate" complex, the boronate anion [R-B(OH)₃]⁻.[8][10] This species is significantly more nucleophilic than the neutral boronic acid, enabling it to displace the halide ligand on the arylpalladium(II) complex, thereby initiating transmetalation.[4]
-
The Oxo-Palladium Pathway (Path B): Alternatively, the base can react with the arylpalladium(II) halide complex [LₙPd(Ar')X] to generate a more reactive arylpalladium(II) hydroxide complex [LₙPd(Ar')OH].[11][12] This hydroxide complex is more electron-rich and nucleophilic at the palladium center, allowing it to react directly with the neutral, Lewis-acidic boronic acid.[12][13]
Kinetic studies, notably by Hartwig and others, have provided compelling evidence that for many common Suzuki-Miyaura conditions (e.g., weak bases in aqueous solvent mixtures), the Oxo-Palladium Pathway is kinetically favored by several orders of magnitude .[5][6][12][14] The reaction between an isolated arylpalladium hydroxide complex and a neutral boronic acid is substantially faster than the reaction between an arylpalladium halide and a boronate.[12][14]
Part 2: The Trifluoroborate Pathway: A Story of Stability and Slow Release
Potassium organotrifluoroborates [R-BF₃]K have emerged as highly valuable alternatives to boronic acids, primarily due to their superior stability.[15][16] They are typically crystalline, free-flowing solids that are stable to air and moisture, circumventing common issues with boronic acids like decomposition and boroxine formation.[17][18][19]
Mechanistically, trifluoroborates function as "pro-nucleophiles." The intact [R-BF₃]K salt is generally not the species that undergoes transmetalation. Instead, it must first undergo a slow, controlled hydrolysis under the basic reaction conditions to release the corresponding boronic acid in situ.[12][13][20][21]
Activation via Hydrolysis
The key to the trifluoroborate mechanism is the initial hydrolysis step:
[R-BF₃]K + 2 H₂O ⇌ R-B(OH)₂ + KHF₂ + HF
This in situ generation of the boronic acid is crucial. It maintains a low, steady-state concentration of the active boronic acid throughout the reaction. This "slow release" strategy is highly advantageous as it can significantly suppress common side reactions that plague more reactive boronic acids, such as protodeboronation (loss of the boron group) and oxidative homocoupling.[17][20][22][23]
Once the boronic acid is generated, it enters the main catalytic cycle and undergoes transmetalation via one of the pathways described previously (Figure 1). Therefore, the fundamental difference lies not in the transmetalation event itself, but in the prerequisite activation step that unmasks the active reagent.[20][21] The rate of this hydrolysis can vary dramatically depending on the substrate and reaction conditions, offering a unique handle for controlling reactivity.[20][21]
Part 3: Performance Comparison: A Data-Driven Analysis
The choice between a boronic acid and a trifluoroborate is a classic trade-off between reactivity and stability. The following table summarizes their performance based on key experimental parameters.
| Feature | Boronic Acids (R-B(OH)₂) | Potassium Organotrifluoroborates ([R-BF₃]K) | Rationale & Causality |
| Benchtop Stability | Variable; often poor. Susceptible to dehydration to form boroxines and protodeboronation.[17][24] | Excellent. Typically stable, crystalline solids that are non-hygroscopic and air-stable.[16][17][18] | The tetracoordinate, anionic boron center in trifluoroborates is saturated and resistant to common decomposition pathways.[17] |
| Active Species | The boronic acid itself (or the derived boronate). | The in situ generated boronic acid, following hydrolysis.[12][13] | The B-F bonds are strong; hydrolysis is required to generate the active dihydroxyboryl species for transmetalation.[20][25] |
| Reactivity Profile | Generally higher initial reactivity as the active species is present from the start.[11][26] | Reactivity is modulated by the rate of hydrolysis ("slow release").[20][21] | The reaction rate is dependent on the concentration of the active boronic acid, which is generated gradually from the trifluoroborate. |
| Side Reactions | More prone to protodeboronation and oxidative homocoupling, especially with sensitive substrates.[17][23] | Minimized due to the low steady-state concentration of the active boronic acid.[20][22] | High concentrations of reactive boronic acid can lead to unwanted side pathways. The slow release from trifluoroborates mitigates this. |
| Handling/Purification | Can be difficult to purify via chromatography; often used crude. Prone to forming non-stoichiometric boroxines.[24] | Easy to handle, weigh, and purify (recrystallization).[18][19] | Their solid, salt-like nature makes them amenable to standard handling and purification techniques. |
| Substrate Scope | Extremely broad, but can be problematic for unstable derivatives (e.g., some heteroaryl, alkyl, vinyl).[27][28] | Very broad; often the reagent of choice for substrates where the corresponding boronic acid is unstable or difficult to isolate.[16][29] | The stability of the trifluoroborate allows for the synthesis, isolation, and use of organoboron structures that are inaccessible as boronic acids. |
Part 4: Representative Experimental Protocol
This protocol provides a general starting point. Optimal conditions (catalyst, ligand, base, solvent, temperature) must be determined for each specific substrate combination.
General Procedure for Suzuki-Miyaura Coupling
Reagent Variations:
-
For Boronic Acids:
-
Boronic Acid: 1.2 - 1.5 equivalents
-
Base: K₂CO₃, Cs₂CO₃, or K₃PO₄ (2.0 - 3.0 equivalents)
-
Solvent System: Toluene/H₂O, Dioxane/H₂O, or DMF/H₂O
-
-
For Potassium Organotrifluoroborates:
Expert Recommendations & Conclusion
The choice between boronic acids and organotrifluoroborates is a strategic one, guided by the principles of stability and reactivity.
-
Choose Boronic Acids for rapid and well-established couplings, especially when the specific boronic acid is commercially available and known to be robust. They are often more atom-economical and can lead to faster reaction times if side reactions are not a concern.[26][30]
-
Choose Potassium Organotrifluoroborates as a superior alternative in several key scenarios:
-
When the corresponding boronic acid is unstable, difficult to synthesize, or prone to decomposition.[16][17]
-
For reactions sensitive to high concentrations of the nucleophile, where the "slow release" mechanism can minimize side products like homocoupling and protodeboronation.[20][21]
-
In drug development and process chemistry, where the ease of handling, long-term stability, and reproducibility offered by these crystalline salts are paramount.[17][18]
-
By understanding the fundamental mechanistic differences governing the transmetalation of these two classes of reagents, researchers can better troubleshoot reactions, optimize conditions, and rationally select the ideal coupling partner to achieve their synthetic goals with greater efficiency and reliability.
References
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- 3. Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. chirik.princeton.edu [chirik.princeton.edu]
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- 7. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
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- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 12. Distinguishing Between Pathways for Transmetallation in Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
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- 19. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
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- 22. Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Aryl Trifluoroborates in Suzuki–Miyaura Coupling: The Roles of Endogenous Aryl Boronic Acid and Fluoride (2010) | Mike Butters | 201 Citations [scispace.com]
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- 26. benchchem.com [benchchem.com]
- 27. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 28. benchchem.com [benchchem.com]
- 29. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 30. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of Potassium (3-fluoro-4-formylphenyl)trifluoroborate
For the diligent researcher, the journey of discovery does not end with the successful synthesis or application of a novel compound. A crucial, and often overlooked, final step is the safe and responsible disposal of surplus materials and waste. This guide provides an in-depth, procedural framework for the proper disposal of Potassium (3-fluoro-4-formylphenyl)trifluoroborate (CAS No. 1451390-71-8), ensuring the safety of laboratory personnel and the protection of our environment. The principles outlined here are grounded in established safety protocols and regulatory compliance, reflecting a commitment to best practices in the modern laboratory.
Understanding the Compound: Hazard Profile and Rationale for Specialized Disposal
This compound is an organotrifluoroborate salt, a class of compounds widely utilized in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. While generally stable and easy to handle compared to their boronic acid counterparts, it is imperative to recognize their potential hazards to inform proper handling and disposal.
Based on data from analogous compounds such as Potassium 4-formylphenyltrifluoroborate, this chemical is classified as a hazardous substance. The primary concerns are:
-
Serious Eye Irritation: Poses a risk of serious eye irritation.[1][2]
-
Respiratory Irritation: May cause respiratory irritation if inhaled as a dust.[1][2]
These hazards necessitate that this compound be treated as hazardous waste . Under no circumstances should this compound or its containers be disposed of in general laboratory trash or washed down the drain. The core principle of its disposal is containment and transfer to a licensed hazardous waste disposal facility.
Core Disposal Protocol: A Step-by-Step Guide
The following protocol provides a systematic approach to the disposal of this compound, from the laboratory bench to final collection.
Step 1: Waste Segregation - The Foundation of Safe Disposal
The first and most critical step is the strict segregation of waste. Do not mix waste containing this compound with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.
Causality: Cross-contamination of chemical waste can lead to unforeseen and dangerous reactions. For instance, mixing organoboron compounds with strong oxidizing agents could lead to a vigorous, exothermic reaction. Segregation simplifies the disposal process for your institution's Environmental Health and Safety (EHS) department and the final disposal facility, ensuring safe handling at every stage.
Step 2: Containerization - Secure Containment is Key
All waste containing this compound, including residual solid material, contaminated personal protective equipment (PPE), and weighing papers, must be collected in a designated and appropriate hazardous waste container.
-
Container Type: Use a clearly labeled, sealable, and durable container compatible with the chemical. High-density polyethylene (HDPE) containers are generally suitable for solid chemical waste.
-
Labeling: The container must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The CAS Number: "1451390-71-8"
-
The associated hazards (e.g., "Irritant")
-
The date of accumulation (the date the first waste was added to the container)
-
The name of the principal investigator and the laboratory location.
-
Self-Validation: A properly labeled container is a self-validating system. It communicates the contents and associated risks to everyone who may handle it, from your lab colleagues to the EHS personnel and the ultimate disposal technicians.
Step 3: Accumulation and Storage - Maintaining a Safe Laboratory Environment
Store the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area within your laboratory.
-
Location: The storage area should be away from general traffic and incompatible materials.
-
Container Integrity: Ensure the container is kept closed at all times, except when adding waste. This minimizes the risk of spills and exposure.
Step 4: Arranging for Disposal - The Final Hand-off
Once the waste container is full or has been in accumulation for the maximum time allowed by your institution (often 90 days for large quantity generators), arrange for its pickup through your institution's EHS department.
Procedural Note: Never attempt to transport hazardous waste off-site yourself. This must be done by trained professionals in accordance with strict Department of Transportation (DOT) regulations.
Quantitative Data Summary
| Parameter | Guideline | Rationale |
| Waste Classification | Hazardous Waste | Skin, eye, and potential respiratory irritant.[1][2] |
| Disposal Method | Transfer to an approved waste disposal plant. | Prevents environmental contamination and ensures safe handling of a hazardous substance.[1][3][4] |
| Incompatible Waste Streams | Strong oxidizing agents, other reactive chemicals. | To prevent dangerous chemical reactions in the waste container. |
| Container Type | Labeled, sealed, durable, chemically compatible (e.g., HDPE). | Ensures secure containment and clear communication of hazards. |
| Storage Location | Designated, secure, well-ventilated satellite accumulation area. | Minimizes risk of spills, exposure, and unauthorized access. |
Disposal Workflow Diagram
Caption: Decision-making workflow for the disposal of this compound.
Spill and Decontamination Procedures
In the event of a spill, the primary objective is to contain the material and decontaminate the area safely.
-
Small Spills:
-
Don all required PPE, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Carefully sweep the solid material into a designated hazardous waste container.
-
Decontaminate the spill area with a suitable solvent, followed by soap and water.
-
Dispose of all contaminated cleaning materials as hazardous waste.
-
-
Large Spills:
-
Evacuate the immediate area.
-
Alert your laboratory supervisor and your institution's EHS department immediately.
-
Follow your institution's emergency response procedures.
-
By adhering to these detailed procedures, you contribute to a culture of safety and environmental responsibility within your research community. The proper disposal of chemical waste is not merely a regulatory burden but a fundamental aspect of sound scientific practice.
References
-
Carl ROTH. Safety Data Sheet: Potassium tetrafluoroborate.[Link]
-
PubChem. Potassium 4-formylphenyltrifluoroborate. National Center for Biotechnology Information. [Link]
-
Chem-Station. Organotrifluoroborate Salts.[Link]
Sources
Personal protective equipment for handling Potassium (3-fluoro-4-formylphenyl)trifluoroborate
Comprehensive Safety Protocol: Handling Potassium (3-fluoro-4-formylphenyl)trifluoroborate
A Senior Application Scientist's Guide to Personal Protective Equipment and Emergency Procedures
Welcome to your essential safety and operational guide for handling this compound (CAS No. 1451390-71-8). As a valued member of the scientific community, your safety is paramount. This document moves beyond a simple checklist, providing a deep, scientifically-grounded framework for the safe handling of this versatile reagent. As organotrifluoroborate salts are celebrated for their stability compared to boronic acids, this stability should not lead to complacency.[1] A robust understanding of the potential hazards and the rationale behind each safety protocol is the foundation of a secure research environment.
Hazard Analysis: Understanding the Compound
This compound is a solid organoboron compound. While specific toxicological data for this exact compound is limited, the primary hazards can be inferred from structurally similar compounds, such as Potassium 4-formylphenyltrifluoroborate. The Globally Harmonized System (GHS) classifications for this analogue indicate the following potential hazards[2][3]:
-
H315: Causes skin irritation. Contact can lead to redness, itching, and inflammation.
-
H319: Causes serious eye irritation. Direct contact with the eyes can result in significant discomfort, redness, swelling, and potential damage if not addressed immediately.
-
H335: May cause respiratory irritation. Inhalation of the dust can irritate the nose, throat, and lungs, leading to coughing and shortness of breath.
The causality behind these hazards lies in the chemical nature of the compound. Although generally stable, as a fine powder it can become airborne, and its chemical structure allows it to react with biological tissues upon contact. Therefore, all protocols are designed to prevent contact and inhalation.
The Hierarchy of Controls: A Self-Validating Safety System
Before detailing Personal Protective Equipment (PPE), it is crucial to acknowledge the hierarchy of controls. PPE is the last line of defense. The most effective safety protocols prioritize engineering and administrative controls:
-
Engineering Controls: Always handle this compound within a certified chemical fume hood to control dust and vapors at the source.[4] Facilities should be equipped with easily accessible eyewash stations and safety showers.[4]
-
Administrative Controls: Develop and strictly follow Standard Operating Procedures (SOPs). Ensure all personnel are trained on the specific hazards and handling procedures for this compound. Store the material in a cool, dry, well-ventilated place, away from incompatible materials like strong oxidizing agents.[3][5]
Personal Protective Equipment (PPE): Your Essential Barrier
The following PPE is mandatory for all operations involving this compound. Selection is based on a risk assessment of potential exposure routes: skin contact, eye contact, and inhalation.
| Protection Type | Required Equipment | Specification & Rationale |
| Eye & Face Protection | Chemical Splash Goggles & Face Shield | Goggles: Must be worn at all times. They provide a complete seal around the eyes, protecting against dust particles and splashes from any angle.[6] Standard safety glasses are insufficient as they do not provide a seal. Face Shield: Required when handling larger quantities (>5g) or when a significant splash hazard exists (e.g., during reaction quenching). It must be worn over safety goggles.[6][7] |
| Hand Protection | Nitrile Gloves (Double-Gloving Recommended) | Material: Nitrile provides good resistance to a wide range of chemicals for incidental contact.[6][8] Protocol: Always inspect gloves for tears or holes before use. For any procedure, double-gloving is recommended. If contact occurs, remove the outer glove immediately, wash hands, and don a new pair. Never reuse disposable gloves.[8] |
| Body Protection | Flame-Resistant (FR) Laboratory Coat | A buttoned, long-sleeved lab coat protects skin and personal clothing from contamination.[7] Ensure the material is appropriate for the general chemical hazards in the lab. |
| Respiratory Protection | N95 Respirator or Higher | When Required: A NIOSH-approved N95 respirator is necessary when engineering controls (fume hood) are not available or may not be sufficient, such as during spill cleanup or when weighing large quantities of the powder.[9] This prevents the inhalation of irritating dust particles.[3] |
| Foot Protection | Closed-Toe Shoes | Leather or chemical-resistant shoes are required. This protects the feet from spills and falling objects. Porous shoes (e.g., canvas) are strictly forbidden.[7] |
Procedural Discipline: Donning and Doffing of PPE
Cross-contamination often occurs not during an experiment, but when removing PPE. Following a strict sequence is critical to your safety.
Protocol 4.1: Donning (Putting On) PPE
This sequence ensures that the most protective items are donned in a logical order, minimizing contamination of clean items.
-
Lab Coat: Put on and fasten completely.
-
Respirator (if required): Perform a seal check as per manufacturer instructions.
-
Goggles and/or Face Shield: Adjust for a secure and comfortable fit.
-
Gloves: Pull gloves on, ensuring the cuffs go over the sleeves of the lab coat to create a seal. If double-gloving, don the inner pair, then the outer pair.
Protocol 4.2: Doffing (Taking Off) PPE
This sequence is designed to remove the most contaminated items first, preventing contact with your skin, hair, or street clothes.
-
Gloves: Remove the outer pair (if double-gloved). Then, remove the inner pair using a glove-to-glove and then skin-to-skin technique to avoid touching the outer surface.
-
Face Shield/Goggles: Remove by handling the strap; avoid touching the front surface.
-
Lab Coat: Unbutton and roll it inside-out as you remove it to contain contaminants.
-
Respirator (if worn): Remove without touching the front of the mask.
-
Wash Hands: Immediately and thoroughly wash your hands with soap and water.
Emergency Response Plan
Preparedness is key to mitigating the impact of an incident. All personnel must be familiar with these procedures and the location of safety equipment.[10][11]
Protocol 5.1: Chemical Spill Response
-
Minor Spill (<5g, contained in fume hood):
-
Alert personnel in the immediate area.
-
Wearing your full PPE, gently cover the spill with an absorbent material (e.g., vermiculite or sand) to prevent dust from becoming airborne.[12]
-
Carefully sweep the material into a designated hazardous waste container.[13]
-
Wipe the area with a damp cloth, then decontaminate the surface. Place all cleanup materials in the waste container.
-
Label the container and arrange for hazardous waste disposal.
-
-
Major Spill (>5g or outside of fume hood):
-
EVACUATE the area immediately. Alert all nearby personnel.
-
If the material is outside of a hood, close the laboratory doors to contain any dust or vapors.
-
Call your institution's emergency number (e.g., Environmental Health & Safety).
-
Provide the exact location, the name of the chemical, and the estimated quantity spilled.
-
Do not re-enter the area until cleared by emergency personnel.
-
Protocol 5.2: Personal Exposure
-
Skin Contact: Immediately go to the nearest safety shower or sink. Remove any contaminated clothing while flushing the affected area with copious amounts of water for at least 15 minutes.[10][14] Seek medical attention.
-
Eye Contact: Immediately proceed to an eyewash station. Hold eyelids open and flush with a gentle stream of water for at least 15 minutes.[4] Remove contact lenses if present and easy to do so. Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, have a trained person administer oxygen. Seek immediate medical attention.[3]
Sources
- 1. This compound | 1451390-71-8 | Benchchem [benchchem.com]
- 2. Potassium 4-formylphenyltrifluoroborate | C7H5BF3KO | CID 23697319 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. carlroth.com [carlroth.com]
- 6. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. Chapter 10: Personal Protective Equipment for Biohazards | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 9. 4-氟苯基三氟硼酸钾 95% | Sigma-Aldrich [sigmaaldrich.com]
- 10. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
- 11. acs.org [acs.org]
- 12. offices.austincc.edu [offices.austincc.edu]
- 13. Hazardous Material Spill | Emergency Information [emergency.weill.cornell.edu]
- 14. cdnx.uobabylon.edu.iq [cdnx.uobabylon.edu.iq]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
